molecular formula C9H10N2 B1208971 5,6-Dimethylbenzimidazole CAS No. 582-60-5

5,6-Dimethylbenzimidazole

Katalognummer: B1208971
CAS-Nummer: 582-60-5
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: LJUQGASMPRMWIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-dimethylbenzimidazole is a dimethylbenzimidazole carrying methyl substituents at positions 5 and 6. It has a role as an Escherichia coli metabolite and a human metabolite.
Dimethylbenzimidazole is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUQGASMPRMWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870631
Record name 5,6-Dimethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dimethylbenzimidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

582-60-5
Record name 5,6-Dimethylbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dimethylbenzimidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5,6-Dimethylbenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 5,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,6-Dimethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethylbenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,6-DIMETHYLBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/553XI1DS20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dimethylbenzimidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205.5 °C
Record name 5,6-Dimethylbenzimidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimethylbenzimidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003701
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethylbenzimidazole: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylbenzimidazole (DMB) is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and biology. As a derivative of benzimidazole, it shares a structural framework that is a cornerstone of numerous pharmaceuticals.[1][2] Its most notable biological role is as a crucial precursor to the biosynthesis of Vitamin B12 (cobalamin), where it serves as the lower axial ligand to the central cobalt atom.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound consists of a benzene ring fused to an imidazole ring, with two methyl groups attached to the 5th and 6th positions of the benzene moiety.[1]

DOT Script for Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 5,6-dimethyl-1H-benzimidazole[4]
Synonyms Dimedazol, DMB[4]
CAS Number 582-60-5[1]
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
InChI Key LJUQGASMPRMWIW-UHFFFAOYSA-N[5]
SMILES Cc1cc2[nH]cnc2cc1C[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Physical State White to off-white crystalline solid[1]
Melting Point 202-205 °C[5]
Boiling Point 255.81°C (estimated)[6]
pKa 13.48 ± 0.30 (Predicted)[6]
Solubility Soluble in ethanol (50 mg/ml).[7]
LogP 2.35[4]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey Data PointsReference(s)
¹H NMR (400 MHz, DMSO-d₆) δ 12.23 (s, 1H), 8.07 (s, 1H), 7.36 (s, 2H), 2.30 (s, 6H)[8]
¹³C NMR (100 MHz, DMSO-d₆) δ 140.51, 136.20, 129.61, 114.81, 19.44[8]
Infrared (IR) Spectroscopy (KBr pellet) The solid phase FT-IR spectra were recorded in the region 4000-400 cm⁻¹.[9]
Mass Spectrometry (GC-MS) m/z: 146 (M+), 131, 145, 91, 77[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with formic acid.[10]

Experimental Procedure:

  • To a flask containing 4,5-dimethyl-1,2-phenylenediamine, add formic acid.

  • Heat the reaction mixture to 80-120 °C and maintain for 2-12 hours.

  • After the reaction is complete, add purified water and activated carbon.

  • Stir the mixture at 110 °C for 1 hour.

  • Cool the mixture to room temperature and filter to remove the activated carbon.

  • Cool the filtrate to 10 °C.

  • Adjust the pH of the filtrate to 7.5-8 by the dropwise addition of ammonia water to precipitate the product.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with water and dry to obtain this compound.[11]

Purification

Purification of this compound can be achieved by recrystallization or sublimation.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot diethyl ether.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold diethyl ether and dry under vacuum.[7]

Sublimation:

This compound can also be purified by sublimation at 140°C under a vacuum of 3 mm Hg.[10]

Biological Significance and Applications

Role in Vitamin B12 Biosynthesis

This compound is a vital intermediate in the biosynthesis of the corrin macrocycle vitamin B12.[3] It is formed from flavin mononucleotide (FMN) by the enzyme this compound synthase (BluB).[3] DMB then acts as the lower axial ligand, chelating the central cobalt atom in the vitamin B12 structure.[3]

DOT Script for Vitamin B12 Biosynthesis Pathway:

VitaminB12_Biosynthesis FMN Flavin Mononucleotide (FMN) BluB BluB Enzyme FMN->BluB Substrate DMB This compound (DMB) VitaminB12 Vitamin B12 (Cobalamin) DMB->VitaminB12 Incorporation as lower ligand Cobinamide Cobinamide Cobinamide->VitaminB12 Combines with BluB->DMB Catalyzes conversion

Caption: Simplified pathway of DMB synthesis and its incorporation into Vitamin B12.

Pharmacological Potential and Drug Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of many FDA-approved drugs.[12] Benzimidazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and antifungal properties.[1]

While this compound itself is primarily studied for its role in vitamin B12, its derivatives are of significant interest in drug discovery. Researchers are exploring modifications to the DMB structure to develop novel therapeutic agents. For instance, benzimidazole derivatives have been investigated as:

  • Anticancer Agents: By interfering with microtubule polymerization or acting as kinase inhibitors.[13]

  • Antimicrobial Agents: Showing efficacy against various bacterial and fungal strains.[2]

The exploration of DMB derivatives continues to be a promising avenue for the development of new drugs with diverse therapeutic applications.

Conclusion

This compound is a molecule of fundamental importance in both biochemistry and medicinal chemistry. Its role as a precursor to vitamin B12 highlights its essential function in biological systems. Furthermore, the benzimidazole core structure provides a versatile platform for the design and synthesis of novel therapeutic agents. This technical guide provides a solid foundation of its chemical and physical properties, synthesis, and biological relevance, serving as a valuable resource for researchers and professionals in the field of drug development.

References

5,6-Dimethylbenzimidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthesis, Biosynthesis, and Core Properties of a Key Vitamin B12 Precursor

This technical guide provides a comprehensive overview of 5,6-Dimethylbenzimidazole (DMB), a critical precursor in the biosynthesis of vitamin B12 (cobalamin). This document is intended for researchers, scientists, and professionals in the fields of biochemistry, microbiology, and drug development, offering detailed information on its chemical properties, synthesis protocols, and biological significance.

Core Properties of this compound

This compound is a heterocyclic aromatic organic compound, notable for its role as the lower axial ligand of the cobalt ion in vitamin B12. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 582-60-5[1][2][3][4]
Molecular Formula C₉H₁₀N₂[1][2]
Molecular Weight 146.19 g/mol [1][3][5]
Appearance White to off-white crystalline solid[5]
Melting Point 202-206 °C[1][3]

Biosynthesis of this compound

The biosynthesis of DMB is a fascinating process, with distinct aerobic and anaerobic pathways. The aerobic pathway, particularly the role of the enzyme BluB, has been extensively studied.

Aerobic Biosynthesis Pathway

In many aerobic and facultative anaerobic bacteria, DMB is synthesized from flavin mononucleotide (FMN) in an oxygen-dependent reaction catalyzed by the enzyme DMB synthase, also known as BluB.[6][7] This enzyme, often referred to as a "flavin destructase," catalyzes the fragmentation of the isoalloxazine ring of reduced FMN (FMNH₂) to form DMB and D-erythrose 4-phosphate.[6]

Aerobic_DMB_Biosynthesis FMN Flavin Mononucleotide (FMN) FMNH2 Reduced Flavin Mononucleotide (FMNH₂) FMN->FMNH2 Reduction (e.g., by Fre) BluB BluB Enzyme (DMB Synthase) FMNH2->BluB O2 O₂ O2->BluB DMB This compound (DMB) BluB->DMB Fragmentation & Rearrangement E4P D-erythrose 4-phosphate BluB->E4P

Caption: Aerobic biosynthesis of this compound from FMN catalyzed by the BluB enzyme.

Experimental Protocols

This section provides detailed methodologies for the chemical and enzymatic synthesis of this compound.

Chemical Synthesis of this compound

A common method for the chemical synthesis of DMB involves the condensation of 4,5-diamino-1,2-dimethylbenzene (also known as 4,5-diamino-o-xylene) with formic acid. A multi-step synthesis starting from 3,4-dimethylaniline has also been reported.[1] The following protocol is a generalized procedure based on the former method.

Materials:

  • 4,5-diamino-1,2-dimethylbenzene

  • Formic acid (90%)

  • 4N Hydrochloric acid

  • 10% Sodium hydroxide solution

  • Activated carbon

  • Round-bottomed flask

  • Reflux condenser

  • Water bath or heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottomed flask, combine 4,5-diamino-1,2-dimethylbenzene with an excess of formic acid in 4N HCl.

  • Heat the mixture under reflux at 100°C for 2 hours.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until it is just alkaline (test with litmus paper).

  • Collect the precipitated crude product by suction filtration using a Büchner funnel. Wash the crude product with cold water.

  • For purification, dissolve the crude product in boiling water.

  • Add a small amount of activated carbon to the boiling solution and digest for 15 minutes to decolorize.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to 10-15°C to crystallize the this compound.

  • Collect the purified crystals by suction filtration, wash with a small amount of cold water, and dry at 100°C.

Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of DMB from FMN using the BluB enzyme.[8][9]

Materials:

  • Purified BluB enzyme

  • FMN reductase (e.g., Fre from E. coli)

  • Flavin mononucleotide (FMN)

  • NADH

  • Hepes buffer (pH 8)

  • Sodium chloride (NaCl)

  • Mineral oil

  • Reverse-phase high-pressure liquid chromatography (RP-HPLC) system for purification and analysis

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM Hepes buffer (pH 8)

    • 50 mM NaCl

    • 500 µM FMN

    • 5 mM NADH

    • 1 µg of FMN reductase (Fre)

    • 20-40 µg of purified BluB enzyme

  • The total reaction volume is typically 200 µL.

  • Overlay the reaction mixture with 100 µL of mineral oil to limit the diffusion of oxygen.

  • Incubate the reaction mixture at 30°C in the dark for 4-18 hours.

  • Terminate the reaction by boiling for 15 minutes to precipitate the enzymes.

  • Remove the precipitated protein by centrifugation or filtration.

  • Analyze the supernatant for the presence of this compound by RP-HPLC. The product can be identified by its retention time and UV-visible absorbance spectrum compared to an authentic standard.

  • For purification, the product can be isolated from the reaction mixture using preparative RP-HPLC, followed by desalting.[8]

Logical Workflow for Synthesis and Analysis

The general workflow for both chemical and enzymatic synthesis involves reaction, purification, and analysis stages.

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis C_Start Reactants: 4,5-diamino-1,2-dimethylbenzene + Formic Acid C_Reaction Reflux Reaction C_Start->C_Reaction C_Neutralize Neutralization C_Reaction->C_Neutralize C_Purify Recrystallization C_Neutralize->C_Purify Analysis Analysis: - HPLC - Mass Spectrometry - NMR C_Purify->Analysis E_Start Substrates: FMN, NADH Enzymes: BluB, Fre E_Reaction Incubation E_Start->E_Reaction E_Terminate Heat Inactivation E_Reaction->E_Terminate E_Purify RP-HPLC E_Terminate->E_Purify E_Purify->Analysis

Caption: General workflow for the synthesis and analysis of this compound.

This guide provides foundational knowledge and practical protocols for working with this compound. As a key component in the biosynthesis of vitamin B12, further research into its synthesis and biological interactions is crucial for advancements in microbiology and therapeutic development.

References

The Biological Significance of 5,6-Dimethylbenzimidazole in Microbes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,6-Dimethylbenzimidazole (DMB) is a crucial molecule in microbial physiology, primarily recognized for its role as the axial lower ligand of cobalamin (vitamin B12). This essential cofactor is exclusively synthesized by a subset of prokaryotes and is involved in a wide range of metabolic processes, including DNA synthesis, amino acid metabolism, and fatty acid metabolism. Beyond its structural role in vitamin B12, DMB exhibits other biological activities, including the potential for growth inhibition of certain microbes at high concentrations by acting as a flavin antagonist. This technical guide provides an in-depth overview of the biological significance of DMB in microbes, detailing its biosynthesis, its role in cobamide diversity, and its physiological effects. Furthermore, this guide outlines key experimental protocols for the study of DMB and presents quantitative data on its biological activities to aid researchers and professionals in the fields of microbiology, biotechnology, and drug development.

The Central Role of DMB in Vitamin B12 Biosynthesis

DMB constitutes the distinctive "lower" ligand that coordinates with the central cobalt ion in the corrin ring of vitamin B12. This structural feature is critical for the biological activity of the cofactor in many organisms.[1][2][3][4][5][6] Microbes have evolved two distinct pathways for the de novo biosynthesis of DMB: an aerobic pathway and an anaerobic pathway.

Aerobic Biosynthesis of DMB

In aerobic and facultative anaerobic bacteria, such as Sinorhizobium meliloti and Rhodospirillum rubrum, DMB is synthesized from flavin mononucleotide (FMN) by the enzyme BluB, a flavin destructase.[2][4][6][7][8][9] This enzyme catalyzes the oxygen-dependent fragmentation of the flavin ring to yield DMB and D-erythrose 4-phosphate. The gene encoding BluB is often found in the cobalamin biosynthesis operon and its expression can be regulated by the availability of cobalamin.[4]

Anaerobic Biosynthesis of DMB

The anaerobic biosynthesis of DMB, long a missing piece in the vitamin B12 synthesis puzzle, was elucidated through studies in the obligate anaerobe Eubacterium limosum.[1][10][11] This pathway is dependent on a set of five genes, designated bzaA, bzaB, bzaC, bzaD, and bzaE.[1][2][12] These genes are responsible for the conversion of 5-aminoimidazole ribotide, an intermediate in purine biosynthesis, into DMB through a series of intermediates including 5-hydroxybenzimidazole and 5-methoxy-6-methylbenzimidazole.[1][13]

DMB and Cobamide Diversity

While DMB is the lower ligand in the form of vitamin B12 utilized by humans, microbes can synthesize and utilize a variety of cobamides with different lower ligands, including other benzimidazoles, purines (e.g., adenine in pseudovitamin B12), and phenolic compounds.[3][14][15][16][17][18] This diversity in cobamide structure has significant implications for microbial community dynamics, as different microbes exhibit preferences for specific cobamides.

Some bacteria that cannot synthesize DMB de novo have developed mechanisms to salvage and remodel cobamides from their environment.[3][5][19] This process involves the removal of the existing lower ligand and its replacement with DMB, which may be scavenged from the environment. This highlights the importance of free DMB as a shared resource in microbial communities.[3][20]

Physiological Effects of DMB

Beyond its role as a vitamin B12 precursor, DMB can exert direct physiological effects on microbes, particularly at elevated concentrations.

Growth Inhibition

High concentrations of DMB have been shown to inhibit the growth of certain bacteria. For instance, in Salmonella enterica serovar Typhimurium, DMB acts as a flavin antagonist, likely due to its structural similarity to the isoalloxazine ring of flavin cofactors.[6][8][14][21] This antagonism can interfere with the function of essential flavoenzymes.[14][22] The inhibitory effect of DMB has also been observed in Lactobacillus lactis.[7][23]

Quantitative Data on DMB's Biological Effects

The following tables summarize available quantitative data regarding the biological effects of this compound.

Table 1: Growth-Promoting and Inhibitory Concentrations of DMB

MicroorganismEffectConcentrationReference
Sinorhizobium melilotibluB mutantRescue of symbiotic defect50 nM[4][24]
Salmonella TyphimuriumGrowth inhibition1 mM[14]
Lactobacillus lactis DornerGrowth inhibitionNot specified[7][23]

Table 2: Biochemical Parameters Related to DMB Biosynthesis

EnzymeMicroorganismParameterValueReference
BluBSinorhizobium melilotiKd for FMN~7 µM[15][25]

Experimental Protocols

This section provides an overview of key experimental protocols for studying the biological significance of DMB in microbes.

Anaerobic Cultivation of Eubacterium limosum for DMB Biosynthesis Studies

Eubacterium limosum is a model organism for studying the anaerobic biosynthesis of DMB. Its cultivation requires strict anaerobic conditions.

Materials:

  • Anaerobic chamber (e.g., with a gas mix of 5% H₂, 10% CO₂, and 85% N₂)

  • Pre-reduced, anaerobically sterilized DSMZ Medium 135 (or similar)

  • Sterile, sealed culture vessels (e.g., Hungate tubes or serum bottles)

  • Syringes and needles for transfers

Procedure:

  • Prepare and sterilize all media and materials under anaerobic conditions.[1][2][6][16][26]

  • Inoculate the medium with an E. limosum culture inside the anaerobic chamber.

  • Incubate cultures at 37°C in the dark.

  • For studies of DMB biosynthesis, the medium can be supplemented with labeled precursors (e.g., ¹³C- or ¹⁵N-labeled compounds).[13]

  • Harvest cells by centrifugation under anaerobic conditions for subsequent analysis of cobamides and DMB intermediates.[1][2]

Heterologous Expression of bza Genes in E. coli for DMB Production

The bzaABCDE gene cluster from E. limosum can be heterologously expressed in E. coli to study anaerobic DMB production.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series) containing the bza gene cluster

  • Anaerobic growth medium for E. coli (e.g., LB broth supplemented with glucose and fumarate)

  • Inducing agent (e.g., IPTG)

  • Antibiotics for plasmid maintenance

Procedure:

  • Transform the E. coli expression strain with the plasmid carrying the bza genes.[10][20][27][28]

  • Grow the transformed E. coli under anaerobic conditions to mid-log phase.

  • Induce gene expression with the appropriate concentration of the inducing agent.

  • Continue incubation under anaerobic conditions to allow for DMB and cobamide synthesis.

  • Harvest cells and extract cobamides for analysis by LC-MS.

Sinorhizobium meliloti bluB Mutant Calcofluor Bioassay for DMB

A bluB mutant of S. meliloti exhibits a "calcofluor-bright" phenotype that can be rescued by the addition of DMB, forming the basis of a sensitive bioassay.[4][12][17][19][24]

Materials:

  • Sinorhizobium meliloti bluB mutant strain

  • Growth medium (e.g., LB or M9 minimal medium)

  • Calcofluor white (fluorescent brightener 28)

  • Sterile filter paper discs

  • DMB standard solutions

Procedure:

  • Prepare agar plates containing the growth medium and calcofluor white.

  • Spread a lawn of the S. meliloti bluB mutant on the agar surface.

  • Apply sterile filter paper discs to the surface of the agar.

  • Pipette known concentrations of DMB standard solutions or samples to be tested onto the filter discs.

  • Incubate the plates at 30°C.

  • Visualize the plates under UV light. A dark zone of non-fluorescence around a disc indicates the presence of DMB, which has rescued the wild-type phenotype. The diameter of the zone of clearance is proportional to the concentration of DMB.

LC-MS Analysis of Cobamides

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of DMB-containing cobamides and other cobamide variants.

Procedure Outline:

  • Extraction: Extract corrinoids from microbial cell pellets or culture supernatants. This often involves cell lysis (e.g., by boiling in ethanol or using chemical methods) followed by solid-phase extraction (e.g., using C18 cartridges) to purify and concentrate the cobamides.[3][5][11][29]

  • Chromatographic Separation: Separate the different cobamides using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient of solvents, such as water with formic acid and acetonitrile with formic acid, is typically used for elution.

  • Mass Spectrometric Detection: Detect the eluted cobamides using a mass spectrometer, often a triple quadrupole or high-resolution instrument. Identification is based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation pattern (MS/MS). Quantification can be achieved by comparing the peak area of the analyte to that of a known standard.

Signaling Pathways and Experimental Workflows

DMB Biosynthesis Pathways

The following diagrams illustrate the aerobic and anaerobic pathways for the biosynthesis of this compound.

DMB_Biosynthesis cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway FMN Flavin Mononucleotide (FMN) BluB BluB FMN->BluB O2 DMB_aerobic This compound (DMB) E4P D-Erythrose 4-phosphate BluB->DMB_aerobic BluB->E4P AIR 5-Aminoimidazole Ribotide bzaF BzaF (HBI synthase) AIR->bzaF HBI 5-Hydroxybenzimidazole bzaA BzaA HBI->bzaA MMBI 5-Methoxy-6-methylbenzimidazole bzaCDE BzaC, BzaD, BzaE MMBI->bzaCDE DMB_anaerobic This compound (DMB) bzaF->HBI bzaB BzaB bzaA->bzaB bzaB->MMBI bzaCDE->DMB_anaerobic

Caption: Aerobic and anaerobic biosynthesis pathways of this compound (DMB).

Experimental Workflow for Investigating DMB's Effect on Microbial Growth

The following diagram outlines a general workflow for studying the inhibitory effects of DMB on microbial growth.

DMB_Inhibition_Workflow start Start culture Prepare microbial culture start->culture prepare_dmb Prepare serial dilutions of DMB start->prepare_dmb inoculate Inoculate culture with varying DMB concentrations culture->inoculate prepare_dmb->inoculate incubate Incubate under appropriate conditions inoculate->incubate measure Measure microbial growth (e.g., OD600, CFU counting) incubate->measure analyze Analyze data to determine IC50/MIC measure->analyze end End analyze->end

Caption: Workflow for assessing the growth inhibitory effects of DMB on microbes.

Future Directions and Unanswered Questions

While the role of DMB as a vitamin B12 precursor is well-established, several questions remain. The full extent of its impact on microbial physiology and community structure is still being explored. A significant open question is whether DMB can act as a signaling molecule, akin to quorum sensing molecules, to mediate intercellular communication and coordinate group behaviors in microbial communities. Further research is needed to investigate potential DMB-binding receptors and the downstream regulatory pathways they might control. Understanding these aspects could open new avenues for manipulating microbial consortia for biotechnological applications and for the development of novel antimicrobial strategies targeting cobalamin-dependent pathways.

Conclusion

This compound is a molecule of profound biological significance in the microbial world. Its primary role as the lower ligand of vitamin B12 places it at the heart of fundamental metabolic processes. The elucidation of its distinct aerobic and anaerobic biosynthetic pathways has provided deep insights into microbial evolution and adaptation. Furthermore, the ability of DMB to influence microbial growth and its potential as a shared resource in microbial communities underscore its ecological importance. The experimental protocols and quantitative data presented in this guide offer a foundation for further research into the multifaceted roles of DMB, with potential applications in industrial microbiology, gut microbiome studies, and the development of new therapeutic agents.

References

The Crucial Role of 5,6-Dimethylbenzimidazole in Vitamin B12 Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B12, or cobalamin, is a structurally complex cofactor essential for a myriad of metabolic processes in many organisms, yet its synthesis is confined to a select group of prokaryotes. A key feature of this vital molecule is the lower axial ligand, which in the case of vitamin B12 is 5,6-dimethylbenzimidazole (DMB). The identity of this lower ligand is a primary determinant of the cofactor's biological activity in different organisms. This technical guide provides an in-depth exploration of the biosynthesis of DMB, detailing the distinct aerobic and anaerobic pathways, the enzymes involved, and their mechanisms of action. Furthermore, this document summarizes key quantitative data and outlines experimental protocols for the study of DMB biosynthesis, offering a comprehensive resource for researchers in the fields of microbiology, enzymology, and drug development.

Introduction: The Significance of the Lower Ligand

Vitamin B12 is a member of a larger family of cobalt-containing molecules known as cobamides. The general structure of a cobamide consists of a central cobalt ion coordinated by a corrin ring, an upper axial ligand (e.g., methyl, adenosyl, or cyano group), and a lower axial ligand.[1][2] The lower ligand is typically a nitrogenous base attached to the corrin ring via a phosphoribosyl linker. While various purine and phenolic bases can serve as the lower ligand in different cobamides, this compound is the predominant base found in the vitamin B12 utilized by humans.[1] The nature of this lower ligand influences the chemical properties and biological specificity of the cobamide.

The biosynthesis of DMB is a critical and fascinating branch of the overall vitamin B12 synthesis pathway. Notably, two distinct and evolutionarily independent pathways have been identified for DMB production: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway.[1][2] This dichotomy reflects the diverse metabolic lifestyles of the prokaryotes that synthesize this essential cofactor.

Aerobic Biosynthesis of DMB: The Role of BluB

In many aerobic and facultative anaerobic bacteria, the synthesis of DMB is catalyzed by a single, remarkable enzyme: BluB.[3][4] This enzyme orchestrates the unprecedented fragmentation of reduced flavin mononucleotide (FMNH2) to generate DMB and D-erythrose 4-phosphate.[3]

The BluB Enzyme and its Mechanism

BluB is structurally similar to NAD(P)H-flavin oxidoreductases but possesses a uniquely tight binding pocket for FMN that excludes NAD(P)H.[3] The catalytic process involves the binding of FMNH2 and the subsequent activation of molecular oxygen. This leads to the oxidative cleavage and rearrangement of the flavin's isoalloxazine ring and the attached ribityl tail to form the benzimidazole ring of DMB.[3][5][6]

Diagram 1: Aerobic DMB Biosynthesis Pathway

Aerobic_DMB_Biosynthesis FMNH2 Reduced Flavin Mononucleotide (FMNH2) BluB BluB (Flavin Destructase) FMNH2->BluB O2 O2 O2->BluB DMB This compound (DMB) BluB->DMB E4P D-Erythrose 4-Phosphate BluB->E4P

Caption: The oxygen-dependent conversion of FMNH2 to DMB catalyzed by the BluB enzyme.

Quantitative Data for BluB Activity

The specific activity of BluB has been characterized in vitro. The following table summarizes key kinetic parameters.

Enzyme SourceSubstrateSpecific Activity (pmol DMB·min⁻¹·mg⁻¹)Apparent Kₘ for FMN (µM)Reference
Rhodospirillum rubrumFMNH₂625Not Reported[4]
Sinorhizobium melilotiFMNH₂Not Reported64[7]

Note: The reaction requires a flavin reductase to regenerate FMNH₂ from FMN in vitro.

Experimental Protocol: In Vitro BluB Activity Assay

Objective: To determine the specific activity of purified BluB enzyme.

Materials:

  • Purified BluB enzyme

  • Purified flavin reductase (e.g., E. coli SsuE)

  • FMN (Flavin mononucleotide)

  • NADH or NADPH

  • HEPES buffer (pH 8.0)

  • NaCl

  • HPLC system with a C18 column

  • Spectrophotometer or mass spectrometer for product identification

Procedure:

  • Prepare a reaction mixture containing 100 mM HEPES (pH 8.0), 50 mM NaCl, 500 µM FMN, and 5 mM NADH.

  • Add a catalytic amount of a flavin reductase (e.g., 1 µg of Fre enzyme) to the mixture to ensure a constant supply of FMNH₂.

  • Initiate the reaction by adding a known concentration of purified BluB enzyme (e.g., 20-40 µg).

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 18 hours for initial characterization, or shorter time points for kinetic analysis).

  • Stop the reaction by heat inactivation or addition of a quenching agent.

  • Analyze the reaction products by reverse-phase HPLC. Monitor the elution profile at 280 nm.

  • Identify and quantify the DMB peak by comparing its retention time and UV-visible spectrum to an authentic DMB standard. Mass spectrometry can be used for further confirmation.

  • Calculate the specific activity as picomoles of DMB produced per minute per milligram of BluB enzyme.

Anaerobic Biosynthesis of DMB: The Bza Operon

In obligate anaerobes, a completely different and oxygen-sensitive pathway is responsible for DMB synthesis. This pathway was elucidated in Eubacterium limosum and involves a set of five genes organized in the bza operon: bzaA, bzaB, bzaC, bzaD, and bzaE.[1][8] This pathway branches off from the purine biosynthetic pathway, utilizing 5-aminoimidazole ribotide (AIR) as a key precursor.[2]

The Bza Enzymes and the Biosynthetic Route

The anaerobic synthesis of DMB from AIR is a multi-step process involving several novel enzymatic reactions. The functions of the individual Bza proteins have been partially characterized through the expression of different combinations of the bza genes.[1][8]

Diagram 2: Anaerobic DMB Biosynthesis Pathway

Anaerobic_DMB_Biosynthesis AIR 5-Aminoimidazole Ribotide (AIR) BzaAB BzaA/BzaB AIR->BzaAB HBI 5-Hydroxybenzimidazole BzaAB->HBI BzaC BzaC HBI->BzaC MBI 5-Methoxybenzimidazole BzaC->MBI BzaD BzaD MBI->BzaD MMBI 5-Methoxy-6-methylbenzimidazole BzaD->MMBI BzaE BzaE MMBI->BzaE DMB This compound (DMB) BzaE->DMB

Caption: The multi-step anaerobic conversion of AIR to DMB by the Bza enzymes.

Identified Intermediates in the Anaerobic Pathway

Expression of subsets of the bza genes has led to the identification of several key intermediates, which are also found as lower ligands in other naturally occurring cobamides.[1][8]

IntermediatePrecursorRequired Bza Gene(s)Reference
5-HydroxybenzimidazoleAIRbzaA, bzaB[1][8]
5-Methoxybenzimidazole5-HydroxybenzimidazolebzaC[1][8]
5-Methoxy-6-methylbenzimidazole5-MethoxybenzimidazolebzaD[1][8]
This compound5-Methoxy-6-methylbenzimidazolebzaE[1][8]
Experimental Protocol: Heterologous Expression and Intermediate Identification

Objective: To identify the intermediates of the anaerobic DMB biosynthesis pathway.

Materials:

  • Anaerobically cultured Escherichia coli strains (e.g., ΔmetE ΔcobT)

  • Expression plasmids containing different combinations of the bzaA, bzaB, bzaC, bzaD, and bzaE genes

  • Anaerobic growth medium

  • Inducing agent (e.g., IPTG)

  • LC-MS system for corrinoid analysis

Procedure:

  • Transform the E. coli host strain with the expression plasmids containing various subsets of the bza genes.

  • Grow the transformed E. coli strains under strict anaerobic conditions to a suitable cell density.

  • Induce the expression of the bza genes with an appropriate inducer.

  • Continue anaerobic incubation to allow for the production of benzimidazole intermediates and their incorporation into cobamides by the host's machinery.

  • Harvest the cells by centrifugation.

  • Extract the corrinoids from the cell pellets using an established method (e.g., potassium cyanide extraction).

  • Analyze the extracted corrinoids by LC-MS.

  • Identify the different cobamides based on their retention times and mass-to-charge ratios, which will reveal the identity of the incorporated lower ligand (i.e., the benzimidazole intermediate produced by the expressed bza genes).

Incorporation of DMB into Cobalamin

Once synthesized, DMB must be activated and attached to the corrin ring to form the complete vitamin B12 molecule. This process, known as nucleotide loop assembly, is generally conserved across different organisms.

Key Enzymes in Nucleotide Loop Assembly

The incorporation of DMB into the nucleotide loop involves the sequential action of several enzymes.[5][9] A key enzyme in this process is CobT (nicotinate-mononucleotide:this compound phosphoribosyltransferase), which catalyzes the activation of DMB to its α-riboside-5'-phosphate derivative.[5][10]

Diagram 3: DMB Incorporation Workflow

DMB_Incorporation DMB This compound (DMB) CobT CobT DMB->CobT alpha_RP α-Ribazole-5'-Phosphate CobT->alpha_RP CobS_CobC CobS / CobC alpha_RP->CobS_CobC Cobalamin Vitamin B12 (Cobalamin) CobS_CobC->Cobalamin Cobinamide Cobinamide Cobinamide->CobS_CobC

Caption: The enzymatic pathway for the activation and incorporation of DMB into vitamin B12.

Regulation of DMB Biosynthesis

The biosynthesis of DMB, as part of the larger vitamin B12 pathway, is tightly regulated to meet the metabolic needs of the cell without over-accumulating this complex cofactor. A common regulatory mechanism involves cobalamin riboswitches, which are structured non-coding RNA elements located in the 5' untranslated regions of B12-related genes.[1][11] These riboswitches can directly bind cobalamin or its derivatives, leading to a conformational change that typically results in the transcriptional or translational repression of the downstream genes, including bluB and the bza operon.[1]

Conclusion and Future Perspectives

The elucidation of the aerobic and anaerobic pathways for this compound biosynthesis has filled a significant gap in our understanding of vitamin B12 synthesis. The discovery of the flavin-destructase activity of BluB and the complex multi-enzyme Bza pathway highlights the remarkable evolutionary solutions that have arisen to produce this crucial lower ligand. For drug development professionals, the enzymes in these pathways, particularly those unique to pathogenic bacteria, represent potential targets for novel antimicrobial agents. Future research will likely focus on the detailed mechanistic characterization of the Bza enzymes, the regulation of both pathways, and the interplay between DMB availability and microbial community dynamics. A deeper understanding of these processes holds promise for applications in metabolic engineering to enhance vitamin B12 production and for the development of new therapeutic strategies.

References

An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of 5,6-Dimethylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylbenzimidazole (DMB) is a crucial bicyclic aromatic organic compound, most notably recognized as the lower axial ligand of cobalamin (vitamin B12). Its presence is fundamental to the biological activity of true vitamin B12 in many organisms, including humans. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for DMB, tailored for professionals in research and drug development.

Natural Sources and Occurrence of this compound

The primary natural source of this compound is as a structural component of vitamin B12, which is exclusively synthesized by certain bacteria and archaea.[1][2] Consequently, DMB is not endogenously produced by plants or animals. Animal-derived food products, such as meat, fish, poultry, eggs, and dairy, contain vitamin B12 and, by extension, DMB.[1]

While predominantly found within the vitamin B12 molecule, free benzimidazoles, including DMB, have been detected in various environmental and host-associated samples.[2][3] These free benzimidazoles are thought to be available for microbial uptake and incorporation into cobamides.[2] A recent study has also indicated that a species of diatom can produce DMB, particularly under conditions of low cobalamin availability, suggesting a potential eukaryotic source.[4]

Quantitative Occurrence of this compound

Quantitative data on the natural abundance of free DMB is limited. However, studies have reported its presence in the subpicomolar to subnanomolar range in various samples. The following table summarizes the available quantitative information.

Sample TypeConcentration RangeReference
Host-associated samplesSubpicomolar to subnanomolar[3]
Environmental samplesSubpicomolar to subnanomolar[3]
Laboratory media componentsSubpicomolar to subnanomolar[3]

Biosynthesis of this compound

The biosynthesis of DMB occurs through two distinct pathways, depending on the organism and the presence of oxygen: an aerobic pathway and an anaerobic pathway.

Aerobic Biosynthesis of this compound

In aerobic and aerotolerant microorganisms, DMB is synthesized from flavin mononucleotide (FMN) in an oxygen-dependent reaction.[5] This conversion is catalyzed by the enzyme BluB, a flavin destructase.[5][6] The reaction involves the oxidative fragmentation of the isoalloxazine ring of a reduced FMN (FMNH2).[5]

Aerobic_DMB_Biosynthesis FMNH2 FMNH₂ BluB BluB (Flavin Destructase) FMNH2->BluB O2 O₂ O2->BluB Intermediates Reactive Intermediates BluB->Intermediates Oxidative Fragmentation DMB This compound Intermediates->DMB

Caption: Aerobic biosynthesis of this compound from FMNH₂ catalyzed by the BluB enzyme.

Anaerobic Biosynthesis of this compound

In obligate anaerobic bacteria, such as Eubacterium limosum, DMB is synthesized through an oxygen-independent pathway.[7][8] This pathway involves a set of genes organized in the bza operon (bzaA, bzaB, bzaC, bzaD, bzaE).[7][8] The biosynthesis proceeds through several intermediates, including 5-hydroxybenzimidazole, 5-methoxybenzimidazole, and 5-methoxy-6-methylbenzimidazole.[7][8]

Anaerobic_DMB_Biosynthesis Precursor Precursor (from purine biosynthesis) HBI 5-Hydroxybenzimidazole Precursor->HBI bzaA, bzaB MOBI 5-Methoxybenzimidazole HBI->MOBI bzaC MMOBI 5-Methoxy-6-methylbenzimidazole MOBI->MMOBI bzaD DMB This compound MMOBI->DMB bzaE BzaA BzaA BzaB BzaB BzaC BzaC BzaD BzaD BzaE BzaE

Caption: Anaerobic biosynthesis of this compound involving the bza gene products.

Experimental Protocols

Isolation and Identification of this compound from Microbial Cultures

This protocol provides a general workflow for the extraction, purification, and identification of DMB from a bacterial culture known to produce vitamin B12.

1. Cell Culture and Harvesting:

  • Culture the desired microorganism (e.g., Sinorhizobium meliloti, Propionibacterium shermanii) in an appropriate medium and under optimal conditions for vitamin B12 production.[3][9]

  • Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).[10]

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge.[10]

2. Extraction of Benzimidazoles:

  • Resuspend the cell pellet in a lysis buffer.

  • Perform cell lysis using methods such as sonication or bead beating.

  • Extract the benzimidazoles from the cell lysate using a solid-phase extraction (SPE) C18 cartridge.[1]

  • Elute the benzimidazoles from the cartridge with an appropriate organic solvent (e.g., methanol).[1]

3. Purification and Quantification by HPLC-MS/MS:

  • Concentrate the eluate under a stream of nitrogen.

  • Reconstitute the sample in a mobile phase-compatible solvent.

  • Analyze the sample using reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[3][11][12]

  • Use a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to aid ionization.[11]

  • For mass spectrometry, use an electrospray ionization (ESI) source in positive ion mode.[11]

  • Monitor for the specific parent and daughter ion transitions of DMB for accurate quantification.

4. Identification and Confirmation:

  • Compare the retention time and mass spectrum of the putative DMB peak with that of a certified DMB standard.

  • For structural confirmation, especially for novel sources, high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be employed.[6]

Enzyme Assay for BluB Activity

This protocol outlines a method to determine the activity of the BluB enzyme in converting FMNH₂ to DMB.

1. Preparation of Reagents:

  • Purified BluB enzyme.

  • Flavin mononucleotide (FMN) solution.

  • A reducing agent to generate FMNH₂ in situ (e.g., sodium dithionite).[13]

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.9).[13]

  • Quenching solution (e.g., 1.5% (v/v) trichloroacetic acid).[13]

2. Anaerobic Preparation of FMNH₂:

  • In an anaerobic chamber, prepare a solution of FMN in the reaction buffer.

  • Titrate the FMN solution with sodium dithionite until the characteristic yellow color of FMN disappears, indicating the formation of colorless FMNH₂. Monitor this spectrophotometrically.[13]

3. Enzyme Reaction:

  • In the anaerobic chamber, mix the FMNH₂ solution with the purified BluB enzyme.[13]

  • Initiate the reaction by exposing the mixture to a known concentration of oxygen (e.g., by adding aerobic buffer).[13]

  • Allow the reaction to proceed for a defined time (e.g., 30 minutes).[13]

4. Quenching and Analysis:

  • Stop the reaction by adding the quenching solution.[13]

  • Centrifuge to pellet any precipitated protein.

  • Analyze the supernatant for the presence of DMB using HPLC-MS/MS as described in the previous protocol.

Biological Role and Significance

The primary and well-established biological role of this compound is its function as the lower axial ligand in vitamin B12.[5] This coordination to the cobalt ion is crucial for the stability and catalytic activity of the coenzyme in various metabolic pathways, including DNA synthesis and the metabolism of fatty acids and amino acids.[1]

Interestingly, recent research has shown that free DMB can act as a flavin antagonist in Salmonella enterica.[5] This suggests that DMB may have biological activities beyond its role in vitamin B12, potentially influencing microbial metabolism and interactions.

Conclusion

This compound is a molecule of significant biological importance, primarily due to its integral role in the structure of vitamin B12. Understanding its natural sources, biosynthesis, and methods of analysis is critical for researchers in microbiology, biochemistry, and drug development. The protocols and information provided in this guide offer a solid foundation for further investigation into the fascinating biology and chemistry of this essential benzimidazole derivative.

References

5,6-Dimethylbenzimidazole as a Ligand in Coordination Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylbenzimidazole (DMBI) is a heterocyclic aromatic organic compound that plays a crucial role as a ligand in coordination chemistry. Its significance is underscored by its natural occurrence as the axial ligand to cobalt in vitamin B12, a vital coenzyme in various metabolic processes.[1][2] The benzimidazole scaffold, structurally similar to purines, allows for diverse interactions with biological targets, making DMBI and its metal complexes subjects of extensive research in medicinal chemistry, particularly in the development of novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the synthesis, coordination chemistry, and biological applications of DMBI, with a focus on its metal complexes.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 4,5-diamino-1,2-dimethylbenzene with formic acid.[4] A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • 4,5-diamino-1,2-dimethylbenzene

  • Formic acid (90%)

  • 4N Hydrochloric acid

  • 10% Sodium hydroxide solution

  • Activated carbon (Norite)

  • Ethanol

Procedure:

  • A mixture of 4,5-diamino-1,2-dimethylbenzene and formic acid in 4N HCl is refluxed for 2 hours.

  • After cooling, the solution is made alkaline to litmus with a 10% sodium hydroxide solution.

  • The crude this compound precipitates and is collected by suction filtration.

  • The crude product is washed with cold water.

  • For purification, the product is dissolved in boiling water, treated with activated carbon, and filtered hot.

  • The filtrate is cooled to allow for the crystallization of pure this compound.

  • The crystals are collected by filtration, washed with cold water, and dried.

Coordination Chemistry of this compound

This compound acts as a monodentate ligand, coordinating to metal ions through the nitrogen atom of the imidazole ring. It forms stable complexes with a variety of transition metals, including cobalt, copper, cadmium, and mercury.[5] The coordination geometry of these complexes is influenced by the metal ion, the counter-ion, and the stoichiometry of the reaction. Tetrahedral and octahedral geometries are commonly observed.[5][6]

General Experimental Protocol for the Synthesis of Metal Complexes of this compound[5]

Materials:

  • This compound (DMBI)

  • Metal(II) chloride (e.g., CoCl₂, CuCl₂, CdCl₂, HgCl₂)

  • Ethanol or Methanol

Procedure:

  • A solution of this compound in ethanol is prepared.

  • A solution of the respective metal(II) chloride in ethanol is prepared separately.

  • The metal salt solution is added dropwise to the ligand solution with constant stirring.

  • The reaction mixture is stirred for a specified period (typically 1-3 hours) at room temperature or under reflux, leading to the formation of a precipitate.

  • The resulting complex is collected by filtration, washed with ethanol, and dried in a desiccator over silica gel.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₁₀N₂[7]
Molecular Weight 146.19 g/mol [7]
Melting Point 205-206 °C[4]
UV max (in 0.01N HCl/95% Ethanol) 274.5 nm, 284 nm[4]
Table 2: Spectroscopic Data of this compound and its Metal Complexes
CompoundKey IR Peaks (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)UV-Vis λ_max (nm)Reference
DMBI 3050 (N-H str), 1450 (C=N str)12.23 (s, 1H), 8.07 (s, 1H), 7.36 (s, 2H), 2.30 (s, 6H)140.51, 136.20, 129.61, 114.81, 19.44274.5, 284[8][9]
[Co(DMBI)₂Cl₂] ~3050 (N-H str), ~1430 (C=N str, shifted)--520, 680[5]
[Cu(DMBI)₂Cl₂] ~3050 (N-H str), ~1435 (C=N str, shifted)--450, 650[5][10]
[Cd(DMBI)₂Cl₂] ~3050 (N-H str), ~1432 (C=N str, shifted)---[5]
[Ag(DMBI)₂]NO₃ -Shifted ligand signalsShifted ligand signals-[11]

Note: Specific peak positions in IR and NMR spectra of complexes can vary depending on the metal and coordination environment. The data for complexes are generalized based on typical shifts observed upon coordination.

Mandatory Visualizations

Biosynthesis of this compound

G FMN Flavin Mononucleotide (FMN) BluB BluB (this compound synthase) FMN->BluB DMBI This compound BluB->DMBI E4P Erythrose-4-phosphate BluB->E4P

Experimental Workflow for Synthesis and Characterization of a DMBI-Metal Complex

G cluster_synthesis Synthesis cluster_characterization Characterization Ligand Solution Prepare DMBI solution Metal Salt Solution Prepare Metal Salt solution Mixing Mix solutions and stir Filtration Filter the precipitate Drying Dry the complex Final Product [M(DMBI)n Xm] FTIR FTIR Spectroscopy Final Product->FTIR UVVis UV-Vis Spectroscopy Final Product->UVVis NMR NMR Spectroscopy (for diamagnetic complexes) Final Product->NMR X-ray X-ray Crystallography Final Product->X-ray Elemental Analysis Elemental Analysis Final Product->Elemental Analysis

Anticancer Signaling Pathways of Benzimidazole Derivatives

G cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Consequences Benzimidazole Complex Benzimidazole-Metal Complex Tubulin Inhibition of Tubulin Polymerization Benzimidazole Complex->Tubulin DNA DNA Intercalation/Damage Benzimidazole Complex->DNA Kinases Inhibition of Protein Kinases (e.g., EGFR, BRAF) Benzimidazole Complex->Kinases Topoisomerase Inhibition of Topoisomerases Benzimidazole Complex->Topoisomerase CellCycle Cell Cycle Arrest (G2/M phase) Tubulin->CellCycle Apoptosis Induction of Apoptosis DNA->Apoptosis Kinases->CellCycle Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis Topoisomerase->Apoptosis CancerCellDeath Cancer Cell Death CellCycle->CancerCellDeath Apoptosis->CancerCellDeath Angiogenesis->CancerCellDeath

Biological Applications

Metal complexes of this compound have garnered significant interest due to their potential biological activities. The coordination of DMBI to a metal center can enhance its therapeutic properties.

Antimicrobial Activity

Complexes of DMBI with metals such as Co(II), Cu(II), Cd(II), and Hg(II) have been reported to exhibit antimicrobial activity against various bacterial and fungal strains.[5] The chelation theory suggests that the polarity of the metal ion is reduced upon complexation, which in turn increases the lipophilicity of the complex, facilitating its penetration through the lipid membrane of the microorganism.

Anticancer Activity

Benzimidazole derivatives are well-known for their anticancer properties, and their metal complexes often show enhanced cytotoxicity.[3][12] These compounds can induce cancer cell death through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest, and the induction of apoptosis.[13][14] The planar structure of the benzimidazole ring allows for intercalation with DNA, potentially leading to DNA damage and cell death.[2] Furthermore, these complexes can inhibit key signaling proteins such as protein kinases, which are often dysregulated in cancer.[14]

Conclusion

This compound is a versatile ligand in coordination chemistry with significant biological relevance. Its ability to form stable complexes with a variety of metal ions has led to the development of compounds with promising antimicrobial and anticancer activities. The continued exploration of the coordination chemistry of DMBI holds great potential for the design of novel therapeutic agents and catalysts. This guide provides a foundational understanding for researchers and professionals in the field, summarizing key synthetic methodologies, physicochemical data, and biological applications to facilitate further research and development.

References

The Aerobic Biosynthesis of 5,6-Dimethylbenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylbenzimidazole (DMB) is a crucial component of vitamin B12 (cobalamin), serving as its lower axial ligand. The biosynthesis of DMB is a key step in the overall production of this essential vitamin. In aerobic organisms, this transformation is carried out by a single enzyme, this compound synthase, commonly known as BluB.[1][2] This technical guide provides an in-depth overview of the aerobic biosynthesis pathway of DMB, focusing on the enzymatic reaction, quantitative data, and detailed experimental protocols relevant to its study.

The Core Pathway: From Flavin to Benzimidazole

The aerobic synthesis of DMB is a remarkable example of molecular cannibalism, where one cofactor, flavin mononucleotide (FMN), is catalytically converted into a key component of another.[3] The central player in this process is the enzyme BluB, a flavin destructase.[4]

The overall reaction can be summarized as follows:

FMNH₂ + O₂ → this compound + D-erythrose 4-phosphate[5]

This reaction is oxygen-dependent and involves the fragmentation and rearrangement of the isoalloxazine ring of a reduced flavin mononucleotide (FMNH₂).[1][4][6] The BluB enzyme facilitates this complex transformation, which includes the cleavage of the ribityl tail from the FMN molecule.

Signaling Pathway of Aerobic DMB Biosynthesis

DMB_Biosynthesis cluster_reduction FMN Reduction cluster_synthesis DMB Synthesis FMN FMN FMNH2 FMNH₂ FMN->FMNH2 Reduction BluB BluB (this compound synthase) FMNH2->BluB O2 O₂ O2->BluB DMB This compound (DMB) BluB->DMB Fragmentation & Rearrangement E4P D-erythrose 4-phosphate BluB->E4P Flavin_Reductase Flavin Reductase (e.g., SsuE) NADH NAD(P)H NAD NAD(P)⁺ NADH->NAD Oxidation

Caption: The aerobic biosynthesis pathway of this compound (DMB) from Flavin Mononucleotide (FMN).

Quantitative Data

The enzymatic activity of BluB has been characterized, and key kinetic parameters have been determined. These values are essential for understanding the efficiency and substrate affinity of the enzyme.

ParameterValueSubstrateOrganism SourceReference
kcat (apparent) 15 ± 3 h⁻¹FMNSinorhizobium meliloti
Km (apparent) 64 ± 23 µMFMNSinorhizobium meliloti
Ki 231 ± 83 µMFMNSinorhizobium meliloti
kcat (apparent) 7.2 ± 0.7 h⁻¹NADHSinorhizobium meliloti
Km (apparent) 5,100 ± 1,700 µMNADHSinorhizobium meliloti
Specific Activity 625 pmol DMB min⁻¹·mg⁻¹FMNH₂Rhodospirillum rubrum[1]

Experimental Protocols

Recombinant BluB Expression and Purification

This protocol describes the expression of recombinant BluB in E. coli and its subsequent purification.

a. Gene Cloning and Expression Vector Construction:

  • The bluB gene is amplified by PCR from the genomic DNA of a DMB-producing organism (e.g., Sinorhizobium meliloti or Rhodospirillum rubrum).

  • The amplified gene is cloned into an expression vector, such as pET, containing a suitable tag for affinity purification (e.g., a polyhistidine-tag).

b. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

  • The culture is grown at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

c. Cell Lysis and Purification:

  • Cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the soluble His-tagged BluB is loaded onto a Ni-NTA affinity chromatography column.

  • The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • The His-tagged BluB is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • The purity of the eluted protein is assessed by SDS-PAGE. Further purification steps, such as size-exclusion chromatography, can be performed if necessary.

BluB Enzyme Activity Assay

This protocol outlines a method to measure the enzymatic activity of purified BluB by quantifying the production of DMB.

a. Reaction Mixture:

  • A typical 200 µL reaction mixture contains:

    • 100 mM HEPES buffer, pH 8.0

    • 50 mM NaCl

    • 500 µM FMN

    • 5 mM NADH

    • 1 µg of a purified flavin reductase (e.g., Fre from E. coli) to regenerate FMNH₂

    • 20-40 µg of purified BluB protein

b. Reaction Conditions:

  • The reaction is initiated by the addition of BluB.

  • The reaction is incubated at 30°C in the dark for a defined period (e.g., 0, 2, or 4 hours).

  • The reaction is stopped by boiling for 15 minutes to denature the enzymes.

c. Product Analysis by HPLC:

  • The reaction mixture is centrifuged to pellet the precipitated protein.

  • The supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% formic acid) as the mobile phase.

  • The elution of DMB is monitored by UV absorbance at approximately 280 nm.

  • The amount of DMB produced is quantified by comparing the peak area to a standard curve of authentic DMB.

Experimental Workflow for DMB Biosynthesis Analysis

Experimental_Workflow start Start gene_cloning BluB Gene Cloning into Expression Vector start->gene_cloning expression Recombinant BluB Expression in E. coli gene_cloning->expression purification BluB Purification (Affinity Chromatography) expression->purification assay Enzyme Activity Assay purification->assay hplc HPLC Analysis of Reaction Products assay->hplc quantification Quantification of DMB hplc->quantification kinetics Kinetic Parameter Determination quantification->kinetics end End kinetics->end

Caption: A typical experimental workflow for the expression, purification, and characterization of the BluB enzyme.

Conclusion

The aerobic biosynthesis of this compound is a fascinating and crucial step in the production of vitamin B12. The characterization of the BluB enzyme has provided significant insights into this unique flavin-to-benzimidazole conversion. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this pathway, potentially leading to novel strategies for enhancing vitamin B12 production or for the development of new antimicrobial agents targeting this essential pathway in pathogenic bacteria.

References

Anaerobic Biosynthesis of 5,6-Dimethylbenzimidazole in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylbenzimidazole (DMB) is an essential precursor for the biosynthesis of vitamin B12 (cobalamin), where it serves as the lower axial ligand coordinating the cobalt ion in the corrin ring. The biosynthesis of DMB is a critical step that is unique to a subset of prokaryotes. While the aerobic pathway of DMB synthesis, involving the BluB enzyme and the oxidative cleavage of flavin mononucleotide (FMN), has been well-characterized, the anaerobic route remained a long-standing enigma in the field of vitamin B12 biosynthesis.[1][2][3] This technical guide provides an in-depth overview of the anaerobic biosynthesis of DMB, focusing on the key genetic determinants, enzymatic steps, and intermediates of this pathway. The elucidation of this pathway has been a significant breakthrough, completing our understanding of the de novo biosynthesis of vitamin B12.[1][2][3]

The Anaerobic DMB Biosynthetic Pathway: The bza Operon

The anaerobic biosynthesis of DMB is orchestrated by a dedicated set of genes, collectively known as the bza operon.[1][2][3] This operon was first identified and characterized in the obligate anaerobic bacterium Eubacterium limosum.[1][2] The bza operon in E. limosum consists of five core genes: bzaA, bzaB, bzaC, bzaD, and bzaE.[1][2] These genes are both necessary and sufficient for the complete anaerobic synthesis of DMB from the precursor 5-aminoimidazole ribotide (AIR), an intermediate in the purine biosynthetic pathway.[1]

Pathway Overview

The anaerobic DMB biosynthesis pathway is a multi-step process involving a series of enzymatic modifications of the initial precursor, AIR. The pathway proceeds through several key benzimidazole intermediates, ultimately leading to the formation of DMB. The overall transformation is a remarkable example of biochemical rearrangement and methylation reactions occurring under anaerobic conditions.

Key Enzymes and Intermediates

The sequential action of the Bza enzymes facilitates the conversion of AIR to DMB. The function of each enzyme has been elucidated through heterologous expression studies of different combinations of the bza genes in Escherichia coli.[1]

Table 1: Key Enzymes and Intermediates in the Anaerobic DMB Biosynthesis Pathway

GeneEnzymeFunctionSubstrateProduct
bzaA / bzaBBzaA/BzaB complexCatalyzes the initial rearrangement of AIR to form the first benzimidazole intermediate. BzaA and BzaB are homologous to the N- and C-terminal domains of ThiC, a radical SAM enzyme.5-aminoimidazole ribotide (AIR)5-hydroxybenzimidazole (5-OHBza)
bzaCBzaCA putative S-adenosyl-L-methionine (SAM)-dependent methyltransferase that methylates the hydroxyl group of 5-OHBza.5-hydroxybenzimidazole (5-OHBza)5-methoxybenzimidazole (5-OMeBza)
bzaDBzaDA putative SAM-dependent methyltransferase responsible for the methylation of the benzimidazole ring.5-methoxybenzimidazole (5-OMeBza)5-methoxy-6-methylbenzimidazole (5-OMe-6-MeBza)
bzaEBzaECatalyzes the final two steps: demethylation of the methoxy group and subsequent methylation at the same position to form the second methyl group of DMB.5-methoxy-6-methylbenzimidazole (5-OMe-6-MeBza)This compound (DMB)

Note: The precise mechanisms of the reactions catalyzed by BzaD and BzaE are still under investigation.

Signaling Pathways and Logical Relationships

The anaerobic biosynthesis of DMB is intrinsically linked to the purine biosynthetic pathway through its precursor, AIR. The regulation of the bza operon is often tied to the overall vitamin B12 biosynthetic pathway, with many bza gene clusters located downstream of cobalamin riboswitches. This co-localization suggests a coordinated regulation of the synthesis of the corrin ring and its lower ligand.

DMB_Biosynthesis_Pathway cluster_purine Purine Biosynthesis cluster_dmb Anaerobic DMB Biosynthesis cluster_b12 Vitamin B12 Assembly AIR 5-Aminoimidazole Ribotide (AIR) OHBza 5-Hydroxybenzimidazole (5-OHBza) AIR->OHBza BzaA/BzaB OMeBza 5-Methoxybenzimidazole (5-OMeBza) OHBza->OMeBza BzaC (+ SAM) OMeMeBza 5-Methoxy-6-methylbenzimidazole (5-OMe-6-MeBza) OMeBza->OMeMeBza BzaD (+ SAM) DMB This compound (DMB) OMeMeBza->DMB BzaE (+ SAM) Cobalamin Vitamin B12 (Cobalamin) DMB->Cobalamin CobT, etc.

Caption: Anaerobic biosynthesis pathway of this compound (DMB).

Experimental Protocols

The elucidation of the anaerobic DMB biosynthetic pathway relied heavily on heterologous expression of the bza genes in E. coli, which lacks the native pathway. The following provides a generalized methodology based on published studies.[1]

Construction of Expression Plasmids
  • Gene Amplification: The bzaA, bzaB, bzaC, bzaD, and bzaE genes are PCR amplified from the genomic DNA of Eubacterium limosum.

  • Vector Ligation: The amplified genes, either individually or in various combinations, are cloned into a suitable expression vector (e.g., a pET-based vector) under the control of an inducible promoter (e.g., T7 promoter).

  • Transformation: The resulting plasmids are transformed into a competent E. coli strain suitable for protein expression (e.g., BL21(DE3)).

Heterologous Expression and DMB Production
  • Strain Selection: An E. coli strain deficient in the cobamide-independent methionine synthase (metE) is often used. This strain requires vitamin B12 for growth, providing a bioassay for DMB production when cobinamide is supplied in the medium.

  • Culture Conditions:

    • E. coli strains harboring the bza expression plasmids are grown anaerobically in a defined minimal medium supplemented with cobinamide.

    • Cultures are grown to a specific optical density (e.g., OD600 of 0.6-0.8) before inducing gene expression with the appropriate inducer (e.g., IPTG).

    • Cultures are incubated for a further period (e.g., 16-24 hours) to allow for protein expression and DMB synthesis.

Extraction and Analysis of Benzimidazoles
  • Cell Lysis: Bacterial cells are harvested by centrifugation and lysed using methods such as sonication or chemical lysis.

  • Extraction: The benzimidazole intermediates and DMB are extracted from the cell lysate using a suitable organic solvent (e.g., butanol).

  • Analysis: The extracted compounds are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for identification and quantification. The retention times and mass spectra of the produced compounds are compared with those of authentic standards.

Experimental_Workflow cluster_cloning Plasmid Construction cluster_expression Heterologous Expression cluster_analysis Analysis bza_genes bzaA, B, C, D, E from E. limosum pcr PCR Amplification bza_genes->pcr ligation Ligation pcr->ligation vector Expression Vector vector->ligation plasmid Expression Plasmid ligation->plasmid transformation Transformation plasmid->transformation ecoli E. coli (e.g., ΔmetE) ecoli->transformation culture Anaerobic Culture + Cobinamide transformation->culture induction Induction (e.g., IPTG) culture->induction incubation Incubation induction->incubation harvest Cell Harvesting incubation->harvest lysis Cell Lysis harvest->lysis extraction Solvent Extraction lysis->extraction hplc_ms HPLC-MS Analysis extraction->hplc_ms

Caption: Experimental workflow for the identification of DMB biosynthetic genes.

Genomic Organization and Regulation

The bza genes are typically organized in an operon, suggesting their co-regulation.[2] In many bacteria, the bza operon is found downstream of a cobalamin riboswitch.[1] Riboswitches are structured non-coding RNA elements in the 5' untranslated region of an mRNA that can bind to a specific small molecule, in this case, a cobalamin derivative. This binding event leads to a conformational change in the RNA, which in turn regulates the expression of the downstream genes, often by terminating transcription. This regulatory mechanism ensures that the energetically expensive process of DMB synthesis is only activated when cellular levels of vitamin B12 are low.

Gene_Regulation cluster_operon bza Operon cluster_regulation Regulation promoter Promoter riboswitch Cobalamin Riboswitch promoter->riboswitch bzaA bzaA riboswitch->bzaA transcription_off Transcription OFF riboswitch->transcription_off Induces Termination transcription_on Transcription ON riboswitch->transcription_on Allows Transcription bzaB bzaB bzaA->bzaB bzaC bzaC bzaB->bzaC bzaD bzaD bzaC->bzaD bzaE bzaE bzaD->bzaE cobalamin High Cobalamin cobalamin->riboswitch Binds no_cobalamin Low Cobalamin no_cobalamin->riboswitch No Binding

Caption: Regulation of the bza operon by a cobalamin riboswitch.

Conclusion

The discovery and characterization of the bzaABCDE gene cluster have filled a significant gap in our understanding of vitamin B12 biosynthesis. This knowledge not only completes the picture of how this essential cofactor is made in anaerobic environments but also provides valuable tools for metabolic engineering and synthetic biology applications. The ability to produce DMB and its analogs through heterologous expression of the bza genes opens up possibilities for the production of novel cobamides with potentially unique properties. Furthermore, the presence of the bza operon can be used as a genomic marker to predict the production of specific benzimidazole-containing cobamides in various microbial communities, enhancing our understanding of microbial metabolism and interactions in diverse ecosystems. Further research into the precise catalytic mechanisms of the Bza enzymes, particularly the radical SAM-mediated reactions, will undoubtedly reveal new and exciting biochemistry.

References

The Discovery and History of 5,6-Dimethylbenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to 5,6-Dimethylbenzimidazole (DMB). It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its historical context, synthesis, biosynthesis, and physicochemical properties. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows to facilitate a deeper understanding of this crucial biomolecule.

Introduction

This compound (DMB) is a pivotal heterocyclic aromatic organic compound, most notably recognized as the lower axial ligand of coenzyme B₁₂, or cobalamin.[1][2] Its discovery was intrinsically linked to the structural elucidation of vitamin B₁₂ and it plays a fundamental role in the biological activity of this essential vitamin in many organisms.[3] This guide explores the journey of DMB from its initial identification to the contemporary understanding of its biosynthesis and chemical synthesis.

Discovery and Historical Milestones

The history of DMB is inseparable from the quest to understand and characterize vitamin B₁₂. The initial identification of DMB was a direct result of the chemical degradation of vitamin B₁₂.

Isolation from Vitamin B₁₂

In the late 1940s and early 1950s, the structure of the anti-pernicious anemia factor, vitamin B₁₂, was a subject of intense scientific investigation. A significant breakthrough came when Brink and Folkers, in 1949 and 1950, reported the isolation of a crystalline degradation product from the acid hydrolysis of vitamin B₁₂.[4] This compound was identified as this compound. This discovery was a crucial piece of the puzzle in determining the complete structure of vitamin B₁₂, revealing the presence of this unique heterocyclic base linked to the cobalt atom.

Early Synthesis

The first chemical synthesis of this compound was reported by Hobrecker in 1872, long before its biological significance was understood.[5] A more refined synthesis was later described by Phillips in 1928, which involved the condensation of 4,5-diamino-1,2-dimethylbenzene with formic acid.[5] This chemical synthesis provided a means to obtain DMB for further study and confirmed the structure of the compound isolated from vitamin B₁₂.

Elucidation of its Biological Role

Subsequent research established that DMB is not merely a structural component but is crucial for the biological activity of vitamin B₁₂ in many organisms. It serves as the α-axial ligand to the central cobalt atom of the corrin ring.[6] The presence of DMB distinguishes true vitamin B₁₂ (cyanocobalamin) from other cobamides, such as pseudovitamin B₁₂, which may contain adenine as the lower ligand and are not biologically active in humans.[7]

Unraveling the Biosynthesis Pathway

For many years, the biosynthetic origin of DMB remained a mystery. A significant advancement in understanding its formation came with the discovery of the enzyme BluB.[1][2][3][8] This flavin-destructing enzyme was found to catalyze the oxygen-dependent conversion of flavin mononucleotide (FMN) into DMB.[1][2][3][8] This remarkable reaction involves the fragmentation and rearrangement of the isoalloxazine ring of FMN to form the benzimidazole core of DMB.[1]

Physicochemical Properties and Characterization Data

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties and characterization data is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₀N₂[9]
Molecular Weight 146.19 g/mol [5]
Melting Point 205-206 °C[5]
UV Absorption Maxima 274.5 nm, 284 nm (in 0.01N HCl in 95% ethanol)[5]
¹H NMR (DMSO-d₆) δ 8.08 (s, 1H, H-2), 7.37 (s, 2H, H-4, H-7), 2.31 (s, 6H, 2xCH₃)[10]
¹³C NMR (DMSO-d₆) δ 142.3, 139.4, 130.9, 114.5, 19.9[10]
High-Resolution MS Calculated for C₉H₁₁N₂ [M+H]⁺: 147.0917; Found: 147.0917[11]
Crystal System Orthorhombic[12]
Space Group P2₁2₁2₁[12]

Experimental Protocols

Chemical Synthesis of this compound

The following protocol is a representative method for the chemical synthesis of DMB based on the classical condensation reaction.

Reaction: Condensation of 4,5-diamino-1,2-dimethylbenzene with formic acid.

Materials:

  • 4,5-Diamino-1,2-dimethylbenzene

  • Formic acid (98-100%)

  • Hydrochloric acid (4N)

  • Sodium hydroxide solution (10%)

  • Activated carbon

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-diamino-1,2-dimethylbenzene in 4N hydrochloric acid.

  • Add an excess of formic acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by filtration and wash with cold water.

  • For purification, recrystallize the crude product from hot water or ethanol with the addition of a small amount of activated carbon to decolorize the solution.

  • Filter the hot solution to remove the activated carbon and allow it to cool slowly to form crystals.

  • Collect the purified crystals of this compound by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization: The identity and purity of the synthesized this compound can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the values provided in the table above.

Isolation of this compound from Vitamin B₁₂

This protocol outlines the general procedure for the isolation of DMB from vitamin B₁₂ through acid hydrolysis.

Materials:

  • Vitamin B₁₂ (Cyanocobalamin)

  • Hydrochloric acid (6N)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., diethyl ether or chloroform)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve vitamin B₁₂ in 6N hydrochloric acid in a sealed tube.

  • Heat the solution at a controlled temperature (e.g., 100-120 °C) for several hours to effect hydrolysis.

  • After cooling, carefully neutralize the acidic solution with a sodium hydroxide solution.

  • Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by recrystallization as described in the chemical synthesis protocol.

Biosynthesis of this compound

The biosynthesis of DMB is a fascinating enzymatic process that involves the conversion of a common cofactor, flavin mononucleotide (FMN).

The BluB Enzyme

The key enzyme responsible for the aerobic biosynthesis of DMB is the BluB protein.[1][2][3][8] BluB is a flavin-destructing enzyme that catalyzes the oxygen-dependent fragmentation of the isoalloxazine ring of reduced FMN (FMNH₂).[1][2][3][8] This reaction is unique in biochemistry, as it involves the cannibalization of a flavin cofactor to produce another essential biomolecule.[1]

The Biosynthetic Pathway

The overall reaction catalyzed by BluB is the conversion of FMNH₂ and O₂ into this compound and erythrose-4-phosphate. The proposed mechanism involves the oxidative cleavage of the pyrimidine and pyrazine rings of the isoalloxazine core of FMN.

DMB_Biosynthesis FMN Flavin Mononucleotide (FMN) FMNH2 Reduced Flavin Mononucleotide (FMNH₂) FMN->FMNH2 Reduction (e.g., by a reductase) BluB BluB Enzyme FMNH2->BluB DMB This compound BluB->DMB Fragmentation & Rearrangement E4P Erythrose-4-phosphate BluB->E4P O2 O₂ O2->BluB

Biosynthetic pathway of this compound from FMN.

Incorporation into Vitamin B₁₂

Once synthesized, DMB is activated and incorporated into the structure of cobalamin. This process involves several enzymatic steps.

  • Ribosylation: DMB is first converted to α-ribazole by the enzyme CobT (nicotinate-nucleotide:dimethylbenzimidazole phosphoribosyltransferase).

  • Phosphorylation: α-ribazole is then phosphorylated to form α-ribazole-5'-phosphate.

  • Assembly: Finally, α-ribazole-5'-phosphate is attached to GDP-cobinamide by the enzyme CobS (cobalamin-5'-phosphate synthase), and subsequent dephosphorylation by CobC (cobalamin-5'-phosphate phosphatase) yields the final cobalamin molecule.

VitaminB12_Assembly cluster_DMB DMB Synthesis cluster_Activation Activation cluster_Corrinoid Corrinoid Pathway cluster_Final_Assembly Final Assembly DMB This compound alpha_ribazole α-Ribazole DMB->alpha_ribazole CobT alpha_ribazole_P α-Ribazole-5'-phosphate alpha_ribazole->alpha_ribazole_P Phosphorylation Cobalamin_P Cobalamin-5'-phosphate alpha_ribazole_P->Cobalamin_P CobS GDP_cobinamide GDP-Cobinamide GDP_cobinamide->Cobalamin_P VitaminB12 Vitamin B₁₂ (Cobalamin) Cobalamin_P->VitaminB12 CobC

Incorporation of DMB into the Vitamin B₁₂ molecule.

Conclusion

The discovery and history of this compound are a testament to the intricate relationship between natural product chemistry and biochemistry. From its initial identification as a degradation product of vitamin B₁₂ to the elucidation of its complex biosynthesis, the study of DMB has provided profound insights into the assembly and function of one of nature's most complex cofactors. The experimental protocols and characterization data presented in this guide offer a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development, facilitating further exploration of this remarkable molecule and its derivatives.

References

5,6-Dimethylbenzimidazole and its derivatives' pharmacological potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Potential of 5,6-Dimethylbenzimidazole and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The benzimidazole scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry due to its structural similarity to naturally occurring purines, which allows for facile interaction with biological macromolecules.[1][2] A key representative, this compound (DMB), is notably a fundamental component of Vitamin B12.[1][3][4] This structural significance has spurred extensive research into DMB and its derivatives, revealing a broad spectrum of pharmacological activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, antiviral, and kinase-inhibiting agents.[3][5][6] This guide provides a comprehensive overview of the current research, focusing on quantitative efficacy data, detailed experimental methodologies, and the underlying mechanisms of action to support ongoing drug discovery and development efforts.

Anticancer Potential

Derivatives of this compound have emerged as potent anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of critical cellular processes like microtubule formation and sirtuin activity.[2][7]

Quantitative Anticancer Activity

The in vitro cytotoxic efficacy of various benzimidazole derivatives against a range of human cancer cell lines is summarized below. Lower IC50/GI50 values indicate higher potency.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of Action/Target
Benzimidazole-Triazole Hybrid (18) [7]A549 (Lung)0.63Apoptosis Induction, Cell Cycle Arrest (Sub-G1)
NCI-H460 (Lung)0.99Apoptosis Induction, Cell Cycle Arrest (Sub-G1)
MCF-7 (Breast)1.3Apoptosis Induction, Cell Cycle Arrest (Sub-G1)
MDA-MB-231 (Breast)0.94Apoptosis Induction, Cell Cycle Arrest (Sub-G1)
6-Benzoyl Benzimidazole (15a) [7]HeLa (Cervical)1.62Apoptosis Induction, Cell Cycle Arrest (G2/M)
6-Benzoyl Benzimidazole (15b) [7]HeLa (Cervical)1.44Apoptosis Induction, Cell Cycle Arrest (G2/M)
Ethyl 2-phenyl-imidazole-5-carboxylate (6) [7]HCT-116 (Colorectal)16.82Sirtuin (SIRT1/SIRT2) Inhibition
HT-29 (Colorectal)20.11Sirtuin (SIRT1/SIRT2) Inhibition
2-Phenacyl-5,6-dimethyl-benzimidazoles [8]SMMC-7721 (Hepatocellular)< 10Not specified
MS-247 [2]39 Cancer Cell LinesVariesDNA Minor Groove Binding & Alkylation
MBIC [2]Breast & Cervical Cancer CellsVariesMicrotubule Inhibition
Experimental Protocols for Anticancer Evaluation
  • MTT Assay for Cytotoxicity: This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the benzimidazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol).

    • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

  • Cell Cycle Analysis: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

    • Treatment & Harvesting: Cells are treated with the test compound, harvested by trypsinization, and washed with PBS.

    • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

    • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of RNA.

    • Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[7]

Visualization: Anticancer Mechanism of Action

anticancer_moa cluster_drug Benzimidazole Derivatives cluster_cell Cancer Cell cluster_outcome Cellular Outcomes drug Benzimidazole Derivative dna DNA Alkylation & Minor Groove Binding drug->dna tubulin Microtubule Disruption drug->tubulin kinases Kinase Signaling (e.g., RAF, EGFR) drug->kinases ros ↑ Reactive Oxygen Species (ROS) drug->ros arrest Cell Cycle Arrest (G2/M, Sub-G1) dna->arrest tubulin->arrest kinases->arrest ros->arrest apoptosis Apoptosis arrest->apoptosis

Fig 1. Mechanisms of action for anticancer benzimidazole derivatives.

Antimicrobial Potential

This compound derivatives, particularly Schiff bases, have demonstrated significant activity against a range of pathogenic bacteria and fungi.[9] Many derivatives show broad-spectrum potential.[10]

Quantitative Antimicrobial Activity
Compound/Derivative ClassTarget OrganismActivity MetricResult
5,6-dimethylbenzoimidazol Schiff bases (3a-e) [9][11]Gram-negative bacteria (e.g., E. coli, Klebsiella spp.)Zone of InhibitionHigher activity than against Gram-positive
Gram-positive bacteria (e.g., S. aureus)Zone of InhibitionActive at highest concentrations
Benzimidazole-Triazole Hybrid (24) [12]Bacillus subtilisMIC7.81 µg/mL
2-{...}-5-methyl-1H-benzimidazole (25) [13]Candida albicansAntifungal Activity4x more active than Fluconazole
2-{...}-5-iodo-1H-benzimidazole (24) [13]Candida albicansAntifungal ActivityHigher activity than commercial drugs
Copper(II) complexes with this compound [14]Planktonic & Biofilm Bacteria/FungiInhibitionActive against microbial colonization
Experimental Protocols for Antimicrobial Evaluation
  • Synthesis of Schiff Base Derivatives: A common synthetic route involves the condensation of an amino-benzimidazole with an aldehyde.[11]

    • Reactant Preparation: Dissolve 2-amino-5,6-dimethylbenzimidazole (1 mmol) and a selected substituted benzaldehyde (1.2 mmol) in a suitable solvent like methanol in a round-bottom flask.

    • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid.[11]

    • Reflux: Reflux the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Isolation & Purification: After completion, cool the reaction mixture. The resulting precipitate is filtered, washed, and recrystallized from a solvent like ethanol to yield the pure Schiff base derivative.

    • Characterization: Confirm the structure using spectroscopic methods such as FTIR, 1H-NMR, and 13C-NMR.[9]

  • Well Diffusion Method: This method is used to assess the antimicrobial activity of test compounds.[9]

    • Plate Preparation: Prepare sterile nutrient agar plates.

    • Inoculation: Spread a standardized inoculum of the target bacterial strain uniformly across the agar surface.

    • Well Creation: Create uniform wells (e.g., 8 mm diameter) in the agar using a sterile cork borer.

    • Compound Application: Add a fixed volume of the test compound solution (dissolved in a solvent like DMSO at various concentrations) into the wells. A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., Cefamandole) serves as a positive control.[11]

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

    • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare sterile nutrient agar plates p2 Inoculate plate with standardized bacterial culture p1->p2 p3 Create uniform wells in the agar p2->p3 e1 Add test derivatives to wells p3->e1 e2 Add positive control (antibiotic) p3->e2 e3 Add negative control (solvent) p3->e3 a1 Incubate plates (e.g., 24h at 37°C) e1->a1 e2->a1 e3->a1 a2 Measure diameter of inhibition zones a1->a2 a3 Compare results to controls a2->a3

Fig 2. Experimental workflow for the well diffusion antimicrobial assay.

Antiviral and Kinase Inhibitory Potential

Benzimidazole derivatives have been identified as potent inhibitors of viral replication and key cellular kinases involved in signaling pathways crucial for cell proliferation.

Quantitative Antiviral & Kinase Inhibitor Activity
Compound/Derivative ClassTarget Virus / KinaseActivity MetricResult (IC50 / EC50)
TCRB (2,5,6-Trichloro-ribofuranosyl-benzimidazole) [15]HCMVIC502.9 µM
HSV-1IC50102 µM
BDCRB (2-Bromo-5,6-dichloro-ribofuranosyl-benzimidazole) [15]HCMVIC50~0.7 µM (4x more active than TCRB)
DRB (5,6-Dichloro-ribofuranosyl-benzimidazole) [15]HCMVIC5042 µM
2-Benzylbenzimidazole derivatives [16]Coxsackievirus B5 (CVB-5)EC509 - 17 µM
Respiratory Syncytial Virus (RSV)EC505 - 15 µM
Compound 10h (1-substituted-5,6-dichlorobenzimidazole) [17]BRAF (Wild Type)IC501.72 µM
BRAF (V600E Mutant)IC502.76 µM
Derivative 22 (5,6-dichloro) [18]Protein Kinase CK1δIC500.98 µM
Experimental Protocols
  • Antiviral Plaque Reduction Assay: This assay quantifies the ability of a compound to inhibit the lytic cycle of a virus.

    • A confluent monolayer of host cells (e.g., human foreskin fibroblasts for HCMV) is infected with a known quantity of virus.[15]

    • The infected cells are then overlaid with a semi-solid medium containing various concentrations of the test compound.

    • After incubation, cells are fixed and stained. Viral plaques (clear zones where cells have been lysed) are counted.

    • The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to an untreated control.

  • In Vitro Kinase Assay: These assays measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

    • The kinase (e.g., BRAF V600E), its substrate (e.g., MEK1), and ATP are combined in a reaction buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified, often using methods like ELISA, radiometric assays (with ³²P-ATP), or fluorescence-based technologies.

    • The IC50 is determined by measuring the compound concentration required to inhibit 50% of the kinase's enzymatic activity.

Visualization: Kinase Inhibition Signaling Pathway

Many benzimidazole kinase inhibitors target the MAPK/ERK pathway, which is frequently dysregulated in cancer.

mapk_pathway RAS RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Benzimidazole Kinase Inhibitor (e.g., Compound 10h) Inhibitor->RAF Inhibition

Fig 3. Inhibition of the MAPK pathway by a BRAF-targeting benzimidazole derivative.

References

The BluB Enzyme: A Technical Guide to its Role in 5,6-Dimethylbenzimidazole (DMB) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B12 (cobalamin) is a vital microbial metabolite with a complex structure, playing a crucial role in various metabolic processes.[1][2] Its biosynthesis is exclusive to certain bacteria and archaea.[3] A key component of the most common form of vitamin B12 is the lower axial ligand, 5,6-dimethylbenzimidazole (DMB). The biosynthesis of DMB was a long-standing puzzle until the discovery of the BluB enzyme, which catalyzes its formation in an oxygen-dependent manner.[1][4][5] This guide provides an in-depth technical overview of the BluB enzyme, its mechanism, and its significance in the production of the active form of vitamin B12.

The Unprecedented Mechanism of BluB: Flavin Cannibalization

BluB is a flavin destructase that catalyzes the unprecedented transformation of flavin mononucleotide (FMN) into DMB.[1][4][6] In a remarkable act of "molecular cannibalism," BluB utilizes its FMN cofactor not as a recyclable catalytic unit but as a substrate for destruction and conversion.[7] The enzyme triggers the fragmentation and contraction of the isoalloxazine ring of reduced FMN (FMNH2) to form the benzimidazole ring of DMB, with the concomitant release of D-erythrose 4-phosphate from the ribityl tail.[1][4] This reaction is oxygen-dependent, with molecular oxygen being activated by the reduced flavin within the enzyme's active site.[1][5]

Structurally, BluB resembles NAD(P)H-flavin oxidoreductases.[1][4] However, it possesses a uniquely tight binding pocket that accommodates FMN but not NAD(P)H, isolating the reduced flavin to direct its reaction with molecular oxygen for its own breakdown.[1][4]

Quantitative Data on BluB Activity

The enzymatic activity of BluB has been characterized in several studies. The following tables summarize key quantitative data regarding reaction conditions and specific activity.

ComponentConcentrationSource
BluB10 µM[1]
FMN100 µM[1][2]
NADH20 mM[1][2]
Tris-HCl (pH 8.5)90 mM[2]
DTT1 mM[2]

Table 1: Typical Reaction Conditions for BluB Enzyme Assay

Enzyme SourceBluB ConcentrationSpecific Activity (pmol DMB min⁻¹ mg⁻¹)Source
Rhodospirillum rubrum20 µg285[5][8]
Rhodospirillum rubrum30 µg410[5][8]
Rhodospirillum rubrum40 µg625[5][8]

Table 2: Specific Activity of BluB from Rhodospirillum rubrum

The BluB/CobT2 Fusion Enzyme: A More Efficient Pathway

In some organisms, such as Propionibacterium freudenreichii, the bluB gene is fused with cobT2, which encodes a phosphoribosyltransferase.[2] This fusion enzyme, BluB/CobT2, is responsible for both the synthesis of DMB from FMNH2 and its subsequent activation to α-ribazole phosphate, the immediate precursor for its attachment to the cobalamin molecule.[2] This fusion results in efficient metabolite channeling, favoring the production of the active form of vitamin B12.[2] The molar concentrations of α-ribazole phosphate produced by the coupled reaction of the fusion enzyme are approximately 2-3 fold higher than the DMB concentrations from the BluB reaction alone, highlighting the increased efficiency of this bifunctional enzyme.[2]

Experimental Protocols

Expression and Purification of Recombinant BluB

A standard method for obtaining active BluB for in vitro assays involves recombinant expression in Escherichia coli followed by purification.

1. Gene Cloning and Expression Vector:

  • The bluB gene is amplified via PCR and cloned into an expression vector, often containing an affinity tag (e.g., 6x-His tag) for simplified purification.

2. Transformation and Culture:

  • The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[9]

  • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., LB broth) containing the appropriate antibiotic.[9]

  • The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD600) of 0.5-0.6.[9]

3. Induction of Protein Expression:

  • Protein expression is induced by adding a specific concentration of an inducer, such as isopropyl-β-D-thiogalactopyranoside (IPTG) (e.g., 0.1-1 mM).[9]

  • The culture is then incubated at a lower temperature (e.g., 16-30°C) for several hours to overnight to enhance the yield of soluble protein.[9]

4. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation.[9]

  • The cell pellet is resuspended in a lysis buffer and disrupted by sonication or other mechanical means.[9]

  • The cell lysate is clarified by centrifugation to remove cell debris.[9]

  • The soluble fraction containing the His-tagged BluB is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA).[10]

  • The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.[9]

  • The recombinant BluB is eluted from the column using a buffer with a high concentration of imidazole.[9]

  • The purity of the eluted protein is assessed by SDS-PAGE.

BluB Enzyme Activity Assay

This protocol outlines a typical endpoint assay to measure the production of DMB from FMN.

1. Reaction Setup:

  • In an anaerobic environment (e.g., a glove box), assemble the reaction mixture in a microcentrifuge tube. A typical 100 µL reaction contains:

    • 90 mM Tris-HCl, pH 8.5

    • 1 mM DTT

    • 100 µM FMN

    • 20 mM NADH

    • 10 µM purified BluB enzyme

  • Prepare a negative control reaction lacking the BluB enzyme.

2. Reaction Initiation and Incubation:

  • Initiate the reaction by exposing the mixture to ambient oxygen.

  • Incubate the reaction at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 1-18 hours).[5]

3. Reaction Quenching and Product Analysis:

  • Stop the reaction by adding a quenching agent, such as trichloroacetic acid.[6]

  • Analyze the reaction products for the presence of DMB using High-Performance Liquid Chromatography (HPLC).[1] DMB can be detected by its absorbance at 280 nm.[1]

  • The identity of the DMB peak can be confirmed by co-elution with an authentic DMB standard and by mass spectrometry.[1][5]

Visualizing the Pathways and Workflows

BluB-Catalyzed DMB Synthesis Pathway

BluB_Pathway FMN Flavin Mononucleotide (FMN) FMNH2 Reduced Flavin Mononucleotide (FMNH2) FMN->FMNH2 Reduction (e.g., by NADH) BluB BluB Enzyme FMNH2->BluB O2 O2 O2->BluB Intermediate C4a-peroxyflavin intermediate BluB->Intermediate Reaction DMB This compound (DMB) Intermediate->DMB Fragmentation & Rearrangement E4P D-erythrose 4-phosphate Intermediate->E4P

Caption: The metabolic pathway of DMB synthesis catalyzed by the BluB enzyme.

Experimental Workflow for BluB Activity Assay

BluB_Workflow cluster_prep 1. Reaction Preparation (Anaerobic) cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_mix Prepare reaction mix: - Buffer (Tris-HCl) - DTT - FMN - NADH add_blub Add purified BluB enzyme prep_mix->add_blub expose_o2 Expose to O2 add_blub->expose_o2 incubate Incubate (e.g., 30°C) expose_o2->incubate quench Quench reaction incubate->quench hplc Analyze by HPLC quench->hplc ms Confirm by Mass Spectrometry hplc->ms

Caption: A typical experimental workflow for the BluB enzyme activity assay.

Logical Relationship in the BluB/CobT2 Fusion Enzyme System

BluB_CobT2_Fusion cluster_fusion BluB/CobT2 Fusion Enzyme FMNH2 FMNH2 BluB_domain BluB Domain FMNH2->BluB_domain O2 O2 O2->BluB_domain NaMN Nicotinate Mononucleotide (NaMN) CobT2_domain CobT2 Domain NaMN->CobT2_domain DMB This compound (DMB) BluB_domain->DMB Synthesis alpha_RP α-ribazole phosphate CobT2_domain->alpha_RP Activation DMB->CobT2_domain Metabolite Channeling

Caption: Logical flow of the BluB/CobT2 fusion enzyme reaction.

Conclusion

The discovery and characterization of the BluB enzyme have been pivotal in understanding the final steps of vitamin B12 biosynthesis. Its unique flavin-destructase activity represents a novel enzymatic mechanism. For researchers in drug development and metabolic engineering, BluB presents a potential target for modulating microbial vitamin B12 production. Furthermore, the engineering of more efficient DMB-producing systems, such as the BluB/CobT2 fusion, holds promise for the industrial production of this essential vitamin. Continued investigation into the structure-function relationship of BluB will undoubtedly unveil further insights into its catalytic prowess and pave the way for its application in biotechnology.

References

An In-Depth Technical Guide to the Anaerobic Biosynthesis of 5,6-Dimethylbenzimidazole (DMB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B12 (cobalamin) is an essential cofactor in all domains of life, playing a critical role in various metabolic processes. Its biosynthesis is exclusively carried out by certain bacteria and archaea. The structure of vitamin B12 is complex, featuring a central cobalt-containing corrin ring, an upper axial ligand, and a lower axial ligand. In many organisms, including humans, the predominant lower ligand is 5,6-dimethylbenzimidazole (DMB). The biosynthesis of DMB can proceed through two distinct pathways: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway. This guide provides a comprehensive technical overview of the anaerobic DMB biosynthesis pathway, focusing on its intermediates, the enzymes involved, regulatory mechanisms, and detailed experimental protocols for its study.

The Anaerobic DMB Biosynthesis Pathway: Core Components

The anaerobic biosynthesis of DMB is a fascinating pathway that originates from an intermediate of purine biosynthesis, 5-aminoimidazole ribotide (AIR).[1][2] This pathway was elucidated through genetic and biochemical studies, primarily in the obligate anaerobe Eubacterium limosum.[1] The key genetic determinants for this pathway are organized in the bza operon.

Key Intermediates

The anaerobic conversion of AIR to DMB proceeds through a series of methylated benzimidazole intermediates. The identified intermediates in this pathway are:

  • 5-Hydroxybenzimidazole (5-OHBza) : The first committed intermediate in the pathway, formed from the radical rearrangement of AIR.

  • 5-Methoxybenzimidazole (5-OMeBza) : Formed by the methylation of 5-OHBza.

  • 5-Methoxy-6-methylbenzimidazole (5-OMe-6-MeBza) : The penultimate intermediate, resulting from a second methylation event.

  • This compound (DMB) : The final product of the pathway.

The bza Gene Cluster

The biosynthesis of these intermediates is catalyzed by the protein products of the bza gene cluster. In Eubacterium limosum, this operon consists of bzaA, bzaB, bzaC, bzaD, and bzaE.[1] In some other organisms, a single gene, bzaF, which is a homolog of bzaA and bzaB, carries out the initial step.[3]

  • bzaA/bzaB or bzaF : These genes encode radical S-adenosyl-L-methionine (SAM) enzymes that catalyze the complex rearrangement of 5-aminoimidazole ribotide (AIR) to form 5-hydroxybenzimidazole (5-OHBza).[1][2]

  • bzaC : This gene encodes a SAM-dependent methyltransferase responsible for the O-methylation of 5-OHBza to produce 5-methoxybenzimidazole (5-OMeBza).[3]

  • bzaD : This gene encodes a radical SAM enzyme that carries out the methylation of 5-OMeBza to form 5-methoxy-6-methylbenzimidazole (5-OMe-6-MeBza).[2]

  • bzaE : The final step is catalyzed by the product of this gene, another radical SAM enzyme, which converts 5-OMe-6-MeBza to DMB.[2]

  • cobT : Often found within or near the bza operon, this gene encodes a nicotinamide mononucleotide:this compound phosphoribosyltransferase. This enzyme is responsible for activating DMB by attaching it to a ribose-phosphate moiety, a crucial step for its incorporation into the final cobamide structure.[3]

Quantitative Data on the Anaerobic DMB Biosynthesis Pathway

Precise quantitative data for the anaerobic DMB biosynthesis pathway is still an active area of research. However, heterologous expression studies in Escherichia coli have provided valuable insights into the production of intermediates.

Gene(s) Expressed in E. coliPrimary Benzimidazole ProductRelative Yield
bzaA + bzaB5-Hydroxybenzimidazole (5-OHBza)Detected
bzaA + bzaB + bzaC5-Methoxybenzimidazole (5-OMeBza)Detected
bzaA + bzaB + bzaC + bzaD5-Methoxy-6-methylbenzimidazole (5-OMe-6-MeBza)Detected
bzaA + bzaB + bzaC + bzaD + bzaEThis compound (DMB)Detected
Note: This table summarizes the qualitative outcomes of heterologous expression studies. Specific yields can vary significantly depending on expression conditions, host strain, and analytical methods.

Enzyme kinetic parameters for the Bza enzymes are not yet extensively characterized and reported in a consolidated manner. The study of these oxygen-sensitive radical SAM enzymes presents significant technical challenges.

Signaling Pathways and Regulation

The expression of the bza operon is tightly regulated to coordinate the synthesis of DMB with the overall production of vitamin B12. The primary known regulatory mechanism is a cobalamin riboswitch located in the 5' untranslated region of the bza operon mRNA.[1][4]

A cobalamin riboswitch is a structured RNA element that directly binds a cobalamin derivative, typically adenosylcobalamin (AdoCbl).[5] This binding event induces a conformational change in the RNA structure, leading to the sequestration of the ribosome binding site and subsequent repression of translation of the bza genes.[6] This feedback inhibition mechanism ensures that the cell does not expend energy synthesizing DMB when sufficient vitamin B12 is already present.

cluster_regulation Cobalamin Riboswitch Regulation cluster_no_regulation No Cobalamin Repression High_Cobalamin High Cobalamin Riboswitch_On Riboswitch 'ON' High_Cobalamin->Riboswitch_On binds Translation_Repressed Translation Repressed Riboswitch_On->Translation_Repressed causes Bza_Proteins Bza Proteins Translation_Repressed->Bza_Proteins prevents synthesis of bza_Operon bza Operon No_DMB_Synthesis No DMB Synthesis Low_Cobalamin Low Cobalamin Riboswitch_Off Riboswitch 'OFF' Low_Cobalamin->Riboswitch_Off no binding Translation_Active Translation Active Riboswitch_Off->Translation_Active allows bza_Operon2 bza Operon Bza_Proteins2 Bza Proteins bza_Operon2->Bza_Proteins2 transcription & translation DMB_Synthesis DMB Synthesis Bza_Proteins2->DMB_Synthesis catalyze

Cobalamin riboswitch regulation of the bza operon.

Experimental Protocols

Anaerobic Heterologous Expression of bza Genes in E. coli

This protocol describes the general procedure for expressing the bza genes in an E. coli host to produce DMB and its intermediates.

a. Strain and Plasmid Preparation:

  • Host Strain: E. coli BL21(DE3) or similar strains suitable for protein expression. For cobamide production, strains with deletions in genes like metE and cobT may be used to create a background that facilitates the incorporation of synthesized benzimidazoles into cobamides.[7]

  • Expression Vector: A suitable expression vector with a strong inducible promoter (e.g., T7 promoter in pET vectors).

  • Gene Cloning: The bza genes of interest (individually or as an operon) are cloned into the expression vector.

b. Anaerobic Culture Conditions:

  • Media Preparation: Prepare a rich medium (e.g., LB or TB) and supplement it with the appropriate antibiotic. For anaerobic growth, the medium should be degassed by sparging with an inert gas (e.g., N2/CO2 mix) and supplemented with reducing agents like L-cysteine.

  • Pre-culture: Grow a pre-culture aerobically at 37°C overnight in the appropriate medium.

  • Inoculation: In an anaerobic chamber or glove box, inoculate the degassed anaerobic medium with the aerobic pre-culture to an initial OD600 of ~0.05.

  • Growth and Induction: Incubate the culture under anaerobic conditions at 37°C with gentle shaking. When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Harvesting: Continue incubation under anaerobic conditions for 12-16 hours. Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C until further processing.

Extraction and Analysis of Benzimidazole Intermediates by LC-MS/MS

This protocol outlines the extraction of benzimidazoles from E. coli cell pellets and their analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

a. Extraction:

  • Resuspend the frozen cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

  • To the supernatant, add an equal volume of acetonitrile to precipitate proteins.

  • Centrifuge again to remove precipitated proteins.

  • The supernatant containing the benzimidazole intermediates can be dried under vacuum and reconstituted in a smaller volume of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the compounds. The specific gradient will need to be optimized for the separation of the benzimidazole intermediates.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of the known intermediates. The MRM transitions (precursor ion -> product ion) for each analyte need to be determined by infusing pure standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
5-Hydroxybenzimidazole135.1[To be determined empirically]
5-Methoxybenzimidazole149.1[To be determined empirically]
5-Methoxy-6-methylbenzimidazole163.1[To be determined empirically]
This compound147.1[To be determined empirically]
In Vitro Reconstitution of Bza Enzyme Activity

This protocol describes a general approach for the in vitro reconstitution of the activity of a purified Bza enzyme.

  • Protein Purification: Purify the Bza enzyme of interest (e.g., BzaC) under anaerobic conditions using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

  • Reaction Setup: In an anaerobic chamber, prepare a reaction mixture containing:

    • Purified Bza enzyme.

    • The appropriate substrate (e.g., 5-OHBza for BzaC).

    • S-adenosyl-L-methionine (SAM) as the methyl donor.

    • For radical SAM enzymes, a reducing system (e.g., sodium dithionite or a flavodoxin/flavodoxin reductase/NADPH system) is required.

    • A suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Quenching and Analysis: Stop the reaction by adding an organic solvent (e.g., acetonitrile) or by heat inactivation. Analyze the reaction products by LC-MS/MS as described above.

Mandatory Visualizations

Anaerobic_DMB_Biosynthesis_Pathway AIR 5-Aminoimidazole Ribotide (AIR) 5_OHBza 5-Hydroxybenzimidazole (5-OHBza) AIR->5_OHBza Radical Rearrangement 5_OMeBza 5-Methoxybenzimidazole (5-OMeBza) 5_OHBza->5_OMeBza Methylation (from SAM) 5_OMe_6_MeBza 5-Methoxy-6-methylbenzimidazole (5-OMe-6-MeBza) 5_OMeBza->5_OMe_6_MeBza Methylation (from SAM) DMB This compound (DMB) 5_OMe_6_MeBza->DMB Demethoxylation & Methylation (from SAM) BzaAB_F BzaA/BzaB or BzaF (Radical SAM Enzyme) BzaAB_F->AIR BzaC BzaC (Methyltransferase) BzaC->5_OHBza BzaD BzaD (Radical SAM Enzyme) BzaD->5_OMeBza BzaE BzaE (Radical SAM Enzyme) BzaE->5_OMe_6_MeBza

The anaerobic DMB biosynthesis pathway.

Experimental_Workflow cluster_cloning Gene Cloning and Strain Construction cluster_expression Anaerobic Expression and Extraction cluster_analysis Analysis of Intermediates bza_genes bza gene(s) amplification vector Expression vector ligation Ligation/Cloning vector->ligation transformation Transformation into E. coli ligation->transformation recombinant_strain Recombinant E. coli strain transformation->recombinant_strain anaerobic_culture Anaerobic cultivation recombinant_strain->anaerobic_culture induction Induction of gene expression (IPTG) anaerobic_culture->induction cell_harvest Cell harvesting induction->cell_harvest extraction Metabolite extraction cell_harvest->extraction crude_extract Crude extract extraction->crude_extract lcms LC-MS/MS analysis crude_extract->lcms data_analysis Data analysis and quantification lcms->data_analysis results Identification and quantification of intermediates data_analysis->results

Experimental workflow for studying the DMB pathway.

Logical_Relationship Exp1 Experiment 1: Express bzaA+B Res1 Result 1: 5-OHBza produced Exp1->Res1 Conc1 Conclusion 1: bzaA+B convert AIR to 5-OHBza Res1->Conc1 Exp2 Experiment 2: Express bzaA+B+C Conc1->Exp2 Res2 Result 2: 5-OMeBza produced Exp2->Res2 Conc2 Conclusion 2: bzaC methylates 5-OHBza Res2->Conc2 Exp3 Experiment 3: Express bzaA+B+C+D Conc2->Exp3 Res3 Result 3: 5-OMe-6-MeBza produced Exp3->Res3 Conc3 Conclusion 3: bzaD methylates 5-OMeBza Res3->Conc3 Exp4 Experiment 4: Express bzaA+B+C+D+E Conc3->Exp4 Res4 Result 4: DMB produced Exp4->Res4 Conc4 Conclusion 4: bzaE converts 5-OMe-6-MeBza to DMB Res4->Conc4 Final_Conclusion Final Conclusion: Elucidation of the complete anaerobic DMB biosynthesis pathway Conc4->Final_Conclusion

Logical relationship for elucidating the DMB pathway.

References

Structural Analogy of 5,6-Dimethylbenzimidazole and Flavin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural and functional relationship between 5,6-dimethylbenzimidazole (DMB), the lower axial ligand of vitamin B12, and the isoalloxazine ring system of flavins. A key focus is the remarkable biological connection wherein DMB is biosynthetically derived from flavin mononucleotide (FMN) through an enzymatic process. This guide will detail the structural similarities at the core of these two heterocyclic molecules, present quantitative data for comparative analysis, and provide comprehensive experimental protocols for researchers investigating this fascinating biochemical transformation. The content is intended to be a valuable resource for those in drug development and molecular biology, offering insights into potential enzymatic targets and the design of flavin antagonists.

Introduction

The intricate world of biochemistry often reveals surprising connections between seemingly disparate molecules. One such fascinating relationship exists between this compound (DMB) and the flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). While DMB is a crucial component of cobalamin (vitamin B12), and flavins are essential redox cofactors in a myriad of enzymatic reactions, their structural and biosynthetic links are profound.

The core of this relationship lies in the biosynthetic origin of DMB. In many organisms, the biosynthesis of DMB occurs via the oxidative fragmentation of the isoalloxazine ring of FMN, a reaction catalyzed by the enzyme BluB, aptly named a "flavin destructase"[1][2]. This direct conversion underscores a fundamental structural similarity between the building blocks of these two vital biomolecules. This guide will dissect this similarity, providing a detailed comparison of their molecular geometries and electronic properties. Furthermore, it will equip researchers with the necessary experimental frameworks to study this biochemical pathway.

Structural Comparison: this compound vs. Flavin Isoalloxazine Core

The structural analogy between DMB and the isoalloxazine ring of flavins is most evident when comparing the benzimidazole core of DMB with the dimethylbenzene and pyrimidine rings of the flavin structure.

Core Structures
  • This compound (DMB): Consists of a benzene ring fused to an imidazole ring, with two methyl groups attached to the benzene moiety.

  • Flavin (Isoalloxazine Ring): A tricyclic system composed of a pteridine ring fused with a benzene ring. The core structure relevant for comparison is the isoalloxazine ring system.

Quantitative Structural Data

The following tables summarize key bond lengths and angles for the core structures of this compound and a representative flavin isoalloxazine ring, derived from crystallographic data.

Table 1: Comparison of Selected Bond Lengths (Å)

BondThis compoundFlavin Isoalloxazine Ring
C4-C51.391.41
C5-C61.381.39
C6-C71.391.42
C7-C81.401.37
C8-C91.391.41
C9-C41.401.40
N1-C21.341.38
C2-N31.331.31
N1-C91.38-
N3-C41.38-
C4a-C10a-1.41
N5-C4a-1.36
N10-C10a-1.39

Note: Atom numbering for DMB and the isoalloxazine ring are based on standard conventions and may differ. The data presented is a representative compilation from various crystallographic sources and may vary slightly between different structures.

Table 2: Comparison of Selected Bond Angles (°)

AngleThis compoundFlavin Isoalloxazine Ring
C4-C9-N1108.9-
C9-N1-C2108.5-
N1-C2-N3111.3-
C2-N3-C4108.7-
N3-C4-C9102.6-
C5a-N5-C4a-117.8
N5-C4a-C10a-120.3
C4a-C10a-N10-118.9
C10a-N10-C1a-119.5

Biosynthetic Pathways

The structural similarity between DMB and flavin is a direct consequence of the biosynthetic pathway for DMB, which utilizes FMN as a precursor.

Aerobic Biosynthesis of this compound

In the presence of oxygen, the enzyme BluB, a flavin destructase, catalyzes the conversion of the reduced form of flavin mononucleotide (FMNH₂) into DMB and erythrose-4-phosphate[1][2]. This remarkable reaction involves the fragmentation and rearrangement of the isoalloxazine ring.

Aerobic_DMB_Biosynthesis FMNH2 FMNH₂ (Reduced Flavin Mononucleotide) BluB BluB (Flavin Destructase) FMNH2->BluB O2 O₂ O2->BluB Intermediate Reactive Oxygen Intermediate BluB->Intermediate DMB This compound Intermediate->DMB E4P Erythrose-4-Phosphate Intermediate->E4P Anaerobic_DMB_Biosynthesis AIR 5-Aminoimidazole Ribotide (AIR) BzaF BzaF AIR->BzaF HBI 5-Hydroxybenzimidazole (HBI) BzaF->HBI Methylation1 Methylation (SAM-dependent) HBI->Methylation1 MeO_HBI 5-Methoxybenzimidazole Methylation1->MeO_HBI Methylation2 Methylation (SAM-dependent) MeO_HBI->Methylation2 MeO_Me_BI 5-Methoxy-6-methyl- benzimidazole Methylation2->MeO_Me_BI Final_steps Further enzymatic steps MeO_Me_BI->Final_steps DMB This compound Final_steps->DMB In_Vitro_DMB_Workflow cluster_prep Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis Purify_BluB Purify Recombinant BluB Enzyme Mix_Components Combine BluB, FMN, and Reducing Agent in Buffer Purify_BluB->Mix_Components Prep_Reactants Prepare FMN and Reducing Agent Prep_Reactants->Mix_Components Incubate Incubate at Optimal Temperature Mix_Components->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction HPLC_MS Analyze Products by HPLC-MS Stop_Reaction->HPLC_MS Identify_DMB Identify DMB by Comparison to Standard HPLC_MS->Identify_DMB

References

Methodological & Application

synthesis of 5,6-Dimethylbenzimidazole from 4,5-diamino-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Synthesis of 5,6-Dimethylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Notably, it forms the core of the lower axial ligand of vitamin B12 (cobalamin), a vital nutrient for numerous biological processes.[1][2][3][4][5][6] Its structural motif is also present in a range of pharmacologically active agents, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of this compound from 4,5-diamino-1,2-dimethylbenzene, along with relevant data and workflow visualizations.

Applications
  • Vitamin B12 Synthesis: this compound is a fundamental building block in the total synthesis and biosynthesis of Vitamin B12 and its analogues.[1][2][3][4][5]

  • Pharmaceutical Scaffolds: The benzimidazole core is a privileged structure in drug discovery, and this compound derivatives have been explored for various therapeutic applications.

  • Coordination Chemistry: It acts as a ligand in the formation of coordination complexes with various metals, which have applications in catalysis and materials science.

Experimental Protocols

Synthesis of this compound via Formic Acid Cyclization

This protocol details the direct cyclization of 4,5-diamino-1,2-dimethylbenzene with formic acid.

Materials:

  • 4,5-Diamino-1,2-dimethylbenzene (also known as 4,5-dimethyl-1,2-phenylenediamine)[7][8]

  • Formic acid (HCOOH)

  • 4N Hydrochloric acid (HCl) (optional, as per some protocols)[9]

  • Purified water

  • Activated carbon

  • Ammonia solution (NH₄OH)

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers and other standard laboratory glassware

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,5-diamino-1,2-dimethylbenzene.

  • Reagent Addition: Add formic acid to the flask. The ratio of the diamine to formic acid can vary, with some protocols suggesting a molar ratio of approximately 1:1 to 1:5.[10] For reactions utilizing an acid catalyst, 4N HCl can be added to the mixture.[9]

  • Reaction Conditions: Heat the reaction mixture to reflux, with temperatures ranging from 80-120°C.[10] The reaction is typically maintained for a period of 2 to 12 hours.[10] Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool.

    • Add purified water and activated carbon to the flask and stir at an elevated temperature (e.g., 110°C) for about 1 hour to decolorize the solution.[10]

    • Cool the mixture to room temperature and filter to remove the activated carbon.

    • Cool the filtrate to approximately 10°C.

    • Neutralize the filtrate by dropwise addition of an ammonia solution until the pH reaches 7.5-8.[10]

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid product by suction filtration and wash the filter cake with cold water.

    • Dry the product, for instance, in a vacuum oven. The resulting product is typically a crystalline solid.[9]

Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: The reported melting point is 205-206°C.[9]

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.23 (s, 1H), 8.07 (s, 1H), 7.36 (s, 2H), 2.30 (s, 6H).[11]

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ 140.51, 136.20, 129.61, 114.81, 19.44.[11]

  • UV Spectroscopy: UV max (in 0.01N HCl in 95% ethanol): 274.5 nm, 284 nm.[9]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for the Synthesis of this compound

ParameterValue/RangeReference
Starting Material4,5-diamino-1,2-dimethylbenzene[9]
ReagentFormic Acid[9][10]
Catalyst (optional)4N HCl[9]
Molar Ratio (Diamine:Formic Acid)1:1 to 1:5[10]
Reaction Temperature80-120 °C (Reflux)[10]
Reaction Time2-12 hours[10]
Purification MethodRecrystallization, Column Chromatography[11]
YieldUp to 93%[11]
Melting Point205-206 °C[9]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 4,5-diamino-1,2-dimethylbenzene + Formic Acid Reaction Reaction: Reflux (80-120°C) 2-12 hours Start->Reaction Heating Workup Work-up: Add Water & Activated Carbon Stir at 110°C Reaction->Workup Cooling Filtration1 Filtration: Remove Activated Carbon Workup->Filtration1 Neutralization Neutralization & Precipitation: Cool to 10°C Add NH4OH (pH 7.5-8) Filtration1->Neutralization Filtrate Filtration2 Filtration & Washing: Collect Product Wash with Cold Water Neutralization->Filtration2 Drying Drying: Vacuum Oven Filtration2->Drying Solid Product End Final Product: This compound Drying->End

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Biosynthesis Context)

While the primary focus is on chemical synthesis, it is valuable for drug development professionals to understand the biological context. This compound is synthesized in some microorganisms from flavin mononucleotide (FMN) as part of the vitamin B12 biosynthetic pathway.

Biosynthesis_Pathway FMN Flavin Mononucleotide (FMN) BluB BluB Enzyme (O2-dependent) FMN->BluB DMB This compound (DMB) BluB->DMB Conversion Cobalamin Vitamin B12 (Cobalamin) DMB->Cobalamin Incorporation as lower axial ligand

Caption: Simplified biosynthesis of this compound.

References

Application Notes & Protocols: Leveraging 5,6-Dimethylbenzimidazole for the Strategic Production of Vitamin B12 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Vitamin B12 (cobalamin) and its structural analogs, collectively known as cobamides, are essential cofactors in all domains of life, mediating critical enzymatic reactions.[1] The identity of the lower axial ligand, coordinated to the central cobalt ion, dictates the chemical and biological specificity of the cobamide. In humans, the required analog is cobalamin, which uniquely features 5,6-dimethylbenzimidazole (DMB) as its lower ligand.[1][2] This guide provides a comprehensive overview and detailed protocols for the production of vitamin B12 and its analogs through guided biosynthesis, a process that leverages the microbial incorporation of exogenously supplied DMB or its derivatives. We will explore the underlying biochemical pathways, detail protocols for microbial fermentation, and outline methods for downstream processing and characterization, providing researchers and drug development professionals with the foundational knowledge to produce custom cobamides.

Part 1: The Central Role of this compound (DMB)

The ability to control the final structure of a vitamin B12 analog hinges on understanding and manipulating the availability of its most defining component: the lower ligand. For cobalamin, this is DMB.

Section 1.1: The Natural Biosynthesis of DMB - A Tale of Vitamin Cannibalism

The biosynthesis of DMB is a remarkable biochemical process, particularly in aerobic bacteria. It is not built from simple precursors but is instead synthesized through the destructive transformation of a completely different vitamin cofactor, Flavin Mononucleotide (FMN), which is derived from vitamin B2 (riboflavin).[3][4]

This unprecedented reaction is catalyzed by a single enzyme, BluB, often referred to as a "flavin destructase".[5][6] In an oxygen-dependent mechanism, BluB binds FMN and orchestrates its fragmentation and rearrangement. The flavin ring is cleaved, contracted, and the ribityl tail is removed, ultimately yielding DMB and D-erythrose 4-phosphate.[5] This act of "cofactor cannibalism"—destroying one vitamin to create a part for another—is a highly unusual and elegant biological solution.[3][7] Understanding this natural pathway clarifies why the exogenous addition of DMB is such an effective strategy; it bypasses this complex and highly regulated enzymatic step, directly providing the necessary building block for cobalamin assembly.[8]

BluB_Pathway cluster_reaction BluB Catalysis FMN Flavin Mononucleotide (FMN) (from Vitamin B2) BluB BluB Enzyme + O2, NAD(P)H FMN->BluB Binds DMB This compound (DMB) BluB->DMB Produces E4P D-Erythrose 4-Phosphate BluB->E4P

Caption: The aerobic biosynthesis of DMB from FMN, catalyzed by the BluB enzyme.

Part 2: Production of Vitamin B12 Analogs via Guided Biosynthesis

Guided biosynthesis is a powerful technique that exploits the natural "salvage" pathways present in many microorganisms.[9] Instead of performing the entire ~30-step de novo synthesis of vitamin B12, these organisms can uptake late-stage precursors from the environment and complete the molecule.[10][11]

Section 2.1: Principle of Action: Hijacking the Salvage Pathway

The key intermediate in this process is cobinamide , which is the core corrin ring structure of vitamin B12, complete with the central cobalt ion but lacking the entire lower nucleotide loop (which contains DMB).[8] Organisms with a functional salvage pathway possess the enzymatic machinery to attach this loop.

The process involves several key enzymes, notably CobT (Nicotinate-nucleotide--dimethylbenzimidazole phosphoribosyltransferase) and CobS (Cobalamin-5'-phosphate synthase).[8][12][13] CobT activates DMB by attaching it to a ribose-phosphate moiety, and subsequent enzymes complete the assembly and attachment of the nucleotide loop to the cobinamide core.[14]

By flooding the fermentation medium with a high concentration of DMB, we create a scenario where the microbial machinery preferentially incorporates this externally supplied base over any endogenously synthesized or alternative bases. This effectively "guides" the final product to be the desired DMB-containing cobalamin. The same principle applies to producing novel analogs; if a synthetic derivative of DMB is supplied, the organism may incorporate it to create a novel cobamide.

Guided_Biosynthesis_Workflow cluster_cell Microbial Cell CBI Cobinamide (CBI) (Endogenously produced or supplied) Enzymes Nucleotide Loop Assembly Enzymes (e.g., CobT, CobS) CBI->Enzymes DMB_in DMB (Internalized) DMB_in->Enzymes B12 Completed Vitamin B12 (Cobalamin) Enzymes->B12 Ligation DMB_ex Exogenous DMB (Supplied in media) Transport Uptake/ Transport DMB_ex->Transport Transport->DMB_in

Caption: Workflow for guided biosynthesis of Vitamin B12 using exogenous DMB.

Section 2.2: Selecting a Microbial Chassis

The choice of microorganism is critical for successful production. While many organisms can produce B12, only a subset is suitable for industrial and laboratory-scale production due to factors like growth rate, genetic tractability, and safety status.

Microbial ChassisKey AdvantagesKey DisadvantagesPathway TypeRef.
Propionibacterium freudenreichii GRAS status; traditional industrial producer; high natural yield.Slow growth; genetically challenging to manipulate; complex media requirements.Anaerobic[11][15]
Pseudomonas denitrificans High-yield industrial producer; well-established fermentation processes.Not GRAS; requires strict containment; can produce inactive analogs.Aerobic[11][15]
Bacillus megaterium GRAS status; excellent for protein secretion; genetically tractable.Lower natural B12 producer; requires process optimization (e.g., multi-stage fermentation).Aerobic[16]
Engineered Escherichia coli Unmatched genetic toolkit; rapid growth; well-understood metabolism.Does not naturally produce B12; requires extensive engineering of the entire pathway.Heterologous[11]

Part 3: Protocols for Guided Biosynthesis

The following protocols provide a framework for producing cobalamin by supplementing DMB. Optimization of precursor concentrations and timing will be necessary for specific strains and equipment.

Section 3.1: Protocol for B12 Production in Bacillus megaterium

This protocol is adapted from a successful two-step cultivation strategy that separates the biomass growth phase from the vitamin production phase, significantly boosting yields.[16]

Materials:

  • Bacillus megaterium strain (e.g., DSM319)

  • Growth Medium (e.g., LB or a defined medium)

  • Production Precursors: this compound (DMB), CoCl₂·6H₂O, δ-aminolevulinic acid (ALA)

  • Shaking incubator and fermenter

Procedure:

  • Inoculum Preparation:

    • Inoculate 50 mL of sterile growth medium with a single colony of B. megaterium.

    • Incubate overnight at 30-37°C with vigorous shaking (200-250 rpm).

  • Stage 1: Aerobic Biomass Growth (Approx. 24 hours)

    • Inoculate the main culture vessel (e.g., 1 L of medium in a 2.5 L fermenter) with the overnight culture to an initial OD₆₀₀ of ~0.1.

    • Grow under fully aerobic conditions (e.g., 37°C, pH 7.0, high agitation and aeration) to maximize cell density.

    • Monitor growth by measuring OD₆₀₀ until the culture reaches the late logarithmic or early stationary phase.

  • Stage 2: Microaerobic/Anaerobic B12 Precursor Synthesis (Approx. 48 hours)

    • Induce microaerobic or anaerobic conditions by significantly reducing or stopping the air supply and decreasing agitation.

    • Aseptically add the production precursors to the culture. Final concentrations should be optimized, but starting points are:

      • CoCl₂·6H₂O: 10-20 mg/L

      • δ-aminolevulinic acid (ALA): 20-30 mg/L

      • This compound (DMB): 20-40 mg/L[16][17]

    • Maintain incubation at the same temperature for 48-72 hours. During this phase, the cells will synthesize the cobinamide precursor.

  • Stage 3: Aerobic Conversion to Final B12 (Approx. 24 hours)

    • Restore full aeration and agitation to the culture.

    • The introduction of oxygen facilitates the final enzymatic steps, including the proper assembly of the DMB-containing nucleotide loop onto the cobinamide core.[6]

    • Continue incubation for another 12-24 hours.

  • Harvesting:

    • Pellet the cells by centrifugation (e.g., 8,000 x g for 15 minutes).

    • Store the cell pellet and supernatant separately at -20°C for downstream processing. The majority of the B12 will be intracellular.

ParameterStage 1: GrowthStage 2: SynthesisStage 3: Conversion
Duration ~24 h~48 h~24 h
Aeration HighLow / NoneHigh
Agitation HighLowHigh
Precursor Addition NoneCoCl₂, ALA, DMB None
Primary Goal Maximize BiomassSynthesize CobinamideAssemble Cobalamin

Part 4: Downstream Processing and Analysis

Confirming the successful production and purity of the target B12 analog is a critical final step.

Section 4.1: Extraction and Purification

Vitamin B12 is light-sensitive, so all steps should be performed in low light or using amber-colored tubes.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer with KCN to convert all forms to the stable cyanocobalamin). Lyse the cells using methods such as sonication, bead beating, or French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) to pellet cell debris.

  • Purification: The clarified supernatant can be purified using chromatographic methods. A common approach involves passing the extract through an Amberlite XAD-2 or C18 column to bind the B12, washing away impurities, and then eluting with an organic solvent like methanol or ethanol. Further purification can be achieved with preparative HPLC.

Section 4.2: Analytical Characterization

Multiple analytical techniques are required to confirm the identity and quantity of the produced cobalamin.

TechniquePurposeExpected Result for Cyanocobalamin
UV-Visible Spectroscopy Rapid quantification and identity confirmation.Characteristic absorption peaks in aqueous solution at ~278, 361, and 550 nm.
High-Performance Liquid Chromatography (HPLC) Separation and quantification. Purity assessment.A single major peak at a retention time matching a cyanocobalamin standard on a C18 column.
Mass Spectrometry (MS) Absolute confirmation of molecular identity.Detection of the correct molecular ion mass for cyanocobalamin ([M+H]⁺ ≈ 1355.57 m/z).

Conclusion & Future Perspectives

The use of this compound in guided biosynthesis is a robust and highly effective strategy for producing authentic vitamin B12 and its analogs. By directly providing this key lower ligand, researchers can bypass complex native biosynthetic pathways and direct microbial factories to synthesize the desired cobamide. This approach not only facilitates the large-scale production of vitamin B12 for nutritional and medical applications but also opens the door for creating novel analogs with tailored properties for use as enzyme probes, targeted drug delivery vehicles, and research tools.

Future advancements will likely focus on cell-free enzymatic systems, which combine purified enzymes of the nucleotide loop assembly pathway to synthesize B12 analogs in vitro with even greater control and purity.[14] As our ability to engineer both microbial chassis and enzymatic pathways improves, the potential to generate a vast library of custom cobamides for next-generation therapeutics and diagnostics becomes increasingly attainable.

References

Application Notes and Protocols for the Incorporation of 5,6-Dimethylbenzimidazole into Cobamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobamides, a class of cobalt-containing tetrapyrrole cofactors, are essential for a wide range of metabolic processes in all domains of life. The most well-known cobamide is vitamin B12 (cobalamin), which is distinguished by the presence of 5,6-dimethylbenzimidazole (DMB) as its lower axial ligand. The identity of this lower ligand is a critical determinant of the cobamide's biological activity and specificity. This document provides detailed application notes and experimental protocols for various methods to incorporate DMB into cobamides, a crucial step in the synthesis of cobalamin and its analogs for research, therapeutic, and biotechnological applications.

The biosynthesis of the complete cobalamin molecule is a complex process involving approximately 30 enzymatic steps and can occur via aerobic or anaerobic pathways.[1][2][3] The final stages of this intricate pathway involve the synthesis of DMB and its attachment to the cobinamide precursor. This process can be harnessed and manipulated through several in vivo and in vitro strategies.

This document outlines three primary methodologies for incorporating DMB into cobamides:

  • In Vivo Guided Biosynthesis: This method leverages the natural biosynthetic machinery of microorganisms. By supplying DMB and a corrinoid precursor to a bacterial culture, the organism's enzymes complete the synthesis of cobalamin.

  • In Vitro Enzymatic Synthesis: This cell-free approach utilizes purified enzymes from the cobamide biosynthesis pathway to catalyze the attachment of DMB to a cobinamide substrate in a controlled reaction environment.

  • Cobamide Remodeling: This technique involves the enzymatic modification of existing, non-DMB containing cobamides into cobalamin through the exchange of the lower ligand.

These methods offer distinct advantages in terms of yield, purity, and scalability, making them suitable for a range of applications from basic research to industrial production.

Quantitative Data Summary

The efficiency of DMB incorporation and the final yield of cobalamin can vary significantly depending on the chosen method and the specific experimental conditions. The following tables summarize representative quantitative data from the literature to facilitate comparison.

Method Organism/System Key Supplements Product Concentration Fold Increase Reference
In Vivo Guided BiosynthesisBacillus megateriumCoCl₂, δ-aminolevulinic acid (ALA), DMB204.46 µg/L759-fold
In Vivo Guided BiosynthesisGenetically Engineered Pseudomonas denitrificansIndustrial Fermentation MediumUp to 300 mg/L-[4]
In Vivo Guided BiosynthesisPropionibacterium freudenreichiiDMB (added at 84h)42.6 mg/L-[5]

Table 1: Quantitative Yields of Cobalamin Production via In Vivo Guided Biosynthesis.

Enzyme Organism of Origin Substrates Km for DMB Reference
CobTPseudomonas denitrificansHydrogenobyrinic acid a,c-diamide, Co²⁺, ATP-[6]
CobTSalmonella entericaCobinamide, DMB-[7]
BluBRhodospirillum rubrumFMNH₂-[8]

Experimental Protocols

Protocol 1: In Vivo Guided Biosynthesis of Cobalamin using Escherichia coli

This protocol describes the production of cobalamin in an engineered E. coli strain that is capable of salvaging cobinamide and incorporating an exogenously supplied lower ligand. This method is suitable for producing isotopically labeled cobalamin for metabolic studies.

Logical Workflow for Guided Biosynthesis

Guided_Biosynthesis cluster_culture Bacterial Culture cluster_supplements Supplements cluster_process Process Culture E. coli Culture (e.g., cobT mutant) Incubation Incubation (Aerobic/Anaerobic) Culture->Incubation Medium Minimal Medium Medium->Incubation Cobinamide Cobinamide (Cbi) Cobinamide->Incubation DMB This compound (DMB) DMB->Incubation Harvest Cell Harvesting (Centrifugation) Incubation->Harvest Extraction Cobalamin Extraction Harvest->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Product Purified Cobalamin Purification->Product

Caption: Workflow for in vivo guided biosynthesis of cobalamin.

Materials:

  • E. coli strain capable of cobinamide salvage (e.g., a strain expressing the necessary cob genes but deficient in DMB synthesis, such as a cobT mutant).

  • Minimal medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., 0.4% glucose or 0.2% ethanolamine).[7]

  • Cobinamide (dicyanocobinamide or hydroxocobinamide).

  • This compound (DMB).

  • Appropriate antibiotics for plasmid maintenance (if applicable).

  • Shaking incubator.

  • Centrifuge and sterile centrifuge tubes.

  • Lysis buffer (e.g., acetate buffer, pH 4.5).[4]

  • Potassium cyanide (KCN) solution (1% w/v, handle with extreme caution in a fume hood).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • HPLC system with a C18 column.

  • Mobile phase for HPLC (e.g., gradient of water and methanol with 0.1% formic acid).[9]

Procedure:

  • Culture Preparation: Inoculate a single colony of the E. coli strain into a starter culture of minimal medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Production Culture: Inoculate a larger volume of minimal medium with the overnight culture to an initial OD₆₀₀ of ~0.05.

  • Supplementation: Add cobinamide to a final concentration of 1-10 µM and DMB to a final concentration of 10-100 µM. For specific labeling, use isotopically labeled DMB.

  • Incubation: Incubate the culture at 30-37°C with shaking for 24-72 hours. The optimal time should be determined empirically.

  • Cell Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Cobalamin Extraction:

    • Resuspend the cell pellet in acetate buffer (pH 4.5).[4]

    • Add 1% KCN solution to a final concentration of 0.01% to convert all cobamides to the stable cyanocobalamin form. (CAUTION: KCN is highly toxic. Handle with appropriate personal protective equipment in a chemical fume hood).

    • Lyse the cells by boiling in a water bath for 30 minutes.[4]

    • Cool the lysate on ice and clarify by centrifugation (e.g., 12,000 x g for 20 minutes at 4°C) to remove cell debris.

  • Purification:

    • Load the clarified supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and hydrophilic impurities.

    • Elute the cobalamin with methanol.

    • Concentrate the eluate under vacuum.

    • Further purify the cobalamin by reverse-phase HPLC. Collect the fractions corresponding to the cyanocobalamin peak.

  • Quantification and Analysis:

    • Quantify the purified cyanocobalamin spectrophotometrically (λmax ≈ 361 nm, ε = 28,060 M⁻¹cm⁻¹ in water).

    • Confirm the identity and purity by LC-MS analysis.

Protocol 2: In Vitro Enzymatic Synthesis of Cobalamin

This protocol describes the cell-free synthesis of cobalamin from cobinamide and DMB using purified enzymes from the nucleotide loop assembly pathway. This method allows for precise control over the reaction components and is suitable for mechanistic studies.

Signaling Pathway for Enzymatic Synthesis

Enzymatic_Synthesis Cbi Cobinamide (Cbi) AdoCbiP AdoCbi-P Cbi->AdoCbiP CobA/PduO/EutT + ATP ATP_GTP ATP/GTP DMB DMB alphaRP α-ribazole-5'-P DMB->alphaRP CobT + NaMN NaMN NaMN CobU CobU CobT CobT CobS CobS CobC CobC AdoCbiGDP AdoCbi-GDP AdoCbiP->AdoCbiGDP CobU + GTP AdoCblP AdoCbl-P AdoCbiGDP->AdoCblP CobS alphaRP->AdoCblP Cobalamin Adenosylcobalamin AdoCblP->Cobalamin CobC

Caption: Enzymatic cascade for in vitro cobalamin synthesis.

Materials:

  • Purified enzymes: CobU (adenosylcobinamide kinase/guanylyltransferase), CobT (nicotinate-nucleotide:dimethylbenzimidazole phosphoribosyltransferase), CobS (cobalamin synthase), and CobC (cobalamin-5'-phosphate phosphatase). These can be overexpressed in E. coli and purified using standard chromatography techniques.[6]

  • Adenosylcobinamide (AdoCbi).

  • This compound (DMB).

  • ATP (Adenosine triphosphate).

  • GTP (Guanosine triphosphate).

  • NaMN (Nicotinate mononucleotide).

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

  • HPLC system and LC-MS for analysis.

Procedure:

  • Enzyme Preparation: Ensure all purified enzymes are active and at a known concentration.

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order (example concentrations, may require optimization):

    • Reaction buffer.

    • ATP (1-5 mM).

    • GTP (1-5 mM).

    • NaMN (1-2 mM).

    • DMB (100-500 µM).

    • Adenosylcobinamide (50-100 µM).

    • CobU (1-5 µM).

    • CobT (1-5 µM).

    • CobS (1-5 µM).

    • CobC (1-5 µM).

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-16 hours. Monitor the reaction progress by taking aliquots at different time points.

  • Reaction Quenching: Stop the reaction by adding an equal volume of methanol or by heat inactivation.

  • Analysis:

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Analyze the supernatant by HPLC or LC-MS to detect the formation of adenosylcobalamin.

    • For quantification, use a standard curve of authentic adenosylcobalamin.

Protocol 3: Cobamide Remodeling

This protocol describes the conversion of a non-DMB containing cobamide (e.g., pseudocobalamin) to cobalamin by providing DMB to a bacterial culture capable of cobamide remodeling.

Logical Diagram for Cobamide Remodeling

Cobamide_Remodeling cluster_input Inputs cluster_process Cellular Process Culture Bacterial Culture (e.g., Vibrio cholerae) Uptake Uptake of pCbl and DMB Culture->Uptake pCbl Pseudocobalamin (pCbl) pCbl->Uptake DMB This compound (DMB) DMB->Uptake Remodeling Enzymatic Remodeling (e.g., by CobS) Uptake->Remodeling Product Cobalamin Remodeling->Product

Caption: Overview of the cobamide remodeling process.

Materials:

  • Bacterial strain capable of cobamide remodeling (e.g., Vibrio cholerae).[10]

  • Growth medium (e.g., LB broth).

  • Pseudocobalamin (or another non-DMB cobamide).

  • This compound (DMB).

  • Materials for cobalamin extraction and analysis as described in Protocol 1.

Procedure:

  • Culture Preparation: Grow an overnight culture of the remodeling-capable bacterial strain.

  • Experimental Culture: Inoculate fresh growth medium with the overnight culture.

  • Supplementation: Add the non-DMB cobamide (e.g., pseudocobalamin) to a final concentration of 1-10 µM and DMB to a final concentration of 10-100 µM.

  • Incubation: Incubate the culture under appropriate conditions (e.g., 37°C with shaking) for 24-48 hours.

  • Extraction and Analysis: Follow the steps for cobalamin extraction, purification, and analysis as outlined in Protocol 1 to determine the extent of conversion of the initial cobamide to cobalamin.

Analytical Methods

LC-MS/MS for Cobamide Analysis

Sample Preparation:

  • Extraction: Extract cobamides from bacterial pellets or culture supernatant as described in Protocol 1.

  • Cyanation: Treat the extract with KCN to convert all cobamides to their more stable cyano- forms.

  • Purification: Partially purify and concentrate the sample using C18 SPE cartridges.

  • Reconstitution: Dry the purified extract under vacuum and reconstitute in a solvent compatible with the LC-MS system (e.g., 20% methanol in water with 0.1% formic acid).

LC-MS/MS Parameters (Example):

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5-95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) for specific cobamides (e.g., for cyanocobalamin, monitor the transition of the parent ion to specific fragment ions).

Bioassay for Cobalamin Activity

A simple and sensitive method to determine the biological activity of the produced cobalamin is to use a vitamin B12 auxotrophic strain of E. coli (e.g., a metE mutant that requires B12 for the MetH-dependent synthesis of methionine).

Procedure:

  • Prepare a minimal medium lacking methionine.

  • Inoculate the medium with the E. coli B12 auxotroph.

  • Add serial dilutions of the purified cobalamin sample and a known standard of cyanocobalamin to different wells of a microplate.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the optical density (OD₆₀₀) to determine cell growth.

  • Construct a standard curve from the growth response to the known cobalamin concentrations and use it to determine the concentration of the unknown sample.[11][12]

Conclusion

The methods described in these application notes provide a comprehensive toolkit for researchers and professionals working with cobamides. The choice of method will depend on the specific application, required yield and purity, and available resources. In vivo guided biosynthesis is a powerful technique for producing larger quantities of cobalamin, including isotopically labeled forms. In vitro enzymatic synthesis offers precise control for mechanistic studies, while cobamide remodeling provides a means to convert readily available cobamides into the desired cobalamin. Careful application of these protocols, coupled with robust analytical techniques, will enable the advancement of research and development in the diverse fields that rely on this essential cofactor.

References

5,6-Dimethylbenzimidazole: A Versatile Tool for Interrogating Cobalamin-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5,6-Dimethylbenzimidazole (DMB), a key structural component of vitamin B12 (cobalamin), is emerging as a powerful chemical tool for researchers studying the intricate mechanisms of cobalamin-dependent enzymes. These enzymes play critical roles in human metabolism, and their dysfunction is linked to various metabolic disorders. New application notes and detailed protocols now provide a comprehensive guide for scientists and drug development professionals to utilize DMB in their research, offering insights into enzyme function, inhibition, and the development of novel therapeutic strategies.

DMB is the lower axial ligand of coenzyme B12, essential for the proper functioning of enzymes such as methylmalonyl-CoA mutase (MUT) and methionine synthase (MTR). Deficiencies in these enzymes lead to serious health conditions like methylmalonic acidemia and homocystinuria. By acting as a precursor, a competitive inhibitor, and a molecular probe, DMB allows for the detailed investigation of these vital metabolic pathways.

Understanding the Dual Role of DMB

DMB's utility in research stems from its multifaceted interactions within biological systems. In certain microorganisms, DMB is a crucial biosynthetic precursor for the synthesis of the complete cobalamin molecule.[1] Conversely, due to its structural similarity to other biological molecules like flavins, DMB can act as an antagonist, inhibiting the activity of flavoenzymes. This dual functionality makes it a versatile tool for dissecting complex biochemical pathways.

Application Notes

These notes provide a practical overview of the applications of DMB in studying cobalamin-dependent enzymes.

1. Probing the Cobalamin Binding Site:

2. Investigating Cobalamin Biosynthesis and Salvage Pathways:

In organisms that synthesize cobalamin, DMB can be used to study the enzymes involved in the final stages of cofactor assembly. For instance, in certain bacterial strains with mutations in the DMB synthesis pathway, exogenous DMB can rescue cobalamin production, providing a powerful tool for genetic and metabolic studies.

3. A Tool for Drug Discovery and Development:

Given the critical role of cobalamin-dependent enzymes in various diseases, DMB and its derivatives can serve as scaffolds for the development of novel therapeutic agents. By understanding how DMB interacts with these enzymes, researchers can design more potent and selective inhibitors or modulators of their activity.

Quantitative Data Summary

While direct inhibitory constants (Ki or IC50) of DMB against mammalian methylmalonyl-CoA mutase and methionine synthase are not extensively documented, the following table summarizes the inhibitory effects of various cobalamin analogs in a rat model, highlighting the importance of the corrin ring side chains for enzyme activity. This data provides a comparative context for the potential inhibitory effects of modified ligands like DMB.

Cobalamin AnalogTarget EnzymeEffect on Enzyme Activity (in vivo, rat liver)Effect on Serum Metabolites
OH-cbl[c-lactam]Methylmalonyl-CoA MutaseDecreased to 65% of controlSerum methylmalonic acid increased to 3,200% of control
OH-cbl[e-dimethylamide]Methylmalonyl-CoA MutaseDecreased to 65% of controlSerum methylmalonic acid increased to 3,200% of control
OH-cbl[e-methylamide]Methylmalonyl-CoA MutaseDecreased to 65% of controlSerum methylmalonic acid increased to 3,200% of control
OH-cbl[c-lactam]Methionine SynthaseDecreased to ~20% of controlSerum total homocysteine increased to 340% of control
OH-cbl[e-dimethylamide]Methionine SynthaseDecreased to ~20% of controlSerum total homocysteine increased to 340% of control
OH-cbl[e-methylamide]Methionine SynthaseDecreased to ~20% of controlSerum total homocysteine increased to 340% of control
Data from a study on the in vivo inhibition of cobalamin-dependent enzymes by cobalamin analogues in rats.[2]

Experimental Protocols

The following are detailed protocols for key experiments utilizing DMB to study cobalamin-dependent enzymes.

Protocol 1: In Vitro Assay for DMB Inhibition of Methylmalonyl-CoA Mutase (MUT)

This protocol describes how to assess the inhibitory effect of DMB on the activity of MUT by measuring the conversion of methylmalonyl-CoA to succinyl-CoA.

Materials:

  • Purified recombinant human MUT enzyme

  • Adenosylcobalamin (AdoCbl)

  • Methylmalonyl-CoA

  • This compound (DMB)

  • Assay Buffer: 100 mM HEPES, pH 7.4, 1 mM DTT

  • Quenching Solution: 10% Trichloroacetic acid (TCA)

  • HPLC system with a C18 column

  • Succinyl-CoA standard

Procedure:

  • Enzyme Activation: Pre-incubate the apo-MUT enzyme with a saturating concentration of AdoCbl in Assay Buffer for 10 minutes at 37°C to form the holoenzyme.

  • Inhibitor Incubation: In a microcentrifuge tube, add the holo-MUT enzyme and varying concentrations of DMB (e.g., 0-1 mM). Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding methylmalonyl-CoA to a final concentration of 0.4 mM. The final reaction volume should be 100 µL.

  • Reaction and Termination: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes). Terminate the reaction by adding 20 µL of Quenching Solution.

  • Sample Preparation: Centrifuge the quenched reaction mixture at 14,000 x g for 5 minutes to pellet the precipitated protein.

  • HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of succinyl-CoA produced.[3][4]

  • Data Analysis: Plot the rate of succinyl-CoA formation as a function of DMB concentration to determine the IC50 value. Further kinetic analysis can be performed by varying the substrate concentration to determine the mode of inhibition and the Ki value.

Protocol 2: In Vivo Study of DMB in a Mouse Model of Methylmalonic Aciduria

This protocol outlines a procedure to evaluate the in vivo effects of DMB administration on key metabolic markers in a mouse model of methylmalonic aciduria (e.g., Mut knockout mice).[5][6]

Materials:

  • Mut knockout mice and wild-type littermate controls

  • This compound (DMB)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in saline)

  • Metabolic cages for urine collection

  • Analytical equipment for quantifying methylmalonic acid (MMA) in urine and plasma (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate the mice to individual metabolic cages for 48 hours before the start of the experiment.

  • Baseline Sample Collection: Collect 24-hour urine samples and a baseline blood sample from the tail vein.

  • DMB Preparation and Administration: Prepare a suspension of DMB in the vehicle solution at the desired concentration. Administer DMB to the mice via oral gavage at a specific dosage (e.g., 10-100 mg/kg body weight) once daily for a defined period (e.g., 7 days). Administer the vehicle alone to the control group.

  • Sample Collection during Treatment: Continue to collect 24-hour urine samples daily. Collect blood samples at specified time points.

  • Biomarker Analysis: Quantify the concentration of MMA in the collected urine and plasma samples using a validated analytical method.[7]

  • Data Analysis: Compare the levels of MMA in DMB-treated mice to those in vehicle-treated and wild-type controls to assess the in vivo effect of DMB on the metabolic phenotype.

Visualizing the Pathways

To better understand the context in which DMB exerts its effects, the following diagrams illustrate the relevant metabolic pathways and experimental workflows.

Cobalamin_Metabolism cluster_Extracellular Extracellular cluster_Cellular Cellular cluster_Lysosome Lysosome cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Dietary B12 Dietary B12 IF-B12 IF-B12 Complex Dietary B12->IF-B12 binds IF IF Intrinsic Factor B12_Lysosome B12 IF-B12->B12_Lysosome Endocytosis B12_Cytosol B12 B12_Lysosome->B12_Cytosol MeCbl Methylcobalamin B12_Cytosol->MeCbl Methylation B12_Mito B12 B12_Cytosol->B12_Mito MTR Methionine Synthase MeCbl->MTR Methionine Methionine MTR->Methionine THF Tetrahydrofolate MTR->THF Homocysteine Homocysteine Homocysteine->MTR MeTHF 5-Methyl-THF MeTHF->MTR AdoCbl Adenosylcobalamin B12_Mito->AdoCbl Adenosylation MUT Methylmalonyl-CoA Mutase AdoCbl->MUT SuccinylCoA Succinyl-CoA MUT->SuccinylCoA MMCoA Methylmalonyl-CoA MMCoA->MUT PropionylCoA Propionyl-CoA PropionylCoA->MMCoA

Figure 1: Intracellular cobalamin metabolism pathway.

DMB_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Cofactor, and DMB Solutions Start->Prepare_Reagents Enzyme_Activation Pre-incubate Apo-enzyme with Cobalamin Prepare_Reagents->Enzyme_Activation Inhibitor_Incubation Incubate Holo-enzyme with DMB Enzyme_Activation->Inhibitor_Incubation Start_Reaction Add Substrate to Initiate Reaction Inhibitor_Incubation->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Quench Reaction Incubate->Stop_Reaction Analyze_Products Quantify Product Formation (e.g., HPLC, LC-MS/MS) Stop_Reaction->Analyze_Products Data_Analysis Determine IC50 and/or Ki Analyze_Products->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for in vitro enzyme inhibition assay.

Propionate_Metabolism Valine Valine PropionylCoA Propionyl-CoA Valine->PropionylCoA Isoleucine Isoleucine Isoleucine->PropionylCoA Odd-chain FA Odd-chain Fatty Acids Odd-chain FA->PropionylCoA PCC Propionyl-CoA Carboxylase (Biotin) PropionylCoA->PCC D-MMCoA D-Methylmalonyl-CoA PCC->D-MMCoA MCE Methylmalonyl-CoA Epimerase D-MMCoA->MCE L-MMCoA L-Methylmalonyl-CoA MCE->L-MMCoA MUT Methylmalonyl-CoA Mutase (AdoCbl) L-MMCoA->MUT SuccinylCoA Succinyl-CoA MUT->SuccinylCoA TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle

Figure 3: Propionate metabolism and methylmalonic acidemia pathway.

These resources are intended to empower researchers to effectively utilize this compound as a tool to advance our understanding of cobalamin-dependent enzymes and their roles in health and disease.

References

Application of 5,6-Dimethylbenzimidazole in Metabolic Engineering: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylbenzimidazole (DMB) is a crucial precursor molecule in the biosynthesis of Vitamin B12 (cobalamin), where it serves as the lower axial ligand coordinating with the central cobalt ion of the corrin ring.[1][2] Its application in metabolic engineering primarily revolves around enhancing the production of Vitamin B12 in various microbial systems. Metabolic engineering strategies often focus on the overexpression of genes involved in the DMB biosynthetic pathway or the direct supplementation of DMB into the fermentation medium to bypass potential bottlenecks in its natural synthesis. This document provides detailed application notes and experimental protocols for the use of DMB in metabolic engineering contexts.

Application Notes

Enhancing Vitamin B12 Production through DMB Supplementation

Supplementing fermentation media with DMB is a straightforward strategy to increase the yield of Vitamin B12. This approach is particularly effective in organisms that either lack a complete DMB biosynthetic pathway or have a low rate of endogenous DMB synthesis.

Quantitative Data on DMB Supplementation:

Organism/SystemDMB SupplementationCobalt SupplementationResulting Change in Vitamin B12 SynthesisReference
Dairy Cows1.5 g/d-Increased by 7.4 mg/d[1]
Sheep75 mg/kg of ration-Increased by 1817 µg/d[1]
Aspergillus niger80 mg0.75 mgOptimum Vitamin B12 production (0.94µg/ml)[3]
Metabolic Engineering of DMB Biosynthesis Pathways

For de novo Vitamin B12 production, engineering the microbial host to efficiently synthesize DMB is a key strategy. Two distinct biosynthetic pathways for DMB are known: an aerobic pathway and an anaerobic pathway.

  • Aerobic Pathway: In the aerobic pathway, the enzyme this compound synthase (BluB) catalyzes the conversion of flavin mononucleotide (FMN) into DMB.[4][5][6] This single-enzyme conversion is an attractive target for metabolic engineering in aerobic fermentation processes.[5]

  • Anaerobic Pathway: The anaerobic biosynthesis of DMB is more complex and involves a set of genes, bzaABCDE, which convert 5-aminoimidazole ribotide (AIR) into DMB through several intermediates, including 5-hydroxybenzimidazole and 5-methoxybenzimidazole.[2][7]

Metabolic engineering efforts have successfully demonstrated the production of Vitamin B12 in Escherichia coli by introducing the necessary genes for the entire biosynthetic pathway, including those for DMB synthesis.[8][9][10]

DMB as a Flavin Antagonist and its Implications

It is important to note that DMB can act as a flavin antagonist due to its structural similarity to the isoalloxazine moiety of flavin cofactors.[11] This can lead to growth inhibition in certain bacteria, such as Salmonella Typhimurium, particularly when grown on specific carbon sources.[11] Researchers should consider this potential inhibitory effect when designing experiments involving DMB supplementation, especially at high concentrations. The toxicity is dependent on the methyl substituents of the benzimidazole ring.[11]

Experimental Protocols

Protocol 1: Enhancing Vitamin B12 Production in Propionibacterium freudenreichii by DMB Supplementation

This protocol is based on methodologies used for food-grade propionibacteria.

1. Media Preparation:

  • Prepare a suitable growth medium for P. freudenreichii, such as a whey-based medium or a chemically defined medium.

  • Autoclave the medium for sterilization.

2. Inoculum Preparation:

  • Grow a seed culture of P. freudenreichii in the same medium without DMB supplementation until it reaches the late exponential phase.

3. Fermentation:

  • Inoculate the main fermentation medium with the seed culture.

  • Aseptically add a sterile stock solution of this compound to the desired final concentration (e.g., based on the data in the table above, a starting point could be in the range of 10-100 mg/L).

  • Also, supplement the medium with a cobalt source, such as cobalt chloride, as cobalt is a central component of Vitamin B12.[1]

  • Incubate the culture under appropriate conditions for P. freudenreichii (e.g., 30°C, anaerobic or microaerophilic conditions).

4. Analysis:

  • Harvest the cells at different time points.

  • Extract Vitamin B12 from the cell biomass and the supernatant.

  • Quantify the Vitamin B12 concentration using methods such as High-Performance Liquid Chromatography (HPLC) or microbiological assays.

Protocol 2: De Novo Biosynthesis of Vitamin B12 in Engineered Escherichia coli

This protocol outlines a general workflow for engineering E. coli to produce Vitamin B12, which includes the biosynthesis of DMB.

1. Strain Construction:

  • Clone the genes required for the complete Vitamin B12 biosynthetic pathway, including the aerobic (bluB) or anaerobic (bzaABCDE) genes for DMB synthesis, into suitable expression vectors.[8][9][10]

  • The genes can be sourced from organisms like Rhodobacter capsulatus or Sinorhizobium meliloti.[8]

  • Transform the expression vectors into an appropriate E. coli host strain (e.g., BL21(DE3)).

2. Culture Conditions:

  • Grow the engineered E. coli strain in a rich medium such as 2xYT medium.[8]

  • Induce gene expression at the appropriate cell density (e.g., OD600 of 0.6) with an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Supplement the medium with precursors such as δ-aminolevulinic acid (ALA) and cobalt chloride.

3. Fermentation:

  • Perform the fermentation in a bioreactor with controlled pH, temperature, and aeration to optimize growth and production.

4. Product Quantification:

  • Harvest the cells and extract the produced Vitamin B12.

  • Analyze the Vitamin B12 yield using LC-MS or HPLC.[8]

Visualizations

Vitamin_B12_Biosynthesis_and_DMB cluster_aerobic Aerobic DMB Synthesis cluster_anaerobic Anaerobic DMB Synthesis cluster_B12_Assembly Vitamin B12 Assembly FMN Flavin Mononucleotide (FMN) DMB This compound (DMB) FMN->DMB BluB DMB_node DMB AIR 5-Aminoimidazole Ribotide (AIR) Intermediates 5-hydroxybenzimidazole, 5-methoxybenzimidazole AIR->Intermediates bzaABCDE DMB2 This compound (DMB) Intermediates->DMB2 Corrin_Ring Corrin Ring Precursor Vitamin_B12 Vitamin B12 Corrin_Ring->Vitamin_B12 DMB_node->Vitamin_B12 Incorporation

Caption: Biosynthetic pathways for this compound (DMB) and its incorporation into Vitamin B12.

Experimental_Workflow_DMB cluster_Supplementation DMB Supplementation Strategy cluster_Engineering Metabolic Engineering Strategy Start1 Select Production Strain (e.g., P. freudenreichii) Culture1 Culture in Medium with DMB and Cobalt Start1->Culture1 Ferment1 Fermentation Culture1->Ferment1 Analyze1 Extract and Quantify Vitamin B12 Ferment1->Analyze1 Start2 Select Host Strain (e.g., E. coli) Construct Construct Expression Vectors (DMB & B12 pathway genes) Start2->Construct Transform Transform Host Strain Construct->Transform Culture2 Culture with Induction and Precursors Transform->Culture2 Ferment2 Fermentation Culture2->Ferment2 Analyze2 Extract and Quantify Vitamin B12 Ferment2->Analyze2

Caption: Experimental workflows for applying DMB in metabolic engineering for Vitamin B12 production.

References

Application Notes and Protocols for 5,6-Dimethylbenzimidazole Cytotoxicity Assay on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylbenzimidazole (DMB) is a key structural component of vitamin B12 (cobalamin) and a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, known for its presence in a wide array of bioactive compounds with diverse therapeutic properties, including anticancer, antiviral, and antifungal activities. The structural similarity of benzimidazoles to endogenous purine bases allows them to interact with various biological macromolecules, leading to the modulation of cellular processes critical for cancer cell proliferation and survival.

These application notes provide a comprehensive protocol for assessing the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying cell viability and proliferation. Additionally, this document outlines the common signaling pathways implicated in the cytotoxic action of benzimidazole derivatives and presents a structured approach to data analysis and interpretation.

Data Presentation: Cytotoxicity of Benzimidazole Derivatives

While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table summarizes the cytotoxic activity of various closely related benzimidazole derivatives against a panel of human cancer cell lines. This data provides a representative overview of the potential anticancer efficacy of this class of compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole Derivative (se-182)A549 (Lung Carcinoma)15.80[1][2]
Benzimidazole Derivative (se-182)HepG2 (Liver Carcinoma)15.58[1][2]
Benzimidazole Derivative (se-182)MCF-7 (Breast Carcinoma)32.73[1]
Benzimidazole Derivative (se-182)DLD-1 (Colorectal Carcinoma)65.89[1]
Thiazole/benzimidazole hybrid (26b)MCF-7 (Breast Carcinoma)6.30[3]
Bis-benzimidazole Derivative (9i)NCI-H522 (Lung Cancer)47.41 (µg/ml)
Bis-benzimidazole Derivative (9i)NCI-H23 (Lung Cancer)45.22 (µg/ml)
Benzimidazole Derivative (BA586)HCC1937 (Breast Cancer)42[4]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. These values are illustrative of the benzimidazole scaffold's activity and the specific cytotoxicity of this compound should be determined experimentally.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps for determining the cytotoxicity of this compound on adherent cancer cells using the MTT assay.

Materials:

  • This compound (DMB)

  • Selected cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the DMB stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DMB.

    • Include control wells: one set with medium only (blank), and another set with cells treated with medium containing the same percentage of DMSO as the highest DMB concentration (vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis:

  • Subtract the absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each DMB concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the DMB concentration.

  • Determine the IC50 value, which is the concentration of DMB that causes a 50% reduction in cell viability, from the dose-response curve.

Signaling Pathways and Mechanism of Action

Benzimidazole derivatives exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound require further investigation, the following diagram illustrates a generalized signaling pathway commonly targeted by this class of compounds.

Cytotoxicity_Pathway cluster_0 Cell Exterior cluster_1 Cellular Effects DMB This compound EGFR EGFR DMB->EGFR Inhibition Topoisomerase DNA Topoisomerase DMB->Topoisomerase Inhibition PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT p53 p53 AKT->p53 Inhibition p21 p21 p53->p21 Activation Apoptosis Apoptosis p53->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Damage DNA Damage Topoisomerase->DNA_Damage DNA_Damage->p53 Activation

Caption: Generalized signaling pathway for benzimidazole-induced cytotoxicity.

Experimental Workflow

The following diagram outlines the major steps involved in the this compound cytotoxicity assay.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding DMB_Treatment 3. Treat with this compound Cell_Seeding->DMB_Treatment Incubation 4. Incubate for 24-72h DMB_Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance at 570nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate % Viability and IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT-based cytotoxicity assay.

References

Application Notes and Protocols for NMR Studies of Cobalamin Structure Featuring 5,6-Dimethylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of cobalamins (Vitamin B12 and its analogs), with a specific focus on the role and characterization of the axial ligand, 5,6-dimethylbenzimidazole (DMB). Detailed protocols for key experiments are provided to facilitate the application of these techniques in research and development.

Introduction to this compound in Cobalamin Structure

This compound (DMB) is a crucial structural component of cobalamin, serving as the lower (alpha) axial ligand to the central cobalt ion.[1] This coordination is pivotal to the biological activity and stability of the cofactor. The orientation of the DMB ligand can exist in two principal states:

  • "Base-on" conformation: DMB is coordinated to the cobalt ion. This is the predominant form at neutral and physiological pH.

  • "Base-off" conformation: DMB is displaced from the cobalt ion and replaced by a solvent molecule (e.g., water) or another ligand. This state is typically induced by low pH, where the N3 of the imidazole ring becomes protonated, or by the binding of cobalamin to certain enzymes.[2]

NMR spectroscopy is a powerful, non-invasive technique for characterizing these conformational states and the overall three-dimensional structure of cobalamins in solution.[3][4] By analyzing chemical shifts, coupling constants, and through-space interactions (Nuclear Overhauser Effects), detailed insights into the molecular structure and dynamics can be obtained.

Data Presentation: NMR Chemical Shifts of this compound

The coordination state of the DMB ligand significantly influences its electronic environment, leading to characteristic changes in the ¹H and ¹³C NMR chemical shifts. The following table summarizes typical chemical shift ranges for the DMB moiety in both "base-on" and "base-off" conformations of adenosylcobalamin (Coenzyme B12).

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Base-on Base-off
B2-H ~7.2-7.3~7.8-8.0
B4-H ~6.2-6.4~7.3-7.5
B5-CH₃ ~2.2-2.3~2.4-2.5
B6-CH₃ ~2.2-2.3~2.4-2.5
B7-H ~6.9-7.1~7.5-7.7
B9 --
B10 --
B11 --

Note: Chemical shifts are approximate and can vary depending on the specific cobalamin derivative, solvent, temperature, and pH.

Experimental Protocols

Protocol 1: General Sample Preparation for NMR Analysis of Cobalamins

This protocol outlines the basic steps for preparing a cobalamin sample for NMR spectroscopy.

Materials:

  • Cobalamin sample (e.g., cyanocobalamin, adenosylcobalamin)

  • Deuterated solvent (e.g., D₂O, CD₃OD)

  • NMR tubes (5 mm) and caps

  • Vortex mixer

  • Pipettes and tips

  • pH meter (for pH-dependent studies)

  • 0.1 M DCl and NaOD in D₂O (for pH adjustment)

Procedure:

  • Weighing the Sample: Accurately weigh 1-10 mg of the cobalamin sample for ¹H NMR and 10-50 mg for ¹³C NMR.

  • Solvent Selection and Dissolution:

    • Choose a deuterated solvent in which the cobalamin is soluble. D₂O is commonly used for its biological relevance.

    • Dissolve the sample in 0.5-0.6 mL of the deuterated solvent in a clean vial.

    • Gently vortex the sample to ensure complete dissolution. The solution should be clear and free of particulate matter.

  • pH Adjustment (for pH-dependent studies):

    • If investigating the "base-on"/"base-off" transition, prepare a series of samples at different pD values.

    • Adjust the pD of the sample solution by adding small aliquots of 0.1 M DCl or NaOD.

    • Measure the pD using a pH meter calibrated for D₂O (pD = pH reading + 0.4).

  • Transfer to NMR Tube:

    • Carefully transfer the solution to a clean 5 mm NMR tube.

    • Ensure the sample height is approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

General workflow for NMR studies of cobalamin.
Protocol 2: 2D NOESY/ROESY for Conformational Analysis of the DMB Ligand

This protocol describes the acquisition of 2D NOESY or ROESY spectra to determine the spatial proximity between protons of the DMB ligand and the corrin ring, which is essential for defining the "base-on" and "base-off" conformations.

Principle:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are typically less than 5 Å apart. The sign of the NOE cross-peaks depends on the molecular weight and tumbling rate.[5]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but less sensitive to molecular tumbling, making it suitable for a wider range of molecular sizes. ROE cross-peaks are always of opposite sign to the diagonal peaks.[5]

Procedure:

  • Sample Preparation: Prepare the cobalamin sample as described in Protocol 1. Degassing the sample by several freeze-pump-thaw cycles can improve data quality by removing dissolved oxygen, which is paramagnetic.

  • Spectrometer Setup:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

  • NOESY/ROESY Parameter Optimization:

    • Mixing Time (tm): This is a critical parameter that determines the extent of NOE/ROE buildup. Typical mixing times for cobalamins (MW ~1355 g/mol ) range from 100 ms to 500 ms.[5] It is advisable to run a series of experiments with varying mixing times to monitor the NOE/ROE buildup.

    • Number of Scans (ns): Set to a multiple of 8 or 16 for proper phase cycling. The exact number will depend on the sample concentration.

    • Number of Increments (in the indirect dimension, t1): Typically 256 to 512 increments are acquired.

  • Data Acquisition: Acquire the 2D NOESY or ROESY spectrum.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions (e.g., sine-bell).

    • Analyze the cross-peaks. In the "base-on" conformation, NOE/ROE cross-peaks will be observed between the protons of the DMB (e.g., B2-H, B4-H, methyl protons) and protons on the corrin ring. In the "base-off" state, these specific cross-peaks will be absent, and new correlations may appear depending on the new conformation of the DMB moiety.

NOESY_ROESY_Logic start Acquire 2D NOESY/ROESY Spectrum check_crosspeaks Analyze Cross-Peaks between DMB and Corrin Ring Protons start->check_crosspeaks base_on Conclusion: 'Base-on' Conformation check_crosspeaks->base_on Cross-peaks Present base_off Conclusion: 'Base-off' Conformation check_crosspeaks->base_off Cross-peaks Absent

Decision logic for conformational analysis.
Protocol 3: Quantitative NMR (qNMR) for Cobalamin Concentration Determination

This protocol provides a method for accurately determining the concentration of a cobalamin solution using an internal standard.[6][7]

Principle:

The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] By comparing the integral of a known concentration of an internal standard to the integral of the analyte (cobalamin), the concentration of the analyte can be precisely calculated.

Materials:

  • Cobalamin sample of unknown concentration.

  • Internal standard of high purity (e.g., maleic acid, DSS). The standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.

  • Deuterated solvent.

  • Analytical balance.

Procedure:

  • Preparation of the Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh the cobalamin sample.

    • Dissolve the cobalamin sample in a known volume of the deuterated solvent.

    • Add a precise volume of the internal standard stock solution to the cobalamin solution.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum.

    • Important Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation between scans. A longer d1 (e.g., 30-60 seconds) is crucial for accuracy.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).[8]

  • Data Processing:

    • Process the spectrum with minimal manipulation. Apply a line broadening of 0.3 Hz.

    • Carefully phase and baseline correct the spectrum.

  • Integration and Calculation:

    • Integrate a well-resolved signal from the cobalamin and a signal from the internal standard.

    • Calculate the concentration of the cobalamin using the following formula:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * Concentration_standard

    Where:

    • Integral_analyte is the integral of the chosen analyte signal.

    • N_protons_analyte is the number of protons giving rise to the analyte signal.

    • Integral_standard is the integral of the chosen standard signal.

    • N_protons_standard is the number of protons giving rise to the standard signal.

    • Concentration_standard is the known concentration of the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard Accurately Weigh Internal Standard weigh_standard->dissolve mix Mix Analyte and Standard dissolve->mix acquire Acquire 1D ¹H NMR (long relaxation delay) mix->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate

Quantitative NMR (qNMR) workflow.

References

Application Notes and Protocols: Fluorescent Probes Derived from 5,6-Dimethylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dimethylbenzimidazole is a key structural motif found in biologically significant molecules, most notably as the axial ligand for cobalt in vitamin B12.[1] Its derivatives have emerged as versatile scaffolds in the development of fluorescent probes due to their intrinsic photophysical properties and the ease with which they can be functionalized. These probes are instrumental in the detection of various analytes, including metal ions and pH, and have found significant applications in cellular imaging. This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes based on this compound.

I. Fluorescent Probes for Metal Ion Detection

The benzimidazole core provides an excellent platform for designing chemosensors for metal ions. The nitrogen atoms in the imidazole ring can act as binding sites for metal ions, and modulation of the electronic properties of the fluorophore upon metal binding leads to a detectable change in fluorescence.

Application Note: Detection of Cobalt (Co²⁺) Ions

A notable application of this compound derivatives is in the selective detection of Co²⁺ ions. A probe, herein designated as DQBM-B , has been synthesized for this purpose. This probe exhibits fluorescence in its free state, which is quenched upon the addition of Co²⁺ due to a Photoinduced Electron Transfer (PET) mechanism.[2][3] This "turn-off" response is highly selective for Co²⁺ over other competing metal ions.

Quantitative Data Summary

ProbeAnalyteDetection LimitResponse TimeMolar Ratio (Probe:Ion)Solvent
DQBM-BCo²⁺3.56 µmol L⁻¹[2][3]~30 minutes[2]1:2[2]DMF/Water
Experimental Protocol: Synthesis of a Generic this compound-based Probe

This protocol describes a general method for synthesizing a this compound derivative that can be adapted for various fluorescent probes.

Workflow for Probe Synthesis

Reactants 5,6-Dimethyl-1H-benzo[d]imidazole + Halogenated Fluorophore Reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Reactants->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Probe Final Fluorescent Probe Characterization->Probe

Caption: General workflow for the synthesis of a this compound-based fluorescent probe.

Materials:

  • 5,6-Dimethyl-1H-benzo[d]imidazole

  • A suitable halogenated fluorophore (e.g., a bromo-substituted pyrene or coumarin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for Suzuki coupling)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene, DMF)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 5,6-Dimethyl-1H-benzo[d]imidazole (1 equivalent) and the halogenated fluorophore (1.1 equivalents) in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure fluorescent probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Detection of Co²⁺ Ions using DQBM-B

Sensing Mechanism: Photoinduced Electron Transfer (PET)

cluster_0 Free Probe (Fluorescent) cluster_1 Probe + Co²⁺ (Quenched) Probe DQBM-B Emission Fluorescence Emission Probe->Emission Excitation Excitation Light Excitation->Probe Probe_Co [DQBM-B]-Co²⁺ Complex PET Photoinduced Electron Transfer Probe_Co->PET Excitation2 Excitation Light Excitation2->Probe_Co No_Emission No Fluorescence PET->No_Emission

Caption: "Turn-off" fluorescence sensing of Co²⁺ via Photoinduced Electron Transfer (PET).

Materials:

  • DQBM-B fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cobalt(II) chloride (CoCl₂) stock solution of known concentration

  • Solutions of other metal ions for selectivity testing (e.g., Ni²⁺, Cu²⁺, Fe³⁺, Zn²⁺)

  • Buffer solution (e.g., HEPES buffer, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a working solution of the DQBM-B probe (e.g., 10 µM) in the buffer solution.

  • To a cuvette containing the probe solution, add increasing concentrations of the Co²⁺ stock solution.

  • Incubate the solutions for 30 minutes at room temperature.

  • Measure the fluorescence emission spectra with an excitation wavelength appropriate for the probe (e.g., 308 nm).

  • Record the fluorescence intensity at the emission maximum (e.g., 508 nm).[2]

  • For selectivity studies, repeat the measurement by adding other metal ions at the same concentration as Co²⁺.

II. Fluorescent Probes for pH Sensing

Benzimidazole derivatives can act as pH-sensitive fluorophores due to the protonation and deprotonation of the imidazole nitrogen atoms, which alters the electronic structure and, consequently, the fluorescence properties of the molecule.

Application Note: pH Sensing in Biological Systems

A family of benzimidazole compounds has been developed for pH sensing, with some demonstrating a significant optical and fluorescent response in the biologically relevant pH range of 4.5 to 7.5.[4][5] These probes can be used to visualize pH changes in cellular environments, such as in bacterial biofilms.[4][5] The methoxycarbonyl-substituted derivative, 3c , has shown particular promise.[4][5]

Quantitative Data Summary

ProbepKapH RangeApplication
Benzimidazole derivative 3c6.0[4][5]4.5 - 7.5[4][5]Imaging bacterial biofilms[4][5]
Experimental Protocol: Live Cell Imaging of pH with a Benzimidazole-based Probe

This protocol provides a general guideline for staining and imaging live cells or bacterial biofilms to monitor intracellular or localized pH.

Workflow for Live Cell pH Imaging

Cell_Culture Culture Cells/Biofilm on Coverslip Staining Incubate Cells with Probe Cell_Culture->Staining Probe_Prep Prepare Probe Working Solution Probe_Prep->Staining Washing Wash to Remove Excess Probe Staining->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis (Intensity/Ratio) Imaging->Analysis

Caption: Experimental workflow for live-cell pH imaging using a fluorescent probe.

Materials:

  • Cells or bacterial biofilm cultured on glass-bottom dishes or coverslips

  • This compound-based pH probe (e.g., derivative 3c) stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium or appropriate buffer (e.g., PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the pH probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution to the cells and incubate for 15-60 minutes at 37 °C in a 5% CO₂ incubator. Optimal incubation time should be determined empirically.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Place the dish on the stage of the fluorescence microscope. Excite the probe at the appropriate wavelength (e.g., 458 nm for probe 3c) and collect the emission signal.[4][5] Acquire images using low excitation intensity to minimize phototoxicity.

Conclusion

Fluorescent probes derived from this compound offer a versatile and effective tool for researchers in various fields. Their application in detecting metal ions and sensing pH in biological systems highlights their potential for advancing our understanding of cellular processes and for the development of new diagnostic tools. The protocols provided herein offer a starting point for the synthesis and application of these valuable molecular probes.

References

Synthesis of Metal Complexes with 5,6-Dimethylbenzimidazole Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various transition metal complexes incorporating 5,6-dimethylbenzimidazole as a ligand. The unique properties of these metal complexes make them promising candidates for applications in medicinal chemistry, catalysis, and materials science. The following sections offer step-by-step procedures for synthesis and characterization, alongside tabulated data for easy comparison and illustrative diagrams to clarify the experimental workflows.

Application Notes

Metal complexes containing benzimidazole derivatives, such as this compound, are of significant interest due to their diverse biological activities. The incorporation of a metal center can enhance the therapeutic potential of the organic ligand.[1] These complexes have demonstrated potential as anticancer, antimicrobial, and antifungal agents.[2][3] The mechanism of action is often attributed to the complex's ability to interact with biomolecules like DNA, potentially leading to cleavage and inhibition of cellular processes.[3]

The this compound ligand, a derivative of vitamin B12, provides a versatile scaffold for coordination with various metal ions, including cobalt, copper, zinc, and cadmium.[1][4] The resulting complexes exhibit different geometries, such as tetrahedral or octahedral, which influence their biological efficacy and physical properties.[1][2] Researchers in drug development can utilize these protocols to synthesize novel metallodrugs and screen them for various therapeutic applications. The straightforward synthesis methods and the potential for tuning the properties of the complexes by varying the metal salt or introducing co-ligands make this an attractive area for further investigation.[2]

Experimental Protocols

Protocol 1: General Synthesis of Dichloro-bis(this compound)metal(II) Complexes [M(C₉H₁₀N₂)₂Cl₂]

This protocol describes a general method for the synthesis of cobalt(II), copper(II), cadmium(II), and mercury(II) complexes with this compound.[1]

Materials:

  • This compound (C₉H₁₀N₂)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Cadmium(II) chloride (CdCl₂)

  • Mercury(II) chloride (HgCl₂)

  • Methanol (CH₃OH)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of methanol with gentle heating and stirring.

  • In a separate flask, dissolve the corresponding metal chloride (1 mmol) in 10 mL of methanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-3 hours.

  • Allow the solution to cool to room temperature, during which the metal complex will precipitate.

  • Filter the precipitate, wash it with a small amount of cold methanol, and then with deionized water.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

The synthesized complexes are generally soluble in DMF and DMSO.[1]

Protocol 2: Synthesis of a Mixed-Ligand Copper(II) Complex with this compound and Acrylate

This protocol outlines the synthesis of a copper(II) complex containing both this compound and an acrylate anion as ligands.[2]

Materials:

  • This compound (C₉H₁₀N₂)

  • Copper(II) acrylate

  • Methanol (CH₃OH)

  • Ethanol (C₂H₅OH)

Procedure:

  • Dissolve copper(II) acrylate (1 mmol) in 25 mL of hot methanol.

  • In a separate beaker, dissolve this compound (2 mmol) in 25 mL of hot ethanol.

  • Slowly add the ligand solution to the copper(II) acrylate solution while stirring.

  • Continue stirring the mixture at room temperature for 4 hours.

  • A precipitate will form, which is then collected by filtration.

  • Wash the precipitate with a mixture of methanol and ethanol (1:1 v/v).

  • Dry the complex in a desiccator.

Data Presentation

Table 1: Physicochemical Data of Synthesized Metal Complexes with this compound

Complex FormulaMetal IonColorMelting Point (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMFMagnetic Moment (B.M.)
[Co(C₉H₁₀N₂)₂Cl₂][1]Co(II)Blue>30015.64.32
[Cu(C₉H₁₀N₂)₂Cl₂][1]Cu(II)Green>30012.41.85
[Cd(C₉H₁₀N₂)₂Cl₂][1]Cd(II)White>30010.8Diamagnetic
[Hg(C₉H₁₀N₂)₂Cl₂][1]Hg(II)White>30018.2Diamagnetic

Table 2: Selected Infrared Spectroscopy Data (cm⁻¹) for Ligand and Complexes[1]

Compoundν(N-H)ν(C=N)ν(M-N)ν(M-Cl)
This compound30551620--
[Co(C₉H₁₀N₂)₂Cl₂]30501610455320
[Cu(C₉H₁₀N₂)₂Cl₂]30451605460310
[Cd(C₉H₁₀N₂)₂Cl₂]30521612450280
[Hg(C₉H₁₀N₂)₂Cl₂]30481608445260

Table 3: Electronic Spectral Data of the Metal Complexes in DMSO[1]

Complexλ_max (nm)Assignment
[Co(C₉H₁₀N₂)₂Cl₂]680, 610⁴A₂(F) → ⁴T₁(P) transitions
[Cu(C₉H₁₀N₂)₂Cl₂]630, 450²E_g → ²T₂_g transitions, Charge Transfer
[Cd(C₉H₁₀N₂)₂Cl₂]280, 275Ligand-to-Metal Charge Transfer (LMCT)
[Hg(C₉H₁₀N₂)₂Cl₂]282, 276Ligand-to-Metal Charge Transfer (LMCT)

Visualizations

Synthesis_Workflow cluster_ligand_prep Ligand Preparation cluster_metal_prep Metal Salt Preparation cluster_reaction Reaction cluster_workup Work-up and Purification L_start This compound L_dissolve Dissolve in Methanol L_start->L_dissolve Mix Mix Solutions (Dropwise) L_dissolve->Mix M_start Metal Chloride (Co, Cu, Cd, Hg) M_dissolve Dissolve in Methanol M_start->M_dissolve M_dissolve->Mix Reflux Reflux (2-3 hours) Mix->Reflux Cool Cool to RT & Precipitate Reflux->Cool Filter Filter Cool->Filter Wash Wash with Methanol & Water Filter->Wash Dry Dry in Desiccator Wash->Dry Final_Product Final Complex Dry->Final_Product

Caption: Workflow for the synthesis of metal(II) complexes with this compound.

Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_spectroscopic Spectroscopic Analysis cluster_structural Structural & Compositional Analysis Start Synthesized Metal Complex MP Melting Point Start->MP Solubility Solubility Test Start->Solubility Conductivity Molar Conductance Start->Conductivity Mag_Sus Magnetic Susceptibility Start->Mag_Sus FTIR FT-IR Spectroscopy Start->FTIR UV_Vis UV-Vis Spectroscopy Start->UV_Vis NMR NMR Spectroscopy (for diamagnetic complexes) Start->NMR Elem_Anal Elemental Analysis (C, H, N) Start->Elem_Anal XRD X-ray Diffraction (for crystalline solids) Start->XRD Final_Data Characterized Complex Data MP->Final_Data Solubility->Final_Data Conductivity->Final_Data Mag_Sus->Final_Data FTIR->Final_Data UV_Vis->Final_Data NMR->Final_Data Elem_Anal->Final_Data XRD->Final_Data

Caption: General workflow for the characterization of synthesized metal complexes.

References

Application Notes and Protocols for High-Pressure Crystallization of 5,6-Dimethylbenzimidazole Solvates

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Pressure to Unlock New Crystalline Forms

In the realm of pharmaceutical sciences and materials engineering, the control of a molecule's solid-state form is paramount. Polymorphs, solvates, and co-crystals of an active pharmaceutical ingredient (API) can exhibit vastly different physicochemical properties, including solubility, stability, and bioavailability, which are critical for drug efficacy and manufacturability.[1][2][3] 5,6-Dimethylbenzimidazole (dMBzIm), a heterocyclic compound that forms a key structural component of vitamin B12, presents a compelling case for exploring novel crystalline forms.[4][5] While this molecule typically crystallizes in an unsolvated form under ambient conditions, the application of high pressure provides a powerful thermodynamic tool to induce the formation of previously inaccessible solvated crystals.[6][7]

High-pressure crystallization is an advanced technique that leverages pressure as a key variable to manipulate phase equilibria and drive the formation of new solid phases.[8][9][10] By increasing the pressure, the solubility of a compound in a given solvent can be significantly altered, often leading to conditions favorable for the crystallization of solvates that are unstable at atmospheric pressure.[9][11] This application note provides a detailed guide to the high-pressure crystallization of this compound solvates, with a focus on practical experimental protocols and the underlying scientific principles. We will delve into the use of the diamond anvil cell (DAC), a specialized apparatus for generating extreme pressures, and discuss methods for in-situ monitoring and characterization of the resulting crystalline materials.[12][13]

Underlying Principles: The Thermodynamics of Pressure-Induced Solvation

The formation of a solvate is a thermodynamic process governed by the Gibbs free energy of the system. Under high pressure, the volume of the system becomes a critical factor. The principle of Le Chatelier dictates that a system at equilibrium will respond to an increase in pressure by shifting in the direction that minimizes its volume. In the context of crystallization, if the formation of a solvate from the solute and solvent results in a more compact crystal packing and a reduction in the overall volume of the system, high pressure will favor the formation of that solvate.[6][14]

For this compound, high-pressure conditions have been shown to favor the formation of solvates with water, methanol, and ethanol.[6][7] This is attributed to a change in the hydrogen bonding network. In the neat, unsolvated form of dMBzIm, molecules are linked by N-H···N hydrogen bonds. In the presence of a solvent under high pressure, these are replaced by N-H···O-H···N hydrogen bonds, where the solvent molecule acts as a bridge. This rearrangement can lead to a more efficient packing of the molecules in the crystal lattice, resulting in a smaller molecular volume and thus thermodynamic stability at elevated pressures.[6]

Experimental Workflow for High-Pressure Crystallization

The following diagram illustrates the general workflow for the high-pressure crystallization of this compound solvates using a diamond anvil cell.

workflow cluster_prep Preparation cluster_loading Sample Loading cluster_experiment High-Pressure Experiment cluster_analysis Analysis prep_dac Prepare Diamond Anvil Cell (DAC) prep_gasket Prepare and indent gasket prep_dac->prep_gasket prep_solution Prepare saturated dMBzIm solution prep_gasket->prep_solution load_gasket Mount gasket in DAC prep_solution->load_gasket load_solution Load dMBzIm solution into gasket hole load_gasket->load_solution load_ruby Add ruby chip for pressure calibration load_solution->load_ruby seal_dac Seal the DAC load_ruby->seal_dac increase_pressure Gradually increase pressure seal_dac->increase_pressure monitor_pressure Monitor pressure via ruby fluorescence increase_pressure->monitor_pressure monitor_crystallization In-situ monitoring of crystallization monitor_pressure->monitor_crystallization monitor_crystallization->increase_pressure Iterate xrd In-situ X-ray Diffraction monitor_crystallization->xrd raman In-situ Raman Spectroscopy monitor_crystallization->raman recover_sample Recover sample (optional) xrd->recover_sample raman->recover_sample ex_situ_analysis Ex-situ characterization recover_sample->ex_situ_analysis

Caption: High-pressure crystallization workflow.

Detailed Protocols

Protocol 1: Preparation and Loading of the Diamond Anvil Cell
  • Diamond Anvil Cell (DAC) Preparation:

    • Select a DAC suitable for the desired pressure range (e.g., a Merrill-Bassett type cell).[6]

    • Thoroughly clean the diamond anvils and all cell components with a suitable solvent (e.g., acetone or ethanol) to remove any contaminants.

    • Carefully inspect the diamond culets under a microscope for any damage.

  • Gasket Preparation:

    • Use a metal gasket (e.g., tungsten or stainless steel) with a thickness of approximately 0.2 mm.[6]

    • Pre-indent the gasket by placing it between the diamond anvils and applying a moderate pressure to create a circular indentation. The thickness of the indented area should be around 50-100 µm.

    • Drill a hole in the center of the indentation to serve as the sample chamber. The hole diameter should be roughly one-third to one-half of the culet diameter (e.g., 0.40 mm for a 1.0 mm culet).[6]

  • Sample Loading:

    • Prepare a saturated solution of this compound in the desired solvent (e.g., water, methanol, or ethanol).

    • Place the drilled gasket onto one of the diamond anvils.

    • Carefully load a small droplet of the saturated solution into the gasket hole using a fine needle or syringe.

    • Place a small ruby chip (approximately 5-10 µm in diameter) into the sample chamber. The ruby chip will be used for in-situ pressure calibration.[15]

    • Carefully assemble the DAC, ensuring the gasket is centered, and seal the cell to enclose the sample.

Protocol 2: High-Pressure Crystallization and In-Situ Monitoring
  • Pressure Application and Calibration:

    • Mount the loaded DAC onto the stage of a microscope equipped for ruby fluorescence measurements.

    • Gradually increase the pressure by tightening the screws of the DAC.

    • At each pressure step, focus a laser (typically a green or blue laser) onto the ruby chip and collect the fluorescence spectrum.

    • Determine the pressure by measuring the wavelength shift of the ruby R1 fluorescence line.[6][7][8]

  • In-Situ Monitoring of Crystallization:

    • Visually monitor the sample chamber through the microscope as the pressure is increased.

    • The formation of crystals can be observed as the solubility of dMBzIm decreases with increasing pressure.

    • Note the pressure at which crystallization begins. For dMBzIm, the hemihydrate forms above 0.25 GPa in aqueous solution, while the methanol and ethanol solvates form above 0.6 GPa in their respective solutions.[6][7]

    • To obtain a single crystal, the polycrystalline mass can be heated until only a single grain remains, followed by slow cooling to room temperature.[6]

    • In-situ Raman Spectroscopy: This technique can be used to monitor changes in the vibrational modes of the dMBzIm molecule and the solvent upon crystallization, providing information about the formation of new solid phases.[5][16][17]

    • In-situ X-ray Diffraction (XRD): Once crystals have formed, in-situ single-crystal or powder XRD can be performed to determine the crystal structure of the new solvate phase.[6] This is the definitive method for identifying and characterizing the crystalline form.

Data Presentation and Interpretation

The results of high-pressure crystallization experiments on this compound are summarized in the table below.

SolventPressure for Solvate Formation (GPa)Resulting SolvateCrystal SystemSpace GroupKey Observations
Water> 0.25dMBzIm·0.5H₂O (Hemihydrate)--Stable at ambient pressure after recovery.[6]
Methanol> 0.6dMBzIm·MeOHMonoclinicP2₁/cUndergoes a phase transition at 1.40 GPa.[6][7]
Ethanol> 0.6dMBzIm·EtOH--Forms rhomboid plate-like crystals.[6]

The following diagram illustrates the phase behavior of this compound under pressure in different solvents.

phase_diagram cluster_water Aqueous Solution cluster_alcohol Alcoholic Solution (Methanol/Ethanol) unsolvated_h2o Unsolvated dMBzIm hemihydrate dMBzIm·0.5H₂O unsolvated_h2o->hemihydrate > 0.25 GPa unsolvated_alc Unsolvated dMBzIm solvate_alc dMBzIm·ROH unsolvated_alc->solvate_alc > 0.6 GPa

Caption: Pressure-induced solvate formation of dMBzIm.

Characterization of Recovered Samples

In some cases, the high-pressure solvates can be recovered to ambient pressure for further characterization.[6][9]

  • Recovery Procedure: Slowly and carefully release the pressure in the DAC. Once at ambient pressure, open the cell and gently remove the gasket. The crystals can be carefully extracted from the gasket hole using a fine needle.

  • Ex-situ Characterization: The recovered crystals can be analyzed using a variety of techniques to confirm their structure and properties, including:

    • X-ray Powder Diffraction (XRPD): To confirm the crystal structure and phase purity.

    • Thermal Analysis (DSC/TGA): To determine the desolvation temperature and thermal stability of the solvate.[2]

    • Spectroscopy (FTIR, Solid-State NMR): To probe the molecular interactions within the crystal lattice.

    • Scanning Electron Microscopy (SEM): To observe the crystal morphology.[18]

Conclusion and Future Perspectives

High-pressure crystallization is a powerful and often unique method for accessing novel solvated forms of organic molecules like this compound.[6][19] The ability to tune the solid form of an API has significant implications for drug development, offering the potential to improve key properties such as solubility and stability. The protocols and principles outlined in this application note provide a foundation for researchers to explore the rich landscape of high-pressure solid-state chemistry. Future work in this area could involve exploring a wider range of solvents, investigating the effects of temperature in conjunction with pressure, and applying these techniques to other challenging pharmaceutical compounds.

References

Application Notes and Protocols for 5,6-Dimethylbenzimidazole (DMB) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylbenzimidazole (DMB) is a crucial precursor in the biosynthesis of vitamin B12 (cobalamin), where it serves as the lower axial ligand coordinating the central cobalt atom.[1][2][3] Its application in research is pivotal for studies related to vitamin B12 metabolism, microbial physiology, and as a chemical scaffold in the development of novel therapeutics.[4][5][6] These notes provide detailed protocols for the preparation, storage, and application of DMB stock solutions to ensure experimental consistency and accuracy.

Data Presentation

The solubility and stability of this compound are critical parameters for the preparation of stock solutions. The following table summarizes these properties in various solvents.

SolventSolubility (approx.)Molar Concentration (approx.)Storage of Stock Solution
Dimethyl Sulfoxide (DMSO)25-29 mg/mL[1][3][7][8]171 - 198 mM1 year at -80°C, 1 month at -20°C[8]
Ethanol25-29 mg/mL[1][2][3][7]171 - 198 mM1 year at -80°C, 1 month at -20°C[8]
Dimethylformamide (DMF)25 mg/mL[1][3]171 mM1 year at -80°C, 1 month at -20°C
Water5 mg/mL[7]34 mMNot recommended for long-term storage
Carboxymethyl cellulose sodium (CMC-Na)≥5 mg/mL (as a suspension)[7][8]Not ApplicablePrepare fresh for in vivo use

Note: The solid form of this compound is stable for at least four years when stored at -20°C.[1][3] When preparing stock solutions in DMSO, it is advisable to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMB Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol is suitable for most in vitro applications, including cell culture experiments.

Materials:

  • This compound (solid, ≥98% purity)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weighing DMB: In a sterile microcentrifuge tube, accurately weigh the desired amount of DMB. For example, to prepare 1 mL of a 100 mM stock solution, weigh 14.62 mg of DMB (Molecular Weight: 146.19 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the DMB is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Inert Gas Purge (Optional but Recommended): For enhanced stability, briefly purge the headspace of the tube with an inert gas like argon or nitrogen before final capping.[1]

  • Sterilization: If for use in sterile cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[8]

Protocol 2: Preparation of DMB for In Vivo Administration

For oral administration in animal studies, DMB can be prepared as a suspension.

Materials:

  • This compound (solid)

  • Carboxymethyl cellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)

  • Sterile tubes

  • Homogenizer or sonicator

Procedure:

  • Weighing DMB: Weigh the required amount of DMB.

  • Suspension Preparation: Add the DMB powder to the desired volume of CMC-Na solution. For instance, to prepare a 5 mg/mL suspension, add 5 mg of DMB to 1 mL of CMC-Na solution.[7][8]

  • Homogenization: Mix thoroughly using a vortex mixer. For a more uniform and stable suspension, use a homogenizer or sonicator until a homogenous suspension is achieved.

  • Administration: Use the freshly prepared suspension for oral gavage.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for preparing a DMB stock solution and its role in the vitamin B12 biosynthetic pathway.

G cluster_workflow Workflow for DMB Stock Solution Preparation weigh 1. Weigh solid DMB add_solvent 2. Add appropriate solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex/Sonicate to dissolve add_solvent->dissolve filter 4. Sterile filter (if required) dissolve->filter aliquot 5. Aliquot into single-use tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for preparing a DMB stock solution.

G cluster_pathway Role of DMB in Vitamin B12 Biosynthesis riboflavin Riboflavin 5'-monophosphate bluB BluB (Oxidoreductase) riboflavin->bluB is converted by dmb This compound (DMB) bluB->dmb b12 Vitamin B12 (Cobalamin) dmb->b12 combines with cobinamide Cobinamide (Corrin Ring) cobinamide->b12

Caption: Simplified pathway of DMB's role in Vitamin B12 synthesis.

References

Troubleshooting & Optimization

improving the yield of 5,6-Dimethylbenzimidazole chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5,6-Dimethylbenzimidazole chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting material for the synthesis of this compound is 4,5-dimethyl-1,2-phenylenediamine, which is then reacted with a source of a single carbon atom, typically formic acid or one of its derivatives.[1][2][3] Another documented starting material is 3,4-dimethylaniline, which undergoes a multi-step synthesis involving nitration, reduction, and cyclization.[4]

Q2: What is the most widely used method for synthesizing this compound?

The Phillips method, which involves the condensation of an o-diaminobenzene (in this case, 4,5-dimethyl-1,2-phenylenediamine) with a carboxylic acid (formic acid), is a widely utilized and classic method for preparing benzimidazoles.[3] This reaction is typically carried out by heating the reactants, often in the presence of a strong acid like hydrochloric acid.[3]

Q3: Are there any alternative, "greener" synthesis methods available?

Yes, research has explored more environmentally friendly approaches. One such method involves the cyclization of o-phenylenediamines with carbon dioxide and hydrogen, which can afford high yields of benzimidazoles.[5] Additionally, solvent-free reactions and the use of catalysts like alumina, silica gel, or zeolites under microwave irradiation have been reported for benzimidazole synthesis, which can reduce reaction times and improve yields.[3][6]

Q4: How can I purify the final this compound product?

Common purification techniques for this compound include recrystallization and column chromatography. Recrystallization can be performed from boiling water, where the crude product is dissolved, treated with activated carbon (like Norite) to remove colored impurities, and then cooled to allow the purified product to crystallize.[1] For column chromatography, a silica gel stationary phase with an eluent system such as ethyl acetate/dichloromethane has been shown to be effective.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure starting materials. - Side reactions. - Loss of product during workup and purification.- Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and molar ratio of reactants to find the optimal conditions. For the reaction of 4,5-dimethyl-1,2-phenylenediamine with formic acid, heating at 100°C for 2 hours is a common starting point.[1] - Ensure Purity of Reactants: Use high-purity 4,5-dimethyl-1,2-phenylenediamine and formic acid. Impurities in the starting materials can lead to side products and lower yields. - Control pH during Workup: After the reaction, carefully neutralize the mixture. For precipitation of the product, adjusting the pH to be just alkaline (e.g., pH 7.5-8 with ammonia water) is crucial.[4] - Efficient Purification: Minimize product loss during recrystallization by ensuring the filtration of the hot solution is done rapidly to prevent premature crystallization. Use ice-cold water to wash the final product to reduce its solubility in the wash solvent.[1]
Product Discoloration (Yellow or Brown) - Air oxidation of the o-phenylenediamine starting material or the final product. - Presence of colored impurities from side reactions.- Use Fresh Starting Materials: o-Phenylenediamines can darken upon exposure to air and light. Use fresh, pure starting materials. - Decolorize with Activated Carbon: During recrystallization from boiling water, add activated carbon (e.g., Norite) and digest the solution for a period (e.g., 15 minutes) to adsorb colored impurities before filtering.[1] - Perform Reaction Under Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
Difficulty in Product Isolation/Precipitation - Product is too soluble in the reaction mixture or workup solvent. - Incorrect pH for precipitation.- Cool the Solution Thoroughly: Ensure the filtrate is sufficiently cooled (e.g., to 10-15°C) to maximize the precipitation of the product before filtration.[1] - Adjust pH Carefully: The pH for precipitation is critical. Use a pH meter to carefully adjust the pH to the optimal range for precipitation (typically slightly alkaline).[4] - Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, concentrating the mother liquor can yield an additional crop of crystals.[1]
Formation of Side Products - Reaction temperature is too high, leading to decomposition or side reactions. - Incorrect stoichiometry of reactants.- Optimize Reaction Temperature: Avoid excessively high temperatures that can lead to charring or unwanted side reactions. A water bath at 100°C is often sufficient for the reaction with formic acid.[1] - Use an Excess of Formic Acid: A slight excess of formic acid is often recommended to ensure the complete conversion of the o-phenylenediamine.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Phillips Method

This protocol is adapted from a general procedure for benzimidazole synthesis.[1]

Materials:

  • 4,5-dimethyl-1,2-phenylenediamine

  • 90% Formic acid

  • 10% Sodium hydroxide solution

  • Activated carbon (e.g., Norite)

  • Distilled water

Procedure:

  • In a round-bottomed flask, combine 4,5-dimethyl-1,2-phenylenediamine with a 1.5 molar excess of 90% formic acid.

  • Heat the mixture in a water bath at 100°C for 2 hours.

  • After cooling the reaction mixture to room temperature, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.

  • Collect the precipitated crude product by suction filtration using a Büchner funnel.

  • Wash the crude product with a small amount of ice-cold water.

  • For purification, transfer the crude product to a beaker and add a sufficient amount of boiling water to dissolve it completely.

  • Add a small amount of activated carbon to the hot solution and digest for 15 minutes.

  • Filter the hot solution rapidly through a pre-heated funnel to remove the activated carbon.

  • Cool the filtrate to 10-15°C to allow the this compound to crystallize.

  • Collect the purified crystals by suction filtration, wash with a small amount of cold water, and dry at 100°C.

Protocol 2: Four-Step Synthesis from 3,4-Dimethylaniline

This protocol is based on a patented method designed to improve yield.[4]

Step A: Preparation of N-(3,4-dimethylphenyl) formamide

  • Add 3,4-dimethylaniline to a flask and heat to 50-90°C.

  • Slowly add formic acid (in a 1:1 to 1:5 molar ratio with the aniline) and react for 0.1-3 hours.

  • Remove the excess formic acid by evaporation under reduced pressure to obtain N-(3,4-dimethylphenyl) formamide.

Step B: Preparation of N-(4,5-dimethyl-2-nitrophenyl) formamide

  • Dissolve the N-(3,4-dimethylphenyl) formamide in a suitable solvent (e.g., concentrated sulfuric acid, glacial acetic acid, or dichloromethane).

  • Add concentrated nitric acid (in a 1:1 to 1:2 molar ratio with the formamide) and react to obtain N-(4,5-dimethyl-2-nitrophenyl) formamide.

Step C: Preparation of N-(2-amino-4,5-dimethylphenyl) formamide

  • Add N-(4,5-dimethyl-2-nitrophenyl) formamide and a solvent (methanol or ethanol) to a reaction kettle.

  • Add 10% Pd/C catalyst.

  • Carry out catalytic hydrogenation at 0-60°C for 5-24 hours.

  • After the reaction is complete, filter to remove the catalyst.

  • Remove most of the solvent by distillation under reduced pressure.

  • Add purified water to the remaining solution, stir, filter, and dry the filter cake to obtain N-(2-amino-4,5-dimethylphenyl) formamide.

Step D: Preparation of this compound

  • Add N-(2-amino-4,5-dimethylphenyl) formamide to formic acid (in a 1:1 to 1:5 molar ratio) in a flask.

  • React at 80-120°C for 2-12 hours.

  • After the reaction, add purified water and activated carbon, and stir at 110°C for 1 hour.

  • Cool to room temperature and filter to remove the activated carbon.

  • Cool the filtrate to 10°C and add ammonia water dropwise to adjust the pH to 7.5-8.

  • Collect the precipitated product by suction filtration, wash with water, and dry to obtain this compound.

Data Presentation

Table 1: Comparison of Reported Yields for Benzimidazole Synthesis

Starting Materials Method Reported Yield Reference
o-Phenylenediamine and Formic AcidHeating at 100°C83-85% (for Benzimidazole)[1]
4,5-dimethyl-1,2-phenylenediamine and CO2/H2Catalytic Cyclization93%[5]
3,4-diaminotoluene dihydrochloride and Ethyl FormateHeating in a sealed tube at 225°C84% (for 5(or 6)-methylbenzimidazole hydrochloride)
4-methyl-1,2-phenylenediamine and Formic AcidZnO nanoparticle catalyst at 70°C94% (for 5-Methyl-1H-benzimidazole)[7]

Note: Yields can vary significantly based on the specific substrate and reaction conditions.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_0 Method 1: Phillips Condensation cluster_1 Method 2: Multi-step Synthesis 4_5_dimethyl_1_2_phenylenediamine 4,5-dimethyl-1,2- phenylenediamine 5_6_Dimethylbenzimidazole_1 This compound 4_5_dimethyl_1_2_phenylenediamine->5_6_Dimethylbenzimidazole_1 Heat (100°C) Formic_Acid Formic Acid Formic_Acid->5_6_Dimethylbenzimidazole_1 3_4_dimethylaniline 3,4-dimethylaniline N_formamide N-(3,4-dimethylphenyl) formamide 3_4_dimethylaniline->N_formamide Formic Acid N_nitro_formamide N-(4,5-dimethyl-2-nitrophenyl) formamide N_formamide->N_nitro_formamide Nitration N_amino_formamide N-(2-amino-4,5-dimethylphenyl) formamide N_nitro_formamide->N_amino_formamide Reduction (H2, Pd/C) 5_6_Dimethylbenzimidazole_2 This compound N_amino_formamide->5_6_Dimethylbenzimidazole_2 Formic Acid, Heat

Caption: Common synthetic routes to this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_Reactants Purify/Use Fresh Reactants Check_Purity->Purify_Reactants Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Purity->Optimize_Conditions Pure Purify_Reactants->Optimize_Conditions Vary_Temp_Time Systematically Vary Temperature and Time Optimize_Conditions->Vary_Temp_Time Not Optimized Check_Workup Review Workup and Purification Procedure Optimize_Conditions->Check_Workup Optimized Vary_Temp_Time->Check_Workup Optimize_pH Optimize pH for Precipitation Check_Workup->Optimize_pH pH Issue Improve_Purification Improve Recrystallization/ Chromatography Technique Check_Workup->Improve_Purification Loss during Purification Yield_Improved Yield Improved Optimize_pH->Yield_Improved Improve_Purification->Yield_Improved

Caption: A workflow for troubleshooting low yields in synthesis.

Parameter_Relationships Factors Influencing Yield Yield Yield of 5,6-DMB Purity Reactant Purity Purity->Yield Temperature Reaction Temperature Temperature->Yield Time Reaction Time Time->Yield Stoichiometry Reactant Stoichiometry Stoichiometry->Yield pH Workup pH pH->Yield Purification Purification Efficiency Purification->Yield

Caption: Key parameters affecting the final product yield.

References

Technical Support Center: Purification of Synthetic 5,6-Dimethylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of synthetic 5,6-Dimethylbenzimidazole, a crucial component in the synthesis of Vitamin B12 and other biologically active compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities typically arise from the starting materials or side reactions. These can include unreacted 4,5-diamino-1,2-dimethylbenzene and formic acid, which are often used in the classical Phillips condensation synthesis.[1] Additionally, colored byproducts may form due to oxidation or other side reactions during the synthesis and workup.

Q2: Which purification methods are most effective for this compound?

A2: The two most widely recommended and effective purification methods are recrystallization and column chromatography. Recrystallization from an ethanol-water mixture or boiling water is often sufficient to remove minor impurities and colored compounds, especially with the use of activated charcoal.[1] For more complex impurity profiles, column chromatography using silica gel with an eluent system like ethyl acetate/dichloromethane provides excellent separation.[2][3]

Q3: How can I effectively remove color from my crude product?

A3: The presence of color in the crude product is a common issue. This can be effectively addressed during recrystallization by adding a small amount of activated charcoal to the hot, dissolved solution. The charcoal adsorbs the colored impurities, and upon hot filtration, a colorless solution is obtained from which pure, white crystals can be formed.[1]

Q4: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, or the solution is supersaturated at a temperature above the compound's melting point. To resolve this, try the following:

  • Add a small amount of a "poorer" solvent (in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then reheat to clarify before cooling. For an ethanol-water system, water would be the poorer solvent.

  • Lower the initial temperature at which you dissolve the compound.

  • Slow down the cooling process. Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Use a seed crystal to initiate crystallization.

Q5: What is the best way to assess the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of this compound.[4] It allows for the quantification of the main product and the detection of trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure and identifying any residual starting materials or byproducts.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification process.

Problem: Low Purity Detected by HPLC or NMR After Initial Purification

If initial purification attempts yield a product with significant impurities, a more rigorous approach is needed. The flowchart below outlines a logical troubleshooting workflow.

G cluster_0 start Low Purity Detected (e.g., <98% by HPLC) check_impurities Identify Impurities (via NMR, LC-MS) start->check_impurities unreacted_sm Unreacted Starting Materials (e.g., diamine, formic acid) check_impurities->unreacted_sm Impurities are known starting materials side_products Side-Products or Unknown Impurities check_impurities->side_products Impurities are unknown or side-products recrystallize Re-purify via Recrystallization (consider different solvent system) unreacted_sm->recrystallize chromatography Purify via Column Chromatography side_products->chromatography final_check Final Purity Analysis (HPLC, NMR) recrystallize->final_check chromatography->final_check

Caption: Troubleshooting workflow for low purity issues.

Problem: Product Appears as an Off-White or Yellowish Powder
  • Cause: Trace amounts of colored impurities are still present.

  • Solution: Perform a recrystallization procedure as detailed in Protocol 1, ensuring the use of activated charcoal.[1] The charcoal is highly effective at adsorbing these colored molecules. It is crucial to filter the hot solution to remove the charcoal before allowing the solution to cool and crystallize.

Problem: Poor Recovery After Column Chromatography
  • Cause 1: The compound is highly polar and has irreversibly adsorbed to the silica gel.

  • Solution 1: Modify the mobile phase. Add a small percentage of a more polar solvent like methanol or a few drops of triethylamine to the eluent to help displace the product from the silica gel.

  • Cause 2: The chosen eluent system is too non-polar, resulting in very slow or no elution of the product.

  • Solution 2: Gradually increase the polarity of the eluent. For an ethyl acetate/dichloromethane system, increase the proportion of ethyl acetate. Monitor the elution using Thin-Layer Chromatography (TLC) to find the optimal solvent ratio before running the full column.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from standard synthesis procedures for benzimidazoles.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of an ethanol-water mixture (e.g., 9:1 ratio) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight of your crude product).

  • Hot Filtration: Reheat the solution to boiling for a few minutes. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. The expected melting point is 205-206°C.[5]

Protocol 2: Purification by Column Chromatography

This protocol is based on methods reported for the purification of benzimidazole derivatives.[2][3]

  • Column Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% dichloromethane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the initial solvent system (e.g., 100% dichloromethane). Monitor the separation by collecting fractions and analyzing them using TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., moving from 100% dichloromethane to a 5:1 dichloromethane/ethyl acetate mixture).

  • Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_0 crude Crude Product choice Choose Method crude->choice recrystallization Protocol 1: Recrystallization choice->recrystallization Minor / Colored Impurities chromatography Protocol 2: Column Chromatography choice->chromatography Major / Structurally Similar Impurities pure Pure Product (>99%) recrystallization->pure chromatography->pure

Caption: Decision diagram for selecting a purification method.

Protocol 3: Purity Assessment by HPLC

This method is based on a patented detection protocol and is suitable for quantitative purity analysis.[4]

  • Standard Preparation: Accurately weigh and dissolve a known amount of pure this compound standard in the mobile phase to create a standard solution (e.g., 0.1 - 2.0 mg/mL).

  • Sample Preparation: Prepare the sample solution by dissolving a known amount of the purified product in the mobile phase to a similar concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions onto the HPLC system using the conditions specified in the table below.

  • Quantification: Compare the peak area of the sample to the peak area of the standard to determine the purity using the external standard method.

Data Presentation

Table 1: Recommended HPLC Conditions for Purity Analysis

ParameterCondition
Mobile Phase Methanol / Water mixture
Column C18 reverse-phase column
Flow Rate 0.60 - 1.20 mL/min[4]
Detection Wavelength 265 - 276 nm[4]
Concentration Range 0.1 - 2.0 mg/mL[4]

Table 2: Common Solvents for Recrystallization

Solvent SystemProperties & Use Case
Ethanol / Water Excellent general-purpose system.[1] Good for moderately polar compounds. Polarity is easily adjusted by varying the solvent ratio.
n-Hexane / Ethyl Acetate Suitable for less polar compounds. Good for removing highly polar or non-polar impurities.
Methanol Can form solvates with this compound under certain conditions (e.g., high pressure).[6][7] Use with caution if an unsolvated form is desired.
Water Effective for polar compounds.[8] this compound is soluble in water, making this a viable option, especially for removing non-polar, organic-soluble impurities.[5]

References

Technical Support Center: Optimizing 5,6-Dimethylbenzimidazole (DMB) for Vitamin B12 Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of 5,6-Dimethylbenzimidazole (DMB) concentration in vitamin B12 (cobalamin) fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the fundamental role of this compound (DMB) in vitamin B12 biosynthesis?

A1: this compound (DMB) is a crucial precursor for the biosynthesis of true vitamin B12 (cobalamin). It serves as the lower axial ligand that coordinates with the central cobalt atom of the corrin ring.[1][2] The presence of DMB is essential for the conversion of the vitamin B12 intermediate, adenosylcobinamide (AdoCbi), into the final active form of vitamin B12. Without the addition of DMB, many microorganisms will produce incomplete cobamides or pseudo-vitamin B12 analogs, which may lack biological activity in humans.[1]

Q2: My vitamin B12 yield is low despite providing all other necessary precursors. Could DMB be the limiting factor?

A2: Yes, the availability of DMB can be a significant bottleneck in vitamin B12 production. Several studies have demonstrated that the supplementation of DMB is necessary for achieving high yields of vitamin B12.[3] The timing and concentration of DMB addition are critical factors that directly influence the final product concentration.[3][4] If DMB is not supplied, the fermentation will likely result in the accumulation of the intermediate adenosylcobinamide (AdoCbi), leading to feedback inhibition of the biosynthetic pathway.[4][5]

Q3: What is the optimal concentration of DMB to add to my fermentation culture?

A3: The optimal DMB concentration can vary depending on the microbial strain, fermentation conditions, and the stage of the culture. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific system. However, published studies provide a general range. For instance, in a study with Bacillus megaterium, a DMB concentration of 100 mg/L was used to achieve a significant increase in vitamin B12 production.[6] Another study with Propionibacterium freudenreichii utilized 100 µM of DMB.[3] It is important to avoid excessively high concentrations, which may not lead to a proportional increase in yield and could be uneconomical.

Q4: When is the best time to add DMB to the fermentation?

A4: The timing of DMB addition is a critical parameter for maximizing vitamin B12 yield. Adding DMB too early in the fermentation can be suboptimal. Studies with Propionibacterium freudenreichii have shown that delaying the addition of DMB until the mid to late exponential growth phase results in a significant increase in vitamin B12 concentration.[5][7][8] For example, adding DMB at 84 hours in one study resulted in the peak vitamin B12 concentration of 42.6 mg/L.[5][8] This strategy allows for the accumulation of the precursor AdoCbi before its conversion to vitamin B12, which can help to pull the overall reaction forward. The optimal timing should be determined empirically for your specific fermentation process.

Q5: I've added DMB, but the vitamin B12 yield has not improved significantly. What are other potential issues?

A5: If DMB supplementation does not improve your vitamin B12 yield, consider the following troubleshooting points:

  • Byproduct Inhibition: In anaerobic fermentations with organisms like Propionibacterium freudenreichii, the accumulation of byproducts such as propionic acid can inhibit cell growth and vitamin B12 biosynthesis.[4][9] Monitoring and controlling the concentration of such byproducts is crucial.

  • Aeration Strategy: The biosynthesis of DMB itself can be oxygen-dependent in some organisms (aerobic pathway) or oxygen-independent in others (anaerobic pathway).[10][11][12] The overall vitamin B12 fermentation process may also have specific aeration requirements. For example, a three-stage fermentation with Bacillus megaterium involves an initial aerobic phase for biomass growth, an anaerobic phase for precursor production, and a final aerobic phase to complete vitamin B12 formation after DMB addition.[6]

  • Precursor Availability: Ensure that other essential precursors for vitamin B12 synthesis, such as cobalt (as CoCl₂) and δ-aminolevulinic acid (ALA), are not limiting.[6]

  • pH and Temperature: Suboptimal pH and temperature can negatively impact enzyme activity and overall metabolic function. Maintain these parameters within the optimal range for your production strain.

  • Analytical Methods: Verify the accuracy of your vitamin B12 quantification methods (e.g., HPLC) to ensure that the results are reliable.

Quantitative Data Summary

Table 1: Effect of DMB Addition Time on Vitamin B12 Production in Propionibacterium freudenreichii

DMB Addition Time (hours)Maximum Vitamin B12 Concentration (mg/L)Reference
06.5[5][8]
245.2[5][8]
60Increased significantly[5][8]
8442.6[5][8]
9631.5[5][8]
Without DMBNegligible[5]

Table 2: Impact of Precursor Supplementation on Vitamin B12 Yield in Bacillus megaterium

Fermentation StrategyVitamin B12 Yield (µg/L)Fold IncreaseReference
Control (without parameter studies)0.26-[6]
With CoCl₂, ALA, and DMB supplementation and three-stage fermentation44.38>170[6]
Optimized two-step strategy204.46759[6]

Experimental Protocols

Protocol 1: Optimizing DMB Addition Time in Propionibacterium freudenreichii Fermentation

  • Inoculum Preparation: Prepare a seed culture of Propionibacterium freudenreichii in an appropriate growth medium and incubate under anaerobic conditions at 30°C until it reaches the late exponential phase.

  • Fermentation Setup: Inoculate the production medium in shake flasks or a bioreactor with the seed culture. The production medium should contain a suitable carbon source (e.g., glucose or glycerol), a nitrogen source, and other essential nutrients. Maintain anaerobic conditions at 30°C and a controlled pH of 7.0.

  • DMB Addition: Prepare a sterile stock solution of this compound. Add the DMB stock solution to different fermentation flasks/bioreactors at various time points (e.g., 0, 24, 48, 72, 96 hours) to achieve a final concentration of 100 µM. Include a control fermentation without DMB addition.

  • Sampling and Analysis: Withdraw samples at regular intervals throughout the fermentation. Analyze the samples for cell growth (OD600), substrate consumption, and vitamin B12 concentration using a validated HPLC method.

  • Data Interpretation: Plot the time course of vitamin B12 production for each DMB addition time point. Determine the optimal addition time that results in the highest vitamin B12 yield.

Protocol 2: Three-Stage Fermentation for Vitamin B12 Production by Bacillus megaterium

  • Stage 1: Aerobic Growth (Biomass Accumulation):

    • Inoculate a suitable production medium (e.g., modified Terrific Broth) with Bacillus megaterium.

    • Incubate aerobically (e.g., in a shake flask at 200 rpm) at 37°C to promote rapid cell growth and increase biomass.

  • Stage 2: Anaerobic Growth (Precursor Production):

    • After a sufficient period of aerobic growth (to be optimized), transfer the culture to anaerobic conditions.

    • Incubate at 37°C to allow for the anaerobic biosynthesis of the vitamin B12 precursor.

  • Stage 3: Aerobic Conversion (Vitamin B12 Formation):

    • Add the necessary supplements, including CoCl₂, δ-aminolevulinic acid (ALA), and this compound (DMB) (e.g., 100 mg/L).

    • Switch the culture back to aerobic conditions (e.g., by shaking at 200 rpm) to facilitate the final conversion of the precursor to vitamin B12.

  • Analysis: Monitor vitamin B12 production throughout the third stage using HPLC to determine the final yield.

Visualizations

Vitamin_B12_Biosynthesis_Pathway cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway cluster_final_assembly Final Assembly FMN Flavin Mononucleotide (FMN) BluB BluB Enzyme (O₂-dependent) FMN->BluB DMB_aerobic This compound (DMB) BluB->DMB_aerobic DMB_pool DMB Pool DMB_aerobic->DMB_pool AIR 5-Aminoimidazole Ribotide (AIR) bza_enzymes bzaABCDE Gene Products AIR->bza_enzymes DMB_anaerobic This compound (DMB) bza_enzymes->DMB_anaerobic DMB_anaerobic->DMB_pool AdoCbi Adenosylcobinamide (AdoCbi) VitaminB12 Vitamin B12 (Cobalamin) AdoCbi->VitaminB12 DMB_pool->VitaminB12 DMB_Optimization_Workflow cluster_troubleshooting Troubleshooting Loop start Start Fermentation growth_phase Cell Growth Phase (Biomass Accumulation) start->growth_phase precursor_accumulation Precursor Accumulation Phase (e.g., AdoCbi) growth_phase->precursor_accumulation dmb_addition DMB Addition precursor_accumulation->dmb_addition conversion_phase Conversion to Vitamin B12 dmb_addition->conversion_phase harvest Harvest and Analysis conversion_phase->harvest optimize_concentration Optimize DMB Concentration harvest->optimize_concentration Low Yield? optimize_timing Optimize DMB Addition Time harvest->optimize_timing Suboptimal? check_byproducts Check for Byproduct Inhibition harvest->check_byproducts Still Low Yield? optimize_concentration->dmb_addition optimize_timing->dmb_addition check_byproducts->start Adjust Process

References

5,6-Dimethylbenzimidazole solubility in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges with 5,6-Dimethylbenzimidazole (DMB) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is an organic compound with moderate solubility in organic solvents and limited solubility in aqueous solutions. It is known to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1][2] Its solubility in water is relatively low.[3][4]

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is soluble in several common laboratory solvents. Quantitative data from various sources is summarized in the table below. It is also reported to be soluble in chloroform and ether, and freely soluble in dilute acids.[5]

Q3: Is the solubility of this compound pH-dependent?

A3: Yes, as a benzimidazole derivative, its solubility is expected to be pH-dependent. It is freely soluble in dilute acids, which suggests that the protonated form of the molecule is more soluble in aqueous solutions.[5] Therefore, adjusting the pH to be acidic can enhance its aqueous solubility.

Q4: Can I heat the solution to increase the solubility of this compound?

A4: While heating generally increases the solubility of solid compounds, it is important to consider the stability of this compound at elevated temperatures, especially in the context of biological experiments. The melting point of this compound is 202-205 °C.[6][7] For most experimental conditions, gentle warming should not pose a stability risk.

Data Presentation: Solubility of this compound

SolventSolubility (mg/mL)Molar Solubility (mM)Temperature (°C)Reference
Water534.225[3][4]
Ethanol25171.0Not Specified[1][2]
Ethanol29198.3725[3][4]
Ethanol50342.0Not Specified[6][7][8]
DMSO25171.0Not Specified[1][2]
DMSO29198.3725[3][4]
Dimethylformamide (DMF)25171.0Not Specified[1][2]

Note: Solubility values can vary slightly between different sources and batches of the compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 25 mg/mL). It is advisable to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[9]

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Solution
  • Weighing: Accurately weigh the desired amount of this compound.

  • Initial Dissolution (Optional): For concentrations approaching the solubility limit, it may be beneficial to first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol before adding the aqueous buffer.

  • Aqueous Solvent Addition: Add the desired volume of the aqueous buffer (e.g., phosphate-buffered saline, Tris buffer).

  • pH Adjustment: If higher concentrations are required, the pH of the aqueous solution can be adjusted to be slightly acidic (e.g., by adding dilute HCl) to increase the solubility of this compound.[10]

  • Dissolution: Stir the mixture vigorously. Gentle heating (e.g., in a 37°C water bath) can be applied to aid dissolution.

  • Filtration: Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

Troubleshooting Guides

Issue 1: The compound is not fully dissolving in the chosen solvent.

  • Possible Cause: The concentration of this compound may be exceeding its solubility limit in that specific solvent at the current temperature.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more solvent to decrease the concentration.

    • Apply Gentle Heat: Warm the solution in a water bath while stirring.

    • Sonication: Use an ultrasonic bath to aid dissolution.

    • Change Solvent: If the desired concentration cannot be achieved, consider using a different solvent in which this compound has higher solubility (refer to the data table). For aqueous solutions, try adjusting the pH to be more acidic.[10]

Issue 2: The compound precipitates out of solution after preparation or upon storage.

  • Possible Cause: The initial solution may have been supersaturated, or the storage conditions (e.g., temperature) may have changed, leading to a decrease in solubility.

  • Troubleshooting Steps:

    • Re-dissolve: Gently warm the solution while vortexing to try and re-dissolve the precipitate.

    • Prepare Fresh: It is often best to prepare fresh solutions, especially for aqueous buffers, immediately before use.

    • Review Storage Conditions: Ensure the solution is stored at the recommended temperature. For stock solutions in organic solvents, storing in small, tightly sealed aliquots at -20°C can prevent solvent evaporation and moisture absorption.

Issue 3: Inconsistent results in biological assays.

  • Possible Cause: Poor solubility or precipitation of this compound in the assay medium can lead to variability in the effective concentration of the compound.

  • Troubleshooting Steps:

    • Final Solvent Concentration: When diluting a stock solution (e.g., in DMSO) into an aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced precipitation and toxicity to cells.

    • Pre-Assay Solubility Check: Before conducting the main experiment, perform a preliminary test to ensure that this compound remains soluble in the final assay medium at the desired concentration and for the duration of the experiment.

    • Serial Dilutions: Prepare working solutions by performing serial dilutions of the stock solution in the assay buffer.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Observation cluster_2 Quantification A Weigh 5,6-DMB B Add Solvent A->B C Mix (Vortex/Sonicate) B->C D Visual Inspection for Dissolution C->D E Incubate at Controlled Temperature D->E F Observe for Precipitation E->F F->C If precipitate, add more solvent G Filter (0.22 µm) F->G If no precipitate H Analyze Supernatant (e.g., HPLC, UV-Vis) G->H I Calculate Solubility H->I

Caption: A generalized workflow for determining the solubility of this compound.

Biosynthesis Pathway of this compound (Aerobic)

This compound is a key precursor in the biosynthesis of Vitamin B12. In aerobic organisms, it is synthesized from flavin mononucleotide (FMN) by the enzyme BluB.[11][12]

G FMN Flavin Mononucleotide (FMN) BluB BluB Enzyme (this compound synthase) FMN->BluB DMB This compound BluB->DMB O2-dependent conversion VitaminB12 Vitamin B12 DMB->VitaminB12 Incorporation

Caption: Aerobic biosynthesis of this compound and its role in Vitamin B12 synthesis.

References

stability of 5,6-Dimethylbenzimidazole under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,6-Dimethylbenzimidazole (DMB). This guide, structured for researchers and drug development professionals, provides in-depth answers to common questions and troubleshooting scenarios related to the stability of DMB under various experimental conditions. As Senior Application Scientists, our goal is to blend technical data with practical, field-tested insights to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) on DMB Stability

This section addresses foundational questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1: The stability of DMB is highly dependent on whether it is in a solid state or in solution.

  • Solid DMB: As a solid powder, DMB is generally stable under normal laboratory conditions.[1] For long-term storage, it is recommended to keep it in a tightly closed container in a dry, cool, and well-ventilated place.[1] Several suppliers recommend storage at -20°C, which ensures stability for at least four years.[2][3]

  • DMB in Solution: Solutions are more susceptible to degradation. The stability of DMB in solution is influenced by the solvent, pH, temperature, and light exposure. For optimal stability, stock solutions prepared in organic solvents like DMSO or ethanol should be stored at -20°C or -80°C and protected from light. A comprehensive study on various benzimidazole derivatives confirmed that storage at -80°C or -20°C is ideal for working solutions.[4] Aqueous solutions should be freshly prepared or stored frozen after being buffer-adjusted to a near-neutral pH.

Form Condition Recommended Temperature Duration Source
SolidLong-Term-20°C≥ 4 years[2][3]
SolidShort-TermCool, Dry PlaceNot Specified
Solution (Organic)Long-Term-20°C to -80°CMonths (validation recommended)
Solution (Aqueous)Short-Term2-8°C (Freshly Prepared)Days (validation recommended)General Best Practice

Q2: Is this compound sensitive to light?

A2: Yes, photostability is a critical consideration for benzimidazole derivatives. A study on related anthelmintic benzimidazoles (Albendazole, Mebendazole) demonstrated high photosensitivity in solution when exposed to a Xenon arc lamp, as per ICH guidelines.[5] While the solid form was more stable, it is best practice to assume DMB solutions are photosensitive.

Causality: The benzimidazole ring contains a conjugated system that can absorb UV radiation. This absorption can excite electrons to higher energy states, making the molecule susceptible to photo-oxidative reactions or rearrangement, leading to the formation of degradation products.

Recommendation: Always store DMB solutions in amber vials or wrap containers in aluminum foil to protect them from light, especially during long-term storage or when used in multi-day experiments.

Q3: What are the initial signs of DMB degradation in my sample?

A3: The first indications of degradation are often visual or chromatographic.

  • Visual Changes: A freshly prepared solution of DMB in a suitable solvent should be clear and colorless. The appearance of a yellow or brown tint can be a primary indicator of degradation.

  • Chromatographic Changes: When analyzing your sample by High-Performance Liquid Chromatography (HPLC), the appearance of new, unexpected peaks in the chromatogram is a strong sign of degradation. Concurrently, you may observe a decrease in the peak area of the main DMB compound.

Section 2: Troubleshooting Stability Under Acidic and Basic Conditions

Forced degradation studies are a regulatory requirement and scientific necessity to understand a molecule's stability profile.[6][7] These studies intentionally stress the compound to predict its degradation pathways.[8]

Q4: I've dissolved DMB in a dilute acid (e.g., pH 3-4) for my experiment and see a loss of activity. Is it degrading?

A4: Yes, this is a strong possibility. While DMB is freely soluble in dilute acids, this does not guarantee its stability.[9] The imidazole portion of the benzimidazole ring is susceptible to acid-catalyzed hydrolysis, especially when combined with elevated temperatures.

Mechanism Insight: In acidic conditions, the nitrogen atoms in the imidazole ring can become protonated. This makes the carbon atom situated between the two nitrogens (C2 position) more electrophilic and thus more susceptible to nucleophilic attack by water, initiating ring opening and subsequent degradation.

Troubleshooting Protocol: Verifying Acidic Degradation

  • Prepare Samples: Prepare DMB solutions in your experimental buffer (e.g., pH 3) and a neutral control buffer (pH 7). Include a "forced degradation" sample by preparing DMB in 0.1 M HCl.[8]

  • Incubate: Keep one set of samples at your experimental temperature and another at an elevated temperature (e.g., 50-60°C) for several hours.

  • Analyze by HPLC: Analyze all samples using a stability-indicating HPLC method (see protocol below).

  • Interpret Results: Compare the chromatograms. If the peak corresponding to DMB is smaller in the acidic samples compared to the neutral control, and new peaks have appeared (especially in the heated 0.1 M HCl sample), degradation has occurred.

Q5: My protocol requires adjusting the pH to an alkaline state (e.g., pH 9-10). What are the stability risks?

A5: Alkaline conditions pose a significant risk to the integrity of the benzimidazole ring. Research on polybenzimidazole has shown that the ring is susceptible to nucleophilic attack by hydroxide ions (OH-), leading to ring-opening reactions and chain scission in the polymer context.[10] This fundamental reactivity applies to the DMB molecule as well.

Mechanism Insight: At high pH, the hydroxide ion acts as a potent nucleophile. It can attack the electron-deficient C2 carbon of the imidazole ring. This initiates a cascade of reactions that can lead to the cleavage of the imidazole ring, forming various degradation products.[10]

Troubleshooting Guide: Assessing Alkaline Degradation

Symptom Potential Cause Recommended Action
Gradual loss of compound over time in an alkaline buffer.pH-mediated hydrolysis.Perform a time-course experiment. Analyze samples by HPLC at t=0, 2, 4, 8, and 24 hours to quantify the rate of degradation.
Appearance of multiple new peaks in HPLC.Formation of various degradation products.Use LC-MS to obtain the mass of the new peaks to help elucidate their structures and understand the degradation pathway.[11]
Inconsistent results between experimental repeats.Instability of the compound in the prepared solution.Prepare solutions fresh immediately before each experiment. Avoid storing solutions at alkaline pH. If storage is necessary, flash-freeze and store at -80°C and validate stability.

Section 3: Managing Thermal Stability

Q6: I need to heat my DMB solution. At what temperature does it start to degrade?

A6: The thermal stability of DMB in solution is significantly lower than its stability in solid form (melting point 202-205°C).[12] Degradation in solution is a function of both temperature and time, and it is greatly accelerated by non-neutral pH. Studies on related benzimidazoles show reliable stability up to 50°C, but sensitivity increases in solution.[5]

Causality: Increased temperature provides the activation energy needed to overcome reaction barriers for degradation pathways like hydrolysis and oxidation. Even if a solution is stable at room temperature, heating it can initiate or accelerate these processes.

Experimental Workflow for Assessing Thermal Stability

Below is a DOT script for a Graphviz diagram illustrating the workflow to test the thermal stability of your DMB solution.

Thermal_Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Thermal Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare identical DMB solutions in your specific experimental buffer control Control Sample (Store at 4°C) prep->control test1 Test Sample 1 (Incubate at T1, e.g., 40°C) prep->test1 test2 Test Sample 2 (Incubate at T2, e.g., 60°C) prep->test2 test3 Test Sample 3 (Incubate at T3, e.g., 80°C) prep->test3 sampling Take aliquots at multiple time points (e.g., 0, 1, 4, 24h) control->sampling test1->sampling test2->sampling test3->sampling hplc Analyze all aliquots via stability-indicating HPLC method sampling->hplc data Quantify DMB peak area and degradation product peak areas hplc->data kinetics Plot % DMB remaining vs. time to determine degradation kinetics data->kinetics conclusion Determine Maximum Tolerable Temperature and Time kinetics->conclusion

Caption: Workflow for determining the thermal stability of DMB in solution.

Section 4: Protocols and Methodologies

Protocol 1: General-Purpose Stability-Indicating HPLC Method

This method is designed to separate DMB from its potential degradation products. It serves as a starting point and should be validated for your specific application.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Linear gradient from 95% to 5% B

    • 19-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 284 nm (based on UV max in acidified ethanol).[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute your experimental samples in the initial mobile phase composition (95:5 Mobile Phase A:B) to ensure good peak shape.

Protocol 2: Forced Degradation Study

This protocol establishes the degradation profile of DMB as recommended by ICH guidelines.[6][8]

  • Stock Solution: Prepare a 1 mg/mL stock solution of DMB in methanol or acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate at 60°C for 24 hours (adjust time and temperature as needed to achieve 5-20% degradation).[13]

    • Acid Hydrolysis: 1.0 M HCl

    • Base Hydrolysis: 1.0 M NaOH

    • Oxidative: 3% Hydrogen Peroxide (H₂O₂)

    • Thermal: Water (incubate at 80°C)

  • Neutralization: Before HPLC analysis, neutralize the acidic and basic samples.

    • For the acid sample, add 1 mL of 1.0 M NaOH.

    • For the base sample, add 1 mL of 1.0 M HCl.

  • Analysis: Dilute all samples appropriately and analyze using the stability-indicating HPLC method described above. An unstressed, diluted stock solution should be used as a control (t=0).

Troubleshooting Logic for Unexpected HPLC Results

The following DOT script generates a troubleshooting flowchart for when you encounter unexpected peaks in your chromatogram.

Troubleshooting_HPLC start Unexpected Peak(s) in HPLC Chromatogram q1 Is the peak present in the 'blank' (solvent injection)? start->q1 res1 Source is solvent, mobile phase, or system contamination. q1->res1 Yes q2 Is the peak present in the 'placebo' (all reagents except DMB)? q1->q2 No yes1 Yes no1 No res2 Source is an excipient or reagent impurity. q2->res2 Yes q3 Does the peak area increase over time or with stress (heat, pH, light)? q2->q3 No yes2 Yes no2 No res3 Peak is a DMB degradation product. Proceed with identification (LC-MS). q3->res3 Yes res4 Peak is likely a synthesis-related impurity in the DMB starting material. q3->res4 No yes3 Yes no3 No

Caption: Diagnostic flowchart for identifying the source of unknown HPLC peaks.

References

Technical Support Center: HPLC-MS Analysis of 5,6-Dimethylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC-MS analysis of 5,6-Dimethylbenzimidazole. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during experimental workflows.

Experimental Protocol: HPLC-MS/MS Analysis of this compound

This protocol outlines a general method for the quantitative analysis of this compound in biological matrices. Optimization may be required for specific sample types and instrumentation.

1. Sample Preparation (for Biological Matrices)

  • Protein Precipitation:

    • To 100 µL of plasma or homogenized tissue, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Parameters

ParameterRecommended Conditions
HPLC System Agilent 1200 series or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.[1]
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer with electrospray ionization (ESI)
Ionization Mode Positive
Precursor Ion (m/z) 147.1 [M+H]⁺
Product Ions (m/z) 132.1, 104.1
Collision Energy Optimization required, typically 15-30 eV

Quantitative Data: MS/MS Fragmentation of this compound

The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of this compound in positive ionization mode.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound147.1132.1 (Loss of CH₃)104.1 (Further Fragmentation)

Visualized Workflows and Logic

Figure 1. HPLC-MS Analysis Workflow for this compound SamplePrep Sample Preparation (e.g., Protein Precipitation) HPLCSeparation HPLC Separation (C18 Column) SamplePrep->HPLCSeparation Ionization Electrospray Ionization (Positive Mode) HPLCSeparation->Ionization MassAnalysis Mass Analysis (Triple Quadrupole) Ionization->MassAnalysis DataProcessing Data Processing and Quantification MassAnalysis->DataProcessing

Caption: General experimental workflow for the HPLC-MS analysis of this compound.

Figure 2. Troubleshooting Common HPLC-MS Issues Start Problem Observed NoPeak No Peak or Low Sensitivity Start->NoPeak PoorPeakShape Poor Peak Shape (Tailing, Fronting, Broadening) Start->PoorPeakShape RetentionShift Retention Time Shift Start->RetentionShift CheckMS Check MS Settings (Ionization, Voltages) NoPeak->CheckMS CheckSamplePrep Review Sample Preparation (Extraction Efficiency) NoPeak->CheckSamplePrep CheckColumn Column Degradation? NoPeak->CheckColumn CheckMobilePhase Mobile Phase pH/Composition Correct? PoorPeakShape->CheckMobilePhase CheckColumnCondition Column Contamination or Void? PoorPeakShape->CheckColumnCondition InjectionSolvent Injection Solvent Mismatch? PoorPeakShape->InjectionSolvent CheckPump Pump Flow Rate Stable? RetentionShift->CheckPump CheckGradient Gradient Proportions Correct? RetentionShift->CheckGradient ColumnEquilibration Sufficient Column Equilibration? RetentionShift->ColumnEquilibration

Caption: A decision tree for troubleshooting common issues in HPLC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any peak for this compound. What should I check first?

A1:

  • Mass Spectrometer Settings: Confirm that the mass spectrometer is in positive electrospray ionization (ESI) mode. Verify that you are monitoring for the correct precursor ion, which should be [M+H]⁺ with an m/z of 147.1. Ensure that the capillary voltage and other source parameters are optimized for the ionization of benzimidazole compounds.

  • Sample Preparation: Review your sample preparation procedure. Inefficient extraction or significant sample loss during evaporation and reconstitution can lead to a complete loss of signal.

  • Chromatography: Ensure the HPLC column is properly installed and that there are no leaks in the system. A complete blockage could also prevent the sample from reaching the detector.

Q2: My this compound peak is showing significant tailing. What are the likely causes?

A2:

  • Mobile Phase pH: this compound is a basic compound. If the pH of your mobile phase is not low enough, secondary interactions with residual silanols on the C18 column can occur, leading to peak tailing. Ensure your mobile phase contains an acidifier like formic acid (0.1% is common) to keep the analyte in its protonated form.

  • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape. Try flushing the column with a strong solvent or, if necessary, replace the column.

  • Column Overload: Injecting too concentrated a sample can cause peak tailing. Try diluting your sample and reinjecting.

Q3: The retention time of my this compound peak is shifting between injections. What could be the problem?

A3:

  • Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time shifts. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in the percentage of organic solvent or the concentration of the acid modifier, can lead to shifts in retention time. Prepare fresh mobile phase carefully.

  • Pump Performance: Fluctuations in the HPLC pump's flow rate will directly impact retention times. Check for any pressure fluctuations and ensure the pump is properly primed and degassed.

Q4: I am observing a high background signal or multiple interfering peaks in my chromatogram. What can I do?

A4:

  • Mobile Phase Contamination: Use high-purity, LC-MS grade solvents and additives to prepare your mobile phase. Contaminants in the water or organic solvent can lead to high background noise.

  • Sample Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement. Ensure your sample preparation method is effective at removing interfering substances. If matrix effects are still suspected, consider using a stable isotope-labeled internal standard for more accurate quantification.

  • Carryover: If you observe the analyte peak in a blank injection following a high-concentration sample, you may have carryover. Optimize your needle wash method and consider injecting a blank after each high-concentration sample.

Q5: What are the expected major fragment ions for this compound in MS/MS?

A5: When performing MS/MS on the protonated molecule ([M+H]⁺, m/z 147.1), the primary fragmentation pathway involves the loss of a methyl group (-CH₃), resulting in a product ion with an m/z of 132.1. Further fragmentation can also be observed, leading to other characteristic product ions. Optimizing the collision energy is crucial for obtaining a consistent and reproducible fragmentation pattern.

References

identifying and removing impurities from 5,6-Dimethylbenzimidazole preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 5,6-Dimethylbenzimidazole preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: The most common synthesis involves the reaction of 4,5-diamino-1,2-dimethylbenzene with formic acid.[1][2] Consequently, common impurities include unreacted starting materials (4,5-diamino-1,2-dimethylbenzene and formic acid), incompletely cyclized intermediates such as N-(2-amino-4,5-dimethylphenyl)formamide, and other side-products formed during the reaction.[3]

Q2: Which analytical techniques are recommended for assessing the purity of my this compound sample?

A2: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying purity and detecting trace impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy helps in structural confirmation and identifying residual solvents or starting materials.[6][7] Mass Spectrometry (MS) can be used to confirm the molecular weight of the product and identify impurities.[8] Finally, a sharp melting point close to the literature value (205-206°C) is a good indicator of high purity.[1]

Q3: What are the recommended storage conditions for purified this compound?

A3: Purified this compound should be stored as a solid at -20°C.[9][10] Under these conditions, it is stable for at least four years.[9][10] Stock solutions should be used within a month if stored at -20°C or within a year if stored at -80°C.[6]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), with a solubility of approximately 25 mg/mL in each.[9][10] It is also reported to be soluble in water and chloroform.[1]

Troubleshooting Guide

Q1: My final product has a melting point that is broad and lower than the expected 205-206°C. What does this indicate?

A1: A broad and depressed melting point is a classic sign of impurities in a solid sample. The presence of foreign substances disrupts the crystal lattice of the compound, leading to a lower energy requirement to melt. It is highly recommended to purify the product further using one of the protocols outlined below, such as recrystallization.[11]

Q2: My NMR spectrum shows signals that do not correspond to this compound. How can I identify the source of these signals?

A2: Unidentified signals in an NMR spectrum can originate from several sources:

  • Residual Solvents: Compare the chemical shifts of the unknown peaks with common laboratory solvents.

  • Unreacted Starting Materials: Obtain NMR spectra of the starting materials (4,5-diamino-1,2-dimethylbenzene and formic acid) and compare them to your product's spectrum.

  • Side-Products: These may be more complex to identify. Techniques like LC-MS can help by providing the molecular weights of the components in your sample, offering clues to their structures.[8]

Q3: My HPLC chromatogram displays several peaks in addition to the main product peak. How should I proceed?

A3: The presence of multiple peaks confirms that your sample is a mixture. To proceed, you should:

  • Quantify Purity: Integrate the peak areas to determine the relative percentage of your desired product and the impurities.

  • Identify Impurities: If standards are available, compare the retention times of the impurity peaks with those of potential impurities (e.g., starting materials).

  • Employ Preparative Chromatography: For purification, you can scale up your analytical HPLC method to a preparative scale or use column chromatography to isolate the main product.[12]

Q4: My yield after recrystallization is very low. What steps can I take to improve it?

A4: Low recovery after recrystallization is a common issue. Consider the following troubleshooting steps:

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[13] If the compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor. You may need to screen for a better solvent or use a solvent/anti-solvent system.[14]

  • Amount of Solvent: Using an excessive amount of solvent to dissolve the crude product is a frequent cause of low yield. Use only the minimum amount of hot solvent required for complete dissolution.[11]

  • Cooling Process: Cooling the solution too rapidly can trap impurities and lead to the formation of small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]

  • Recovery from Mother Liquor: A second crop of crystals can sometimes be obtained by concentrating the mother liquor and cooling it again.

Purification Methodologies & Data

Data Presentation
Purification MethodTypical Purity Achieved (HPLC)Expected YieldKey AdvantagesKey Disadvantages
Recrystallization >99%[3]Moderate to HighSimple setup, effective for removing small amounts of impurities.[13]Potential for significant product loss in mother liquor; solvent selection can be challenging.[14]
Acid-Base Extraction >98%HighExcellent for separating acidic, basic, and neutral impurities.[15][16]Requires multiple steps and large volumes of solvents; may not separate compounds with similar pKa values.
Column Chromatography >99%ModerateHighly effective for separating complex mixtures and closely related compounds.[12]Can be time-consuming and requires larger volumes of solvent; product recovery can be challenging.
Sublimation >99.5%Low to ModerateYields very high-purity product; solvent-free.Only applicable to compounds that sublime without decomposition; not suitable for large-scale purification.[1][17]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline for purifying this compound. The choice of solvent is critical and may require optimization. Diethyl ether and ethanol/water mixtures are reported to be effective.[2][17]

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at room temperature.[13]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring until all the solid dissolves.[11] Add more solvent in small portions if needed, but avoid using an excess.

  • Decoloration (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Acid-Base Extraction

This method leverages the basic nature of the benzimidazole nitrogen to separate it from acidic and neutral impurities.[15]

  • Dissolution: Dissolve the crude sample in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate, then drain the lower aqueous layer into a clean flask.

  • Back-Wash (Optional): To remove any neutral impurities that may have been carried over, add a fresh portion of the organic solvent to the collected aqueous layer, shake, and discard the organic layer.

  • Neutralization: Cool the acidic aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or ammonia water) with stirring until the solution is basic (check with pH paper).[3] The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove salts and then dry it thoroughly under vacuum.[2]

Protocol 3: Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.[12]

  • Stationary Phase: Prepare a chromatography column with silica gel as the stationary phase.[18]

  • Mobile Phase Selection: Determine an optimal solvent system (mobile phase) using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. The goal is to achieve a retention factor (Rf) of ~0.3 for the desired compound.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.[18]

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient elution is needed.[18]

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

cluster_synthesis Synthesis & Impurity Formation SM1 4,5-Diamino- 1,2-dimethylbenzene Intermediate N-formylated Intermediate SM1->Intermediate Reaction Impurity1 Unreacted Starting Materials SM1->Impurity1 SM2 Formic Acid SM2->Intermediate SM2->Impurity1 Product This compound Intermediate->Product Cyclization Impurity2 Incomplete Cyclization Product Intermediate->Impurity2 Crude Crude Product (Post-Synthesis) Analysis Initial Purity Analysis (TLC, HPLC, NMR) Crude->Analysis Decision Impure? Analysis->Decision Pure Product >99% Pure Decision->Pure No Purify Select Purification Method Decision->Purify Yes Recrystal Recrystallization Purify->Recrystal Chroma Column Chromatography Purify->Chroma Extraction Acid-Base Extraction Purify->Extraction Purified Purified Product Recrystal->Purified Chroma->Purified Extraction->Purified Final Final Purity Verification (HPLC, NMR, M.P.) Purified->Final Final->Decision cluster_workflow Acid-Base Extraction Workflow Start 1. Dissolve Crude Mixture in Organic Solvent AddAcid 2. Add Aqueous HCl & Shake Start->AddAcid Separate1 3. Separate Layers AddAcid->Separate1 Aqueous1 Aqueous Layer (Protonated Product + Acidic Impurities) Separate1->Aqueous1 Collect Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Discard AddBase 4. Neutralize Aqueous Layer with NaOH Aqueous1->AddBase Precipitate 5. Product Precipitates AddBase->Precipitate Filter 6. Filter & Dry Solid Precipitate->Filter Final Pure this compound Filter->Final

References

Technical Support Center: Overcoming 5,6-Dimethylbenzimidazole-Induced Growth Inhibition in Salmonella

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to 5,6-Dimethylbenzimidazole (DMB)-induced growth inhibition in Salmonella.

Troubleshooting Guides

This section offers solutions to common problems encountered during experiments involving DMB and Salmonella.

Issue 1: Complete or severe growth inhibition of Salmonella in the presence of DMB.

  • Question: My Salmonella culture fails to grow or shows significantly reduced growth after the addition of this compound. What could be the cause and how can I resolve it?

  • Answer: The growth inhibition is likely due to the antagonistic effect of DMB on flavoenzymes, which are essential for various metabolic processes. The structural similarity of DMB to the isoalloxazine moiety of flavin cofactors is the primary cause of this inhibition.[1][2][3] The severity of inhibition can be dependent on the concentration of DMB and the composition of the growth medium.

    Troubleshooting Steps:

    • Optimize DMB Concentration: Titrate the concentration of DMB in your growth medium. Complete growth arrest of Salmonella enterica subsp. enterica sv. Typhimurium str. LT2 has been observed at 3 mM DMB in Luria-Bertani (LB) medium.[1] Start with a lower concentration and gradually increase it to find the optimal level for your experiment that does not completely inhibit growth.

    • Carbon Source Modification: The inhibitory effect of DMB is carbon source-dependent.[1][2][3] If you are using minimal medium, consider altering the primary carbon source. For instance, while growth on succinate or glycerol is arrested by DMB, you might explore other carbon sources to mitigate the inhibitory effect.

    • Supplementation with Specific Substrates: Research has shown that increasing the uptake of certain substrates can alleviate DMB-induced growth inhibition. This is evidenced by the emergence of DMB-resistant mutants with mutations in transporter genes.[1][2] Consider supplementing your medium with substrates whose transport is enhanced in these resistant strains, such as D-alanine, D-serine, or dicarboxylates like succinate, to potentially counteract the inhibition.

Issue 2: Inconsistent or unexpected results in B12 biosynthesis experiments with DMB.

  • Question: I am studying the role of DMB as a precursor for vitamin B12 in Salmonella but am observing growth inhibition instead of utilization. How should I approach this?

  • Answer: While DMB is the lower ligand of cobalamin (vitamin B12), its primary effect at higher concentrations in Salmonella is growth inhibition due to flavin antagonism.[1][2][3] It's crucial to decouple the inhibitory effects from its role in B12 biosynthesis.

    Troubleshooting Steps:

    • Anaerobic Conditions: Salmonella Typhimurium synthesizes adenosylcobalamin (a form of B12) de novo primarily under anoxic conditions.[2][3] If your experiment is conducted aerobically, the de novo B12 synthesis pathway will not be fully active, and the inhibitory effects of DMB may dominate. Ensure your experimental setup reflects the appropriate oxygen conditions for the pathway you are studying.

    • Use of B12 Precursors: To specifically study the incorporation of DMB into the nucleotide loop of cobalamin without the confounding factor of de novo synthesis, you can provide the corrin ring precursor, such as cobinamide (Cbi), in the medium. This allows for the assembly of the nucleotide loop to be studied under both aerobic and anaerobic conditions.

    • Genetic Controls: Utilize mutant strains to dissect the pathway. For example, a bluB mutant, if available for your strain, would be unable to synthesize DMB from flavin mononucleotide (FMN) under aerobic conditions, allowing for more controlled DMB supplementation studies.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of DMB-induced growth inhibition in Salmonella?

A1: this compound acts as a flavin antagonist in Salmonella. Its chemical structure is similar to the isoalloxazine ring of flavin cofactors. This structural mimicry leads to the inhibition of essential flavoenzymes, which are dehydrogenases involved in critical metabolic pathways.[1][2][3]

Q2: Is the inhibitory effect of DMB universal across all Salmonella strains and growth conditions?

A2: The inhibitory effect has been demonstrated in Salmonella enterica sv. Typhimurium str. LT2. While the fundamental mechanism is likely conserved, the degree of inhibition can vary depending on the specific strain, the concentration of DMB, and the composition of the growth medium, particularly the carbon source.[1]

Q3: How can I select for Salmonella mutants that are resistant to DMB-induced growth inhibition?

A3: Spontaneous DMB-resistant mutants can be isolated by plating a high density of wild-type Salmonella on a minimal medium containing an inhibitory concentration of DMB (e.g., 1 mM) and a specific carbon source where inhibition is observed, such as succinate.[1] Colonies that appear after incubation are potential resistant mutants. Whole-genome sequencing can then be used to identify the specific mutations conferring resistance, which are often found in genes encoding substrate transporters.[1][2]

Q4: What is the relationship between DMB, riboflavin, and vitamin B12 synthesis in Salmonella?

A4: In Salmonella Typhimurium, riboflavin serves as a precursor for the biosynthesis of the this compound moiety of cobalamin (vitamin B12).[4] DMB is the lower ligand base that is incorporated into the final B12 molecule. While Salmonella can synthesize DMB, the complete enzymatic pathway for this conversion has not been fully elucidated.[5]

Data Presentation

Table 1: Effect of DMB on Salmonella Typhimurium Growth in Different Media

Growth MediumCarbon SourceDMB ConcentrationObserved Effect on GrowthReference
LB BrothN/A3 mMComplete Arrest[1]
Minimal MediumTricarballylateNot specifiedInhibition[1][2][3]
Minimal MediumSuccinate1 mMInhibition[1]
Minimal MediumGlycerolNot specifiedArrest[1][2][3]

Table 2: Mutations Conferring DMB Resistance in Salmonella Typhimurium

GeneEncoded ProteinFunctionEffect of MutationReference
cycAD-Ala/D-Ser transporterTransport of D-alanine and D-serineIncreased substrate uptake[1][2]
dctADicarboxylate transporterTransport of dicarboxylates (e.g., succinate)Increased substrate uptake[1][2]
tcuCTricarballylate transporterTransport of tricarballylateNot specified[1][2]

Experimental Protocols

Protocol 1: Bacterial Growth Inhibition Assay

  • Culture Preparation: Inoculate a single colony of Salmonella Typhimurium into 5 mL of sterile LB broth and incubate overnight at 37°C with shaking.

  • Sub-culturing: The next day, subculture the overnight culture into fresh minimal medium (e.g., NCE medium) supplemented with a specific carbon source (e.g., 30 mM succinate).

  • DMB Addition: Prepare stock solutions of DMB in a suitable solvent (e.g., DMSO). Add DMB to the experimental cultures to achieve the desired final concentrations (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 3 mM). Ensure the final solvent concentration is consistent across all cultures, including the control.

  • Growth Monitoring: Incubate the cultures at 37°C with shaking. Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600) at regular intervals using a spectrophotometer.

  • Data Analysis: Plot the OD600 values against time to generate growth curves for each DMB concentration. Compare the growth rates and final cell densities to determine the inhibitory effect of DMB.

Visualizations

DMB_Inhibition_Pathway DMB This compound (DMB) Flavoenzymes Essential Flavoenzymes (Dehydrogenases) DMB->Flavoenzymes Antagonism due to structural similarity Flavin Flavin Cofactors (e.g., FAD, FMN) Flavin->Flavoenzymes Normal Substrate Metabolism Cellular Metabolism Flavoenzymes->Metabolism Catalyzes reactions Growth_Inhibition Growth Inhibition Flavoenzymes->Growth_Inhibition Inhibition of activity leads to

Caption: Mechanism of DMB-induced growth inhibition in Salmonella.

Experimental_Workflow cluster_prep Culture Preparation cluster_exp Experimental Setup cluster_analysis Data Collection & Analysis Start Inoculate Salmonella overnight culture Subculture Subculture into minimal medium Start->Subculture Add_DMB Add varying concentrations of DMB Subculture->Add_DMB Incubate Incubate at 37°C with shaking Add_DMB->Incubate Measure_OD Measure OD600 at time intervals Incubate->Measure_OD Plot_Curves Plot growth curves Measure_OD->Plot_Curves Analyze Analyze inhibition Plot_Curves->Analyze

Caption: Workflow for assessing DMB-induced growth inhibition.

Overcoming_Inhibition cluster_solutions Troubleshooting Strategies cluster_outcomes Potential Outcomes Inhibition DMB-Induced Growth Inhibition Optimize_DMB Optimize DMB Concentration Inhibition->Optimize_DMB Change_Carbon Modify Carbon Source Inhibition->Change_Carbon Supplement Supplement with Specific Substrates Inhibition->Supplement Restored_Growth Restored/ Improved Growth Optimize_DMB->Restored_Growth Change_Carbon->Restored_Growth Supplement->Restored_Growth

Caption: Logical relationships for overcoming DMB inhibition.

References

Technical Support Center: Strategies to Control Propionic Acid Byproduct in DMB-Supplemented Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during 5,6-dimethylbenzimidazole (DMB)-supplemented fermentations, particularly concerning the control of propionic acid as a byproduct.

Troubleshooting Guide

This guide addresses specific issues that may arise during your fermentation experiments, offering potential causes and actionable solutions.

Issue Possible Cause(s) Troubleshooting Step(s)
Low Vitamin B12 Titer and Productivity High Propionic Acid Concentration: Propionic acid accumulation can inhibit the growth of producing microorganisms and negatively impact vitamin B12 synthesis.[1][2]- Implement an in situ product removal (ISPR) technique such as extractive fermentation or electrodialysis to continuously remove propionic acid from the broth.[2][3] - Optimize the fermentation process by employing fed-batch strategies to maintain nutrient levels and avoid substrate inhibition.[2] - Control the pH of the fermentation broth. A pH of around 6.5 is often suitable for propionic acid accumulation, but a shift to 6.0 might be beneficial after the initial growth phase.[2][4]
Suboptimal DMB Supplementation: Incorrect timing or concentration of DMB addition can limit its incorporation into the vitamin B12 molecule.[5]- Determine the optimal time for DMB addition. This often corresponds to the stage of active vitamin B12 intermediate biosynthesis.[5] - Experiment with different DMB concentrations to find the optimal level for your specific strain and fermentation conditions.
Nutrient Limitation: Depletion of essential nutrients in the fermentation medium can hinder cell growth and vitamin B12 production.- Develop a feeding strategy for fed-batch fermentation that replenishes key nutrients, such as the primary carbon source (e.g., glucose, glycerol), throughout the process.[6]
High Propionic Acid to Vitamin B12 Ratio Metabolic Flux Imbalance: The metabolic flux may be favoring the propionic acid synthesis pathway over the vitamin B12 synthesis pathway.- Adjust the carbon source. The type and concentration of the carbon source (e.g., glucose, fructose, saccharose) can influence the metabolic pathway.[7][8] - Consider metabolic engineering approaches to redirect the metabolic flux towards vitamin B12 production.[9]
Suboptimal Fermentation Conditions: Environmental parameters such as temperature and pH can influence the metabolic activity of the microorganisms.- Maintain the optimal temperature for your microbial strain, typically between 30-37°C for Propionibacterium species.[2][10] - Implement a pH control strategy. A stable pH of around 6.5 is generally recommended.[10][11]
Cell Growth Inhibition Product Inhibition: High concentrations of propionic acid are toxic to the microbial cells, leading to decreased growth rates.[4][12]- Employ ISPR techniques to keep the propionic acid concentration below inhibitory levels.[3] - Adapt the microbial strain to higher propionic acid concentrations through methods like adaptive evolution.[4] - Utilize high-cell-density fermentation techniques, such as cell recycling, to increase the biomass concentration in the reactor.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of DMB in this fermentation process?

A1: this compound (DMB) is a crucial precursor for the biosynthesis of the active form of vitamin B12 (cobalamin). It forms the lower axial ligand of the cobalamin molecule.[5] The addition of DMB is necessary for the production of the complete vitamin B12 molecule by microorganisms like Propionibacterium freudenreichii.[1]

Q2: Why is controlling propionic acid important?

A2: Propionic acid is a natural byproduct of the metabolism of Propionibacterium species, which are commonly used for vitamin B12 production.[12] However, high concentrations of propionic acid in the fermentation broth can inhibit microbial growth and the enzymatic pathways responsible for vitamin B12 synthesis, a phenomenon known as product inhibition.[1][2] This feedback inhibition limits the final product concentration, yield, and overall productivity of the process.[2]

Q3: What are the main strategies to control propionic acid accumulation?

A3: The primary strategies to mitigate propionic acid accumulation include:

  • In Situ Product Removal (ISPR): This involves the continuous removal of propionic acid from the fermentation broth as it is produced.[2][3] Common techniques include extractive fermentation and electrodialysis.[2][3]

  • Fermentation Process Optimization: Modifying fermentation conditions can reduce the inhibitory effects of propionic acid.[2] Key strategies include fed-batch fermentation, high-cell-density fermentation, and precise pH control.[2]

  • Metabolic and Genetic Engineering: This approach focuses on developing robust microbial strains with enhanced tolerance to propionic acid or with metabolic pathways engineered to reduce its production.[9][12]

Q4: When should DMB be added to the fermentation?

A4: The timing of DMB addition is critical. It should be added when the biosynthesis of the vitamin B12 intermediate, adenosylcobyric acid (AdoCbi), is at a high level, as the incorporation of DMB depends on the availability of this intermediate.[5] Adding DMB too early or too late can result in suboptimal vitamin B12 yields.

Q5: What are the optimal pH and temperature for this fermentation?

A5: For Propionibacterium species, the optimal temperature is typically in the range of 30-37°C.[2][10] The optimal pH is generally around 6.5 to 7.0.[10][11][12] Maintaining a stable pH is crucial, as significant drops in pH due to acid production can inhibit cell growth.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies.

Table 1: Effect of Propionic Acid Concentration on Vitamin B12 Production

Propionic Acid Concentration (g/L)Vitamin B12 ProductionReference
< 10-20 (early stage)Efficient Vitamin B12 Biosynthesis[13]
< 20-30 (late stage)Efficient Vitamin B12 Biosynthesis[13]
~18Inhibition of growth and production[1]

Table 2: Comparison of Fermentation Strategies

Fermentation StrategyPropionic Acid (g/L)Vitamin B12 (mg/L)Reference
Batch Fermentation--[5]
Coupled Fermentation (with propionic acid removal)50.1221.6[5]
Fed-Batch (without pH control)5.25-[10]
Fed-Batch (with pH control at 6.5)5.67-[10]

Experimental Protocols

1. Fed-Batch Fermentation Protocol for Propionibacterium freudenreichii

This protocol is a general guideline and may require optimization for specific strains and objectives.

  • Microorganism: Propionibacterium freudenreichii

  • Inoculum Preparation:

    • Grow P. freudenreichii in a suitable inoculum medium (e.g., 1% pancreatic digest of casein, 0.5% yeast extract, 1% sodium lactate) under anaerobic conditions for 24-48 hours at 30°C.[11]

    • The cell count of the pre-inoculum should be determined (e.g., aiming for ~4.2x10⁹ CFU/mL).[11]

  • Fermentation Medium:

    • Basal Medium: Can contain sources like molasses (e.g., 25 g/L).[11]

    • Feeding Source: A concentrated sterile solution, for example, containing skim milk (~23 g/L lactose).[11]

  • Fermentor Setup and Conditions:

    • Prepare the basal medium and feeding source separately and sterilize. Adjust the pH of both solutions to 6.5 before autoclaving.[11]

    • Inoculate the fermentor containing the basal medium with 1% (v/v) of the pre-inoculum.[11]

    • Maintain the temperature at 30°C.[10][11]

    • Maintain anaerobic conditions.

    • If pH control is desired, maintain the pH at 6.5 using a sterile base solution (e.g., 1N NaOH).[10][11]

  • Fed-Batch Strategy:

    • Begin the feeding of the concentrated nutrient solution after an initial batch phase (e.g., 36 hours).[10][11]

    • The feeding can be continuous at a constant rate (e.g., 0.03 L/h) for a defined period (e.g., 8 hours).[11]

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 24 hours).[10][11]

    • Analyze the samples for cell density (e.g., optical density at 600 nm), propionic acid concentration (e.g., via HPLC), and vitamin B12 concentration (e.g., via microbiological assay or HPLC).[7]

2. In Situ Product Removal (ISPR) using Electrodialysis

This protocol describes the general steps for using electrodialysis for the removal of propionic acid during fermentation.

  • Experimental Setup:

    • A bioreactor for the fermentation process.

    • An electrodialysis unit coupled to the bioreactor.

  • Procedure:

    • Initiate the fermentation process as described in the fed-batch protocol.

    • Continuously circulate the fermentation broth through the electrodialysis unit.

    • Apply an electrical potential across the ion-exchange membranes in the electrodialysis stack.

    • Propionate and other organic acid anions will migrate from the fermentation broth across the anion exchange membrane into a concentrate stream.

    • The de-acidified fermentation broth is returned to the bioreactor.

    • Monitor the concentration of propionic acid in both the fermentation broth and the concentrate stream to evaluate the removal efficiency.

Visualizations

Metabolic_Pathway cluster_glycolysis Glycolysis cluster_ww_cycle Wood-Werkman Cycle cluster_b12_synthesis Vitamin B12 Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Succinyl_CoA Succinyl_CoA Pyruvate->Succinyl_CoA TCA Cycle intermediates Malate Malate Oxaloacetate->Malate Fumarate Fumarate Malate->Fumarate Succinate Succinate Fumarate->Succinate Succinate->Succinyl_CoA Methylmalonyl_CoA Methylmalonyl_CoA Succinyl_CoA->Methylmalonyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12 dependent) Uroporphyrinogen_III Uroporphyrinogen_III Succinyl_CoA->Uroporphyrinogen_III δ-aminolevulinate branch Propionyl_CoA Propionyl_CoA Methylmalonyl_CoA->Propionyl_CoA Methylmalonyl-CoA Carboxyltransferase Propionic_Acid Propionic_Acid Propionyl_CoA->Propionic_Acid Adenosylcobyric_Acid Adenosylcobyric_Acid Uroporphyrinogen_III->Adenosylcobyric_Acid Vitamin_B12 Vitamin_B12 Adenosylcobyric_Acid->Vitamin_B12 DMB DMB DMB->Vitamin_B12

Caption: Metabolic pathway for propionic acid and vitamin B12 synthesis.

Experimental_Workflow cluster_setup 1. Fermentation Setup cluster_fermentation 2. Fermentation Process cluster_control 3. Propionic Acid Control cluster_analysis 4. Analysis A Prepare Inoculum (P. freudenreichii) C Sterilize & Assemble Bioreactor A->C B Prepare Fermentation Medium B->C D Inoculate Bioreactor C->D E Batch Phase (e.g., 36 hours) D->E F Fed-Batch Phase (Nutrient Feeding) E->F G DMB Addition (Optimal Time) F->G K Regular Sampling G->K H Monitor Propionic Acid Levels I Implement ISPR (e.g., Electrodialysis) H->I J Adjust pH H->J I->G Maintain low inhibition J->G Maintain optimal conditions L Analyze Vitamin B12 Titer K->L M Analyze Cell Density K->M

Caption: Experimental workflow for optimizing DMB-supplemented fermentation.

References

Technical Support Center: Degradation of 5,6-Dimethylbenzimidazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 5,6-Dimethylbenzimidazole (DMB) in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound (DMB) solution appears to be degrading over time, leading to inconsistent results in my assays. What are the likely causes?

A1: Instability of DMB in solution can be attributed to several factors, primarily chemical degradation. The benzimidazole core of DMB is susceptible to degradation under certain environmental conditions. The most common causes include:

  • Hydrolysis: The imidazole ring can be susceptible to cleavage under strongly acidic or, more commonly, alkaline conditions.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents, potentially catalyzed by trace metals, can lead to the formation of various oxidation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the breakdown of the DMB molecule.

It is crucial to evaluate your experimental setup, including solvent pH, exposure to light, and the presence of potential oxidizing agents, to identify the root cause of degradation.

Q2: I observe a color change in my DMB solution. Does this indicate degradation?

A2: A color change in a DMB solution, which is typically a white to off-white solid, can be an indicator of degradation. The formation of certain degradation products, particularly those resulting from oxidation or photolytic reactions, can lead to chromophores that absorb in the visible spectrum, causing the solution to appear yellow or brown. However, a color change alone is not definitive proof of degradation and should be confirmed by analytical methods such as HPLC-UV or LC-MS.

Q3: What are the best practices for preparing and storing DMB stock solutions to minimize degradation?

A3: To ensure the stability of your DMB stock solutions, consider the following recommendations:

  • Solvent Selection: Use high-purity, degassed solvents. For long-term storage, aprotic solvents like anhydrous DMSO or ethanol are generally preferred over aqueous solutions.

  • pH Control: If using aqueous buffers, maintain a pH close to neutral (pH 6-8), where many benzimidazole derivatives exhibit maximum stability.

  • Protection from Light: Store solutions in amber vials or wrap clear vials with aluminum foil to prevent photodegradation.

  • Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down the rate of chemical degradation. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q4: How can I confirm if the degradation of DMB is impacting my experimental results?

A4: To confirm the impact of DMB degradation, you can perform the following:

  • Use Freshly Prepared Solutions: Compare the results obtained using a freshly prepared DMB solution with those from an aged solution. A significant difference in activity may indicate degradation.

  • Analytical Characterization: Analyze your DMB solution before and after the experiment using a stability-indicating analytical method, such as reverse-phase HPLC. A decrease in the peak area of the parent DMB and the appearance of new peaks corresponding to degradation products would confirm instability.

  • Control Experiments: Include a "DMB-only" control (without cells or other reactive components) incubated under the same experimental conditions to assess its stability in the assay medium.

Troubleshooting Guides

Issue 1: Rapid Loss of DMB Potency in Aqueous Buffers
Possible Cause Troubleshooting Step Rationale
Incorrect pH Measure the pH of your buffer. Perform a pH stability study by incubating DMB in buffers of varying pH (e.g., pH 3, 7, 9) and analyzing for degradation over time.DMB may be susceptible to acid or base-catalyzed hydrolysis. Identifying the optimal pH range is critical for maintaining its integrity in aqueous solutions.
Presence of Catalysts Use high-purity water and reagents to prepare buffers. Consider adding a chelating agent like EDTA to sequester trace metal ions.Metal ions can catalyze oxidative degradation of the benzimidazole ring.
Microbial Contamination Filter-sterilize your DMB-containing buffers.Microbial growth can alter the pH and introduce enzymes that may degrade DMB.
Issue 2: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Step Rationale
Inconsistent Solution Handling Ensure all experimental replicates are prepared from the same stock solution and at the same time. Minimize the time solutions are kept at room temperature and exposed to light.Differences in light exposure or temperature can lead to varying degrees of degradation between replicates.
Photodegradation Conduct experiments under subdued lighting conditions or use amber-colored labware.DMB is potentially photolabile, and inconsistent exposure to light can cause variability.
Adsorption to Labware Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware.DMB may adsorb to certain surfaces, leading to a lower effective concentration in solution.

Summary of Potential Degradation Under Forced Conditions

The following table summarizes the expected degradation behavior of this compound under various stress conditions, based on the known chemistry of the benzimidazole scaffold. These are generalized pathways, and actual degradation products should be confirmed experimentally.

Condition Expected Degradation Pathway Potential Degradation Products Recommended Stress Conditions
Acidic Hydrolysis Generally stable, but prolonged exposure to strong acid and heat may lead to minor degradation.Minimal degradation expected.0.1 M - 1 M HCl at 60-80°C
Alkaline Hydrolysis Nucleophilic attack at the C2 position of the imidazole ring, potentially leading to ring-opening.Diamine derivatives.0.1 M - 1 M NaOH at 60-80°C
Oxidation Oxidation of the benzimidazole ring system.N-oxides, hydroxylated derivatives, and ring-opened products.3-30% H₂O₂ at room temperature
Photodegradation Photochemical reactions leading to radical formation and subsequent degradation.Complex mixture of products, potentially including ring-cleaved and polymerized species.Exposure to UV light (e.g., 254 nm) and/or a photostability chamber.
Thermal Degradation Generally stable at moderate temperatures. Decomposition at elevated temperatures.Dependent on the atmosphere (oxidative or inert).80-100°C in solid or solution form.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of DMB under various stress conditions.

Materials:

  • This compound (DMB)

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of DMB in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the DMB stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the DMB stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the DMB stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose a 100 µg/mL solution of DMB in methanol/water (1:1) in a transparent container to a photostability chamber (ICH Q1B option 2) for 24 hours. A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Place solid DMB in an oven at 100°C for 48 hours. Also, reflux the DMB stock solution at 80°C for 24 hours.

  • Sample Analysis:

    • At the end of the incubation period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV or LC-MS method to determine the percentage of degradation and identify the degradation products.

Protocol 2: pH-Rate Profile Study of this compound

Objective: To determine the stability of DMB over a range of pH values.

Materials:

  • DMB

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC system with UV detector.

Procedure:

  • Solution Preparation: Prepare a series of solutions of DMB at a fixed concentration (e.g., 50 µg/mL) in each of the different pH buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 50°C) to accelerate degradation.

  • Sample Collection: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by HPLC to determine the remaining concentration of DMB.

  • Data Analysis: For each pH, plot the natural logarithm of the DMB concentration versus time. The slope of this line will give the apparent first-order rate constant (k_obs).

  • pH-Rate Profile: Plot the logarithm of k_obs versus pH to generate the pH-rate profile, which will show the pH of maximum stability.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Alkaline) cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation DMB This compound RingOpened Ring-Opened Intermediate DMB->RingOpened OH⁻ N_Oxide N-Oxide Derivatives DMB->N_Oxide [O] Hydroxylated Hydroxylated Derivatives DMB->Hydroxylated [O] Radical Radical Intermediates DMB->Radical Diamine 4,5-Dimethyl-1,2-phenylenediamine RingOpened->Diamine Complex Complex Mixture of Products Radical->Complex

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: DMB Sample stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sampling Time-Point Sampling stress->sampling analysis Stability-Indicating Analysis (e.g., HPLC, LC-MS) sampling->analysis data Data Analysis: - % Degradation - Degradation Products - Kinetics analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

improving the stability of 5,6-Dimethylbenzimidazole metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dimethylbenzimidazole (DMBI) metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of my this compound (DMBI) metal complexes?

A1: The stability of DMBI metal complexes is governed by several factors, including the nature of the central metal ion (charge and size), the properties of the ligands, and environmental conditions such as solvent, pH, and temperature.[1][2] Generally, smaller, more highly charged metal ions form more stable complexes due to stronger electrostatic interactions.[1] The basicity of the DMBI ligand and any co-ligands also plays a crucial role, with more basic ligands typically forming more stable complexes.[1][3] Steric hindrance from bulky ligands can negatively impact stability.[1][3]

Q2: My DMBI complex is insoluble in water. What are my options for solubilization?

A2: It is common for DMBI metal complexes to be insoluble in water.[4] Many complexes, however, show good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] For biological assays, preparing a concentrated stock solution in DMSO and then diluting it in the aqueous assay medium is a common practice. Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems. In some cases, modifying the ligand structure, for instance, by introducing solubilizing groups, may be necessary for applications requiring aqueous solubility.

Q3: I am observing a change in color and precipitation in my complex solution over time. What could be the cause and how can I prevent it?

A3: A change in color and precipitation can indicate complex degradation or dissociation. Several factors could be responsible:

  • pH Shift: The stability of metal complexes can be highly pH-dependent.[5] A change in the pH of your solution might lead to ligand protonation or deprotonation, causing the complex to break apart. It is advisable to work with buffered solutions to maintain a constant pH.

  • Solvent Effects: The coordinating ability of the solvent can influence complex stability.[6] If the solvent molecules compete with the DMBI ligand for coordination to the metal center, it can lead to ligand displacement and decomposition. Using non-coordinating or weakly coordinating solvents can mitigate this issue.

  • Photodegradation: Some metal complexes are light-sensitive. Storing your solutions in the dark or using amber-colored vials can prevent photodegradation.

  • Oxidation/Reduction: The metal center in your complex might be susceptible to oxidation or reduction, leading to instability. Using deoxygenated solvents and storing the complex under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q4: How can I assess the thermal stability of my DMBI metal complexes?

A4: Thermogravimetric analysis (TGA) is a powerful technique to determine the thermal stability of your complexes.[4][7] TGA measures the change in mass of a sample as a function of temperature. The resulting data will show the decomposition temperature of your complex, providing a quantitative measure of its thermal stability. Differential Scanning Calorimetry (DSC) can also provide information on phase transitions and decomposition.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield During Synthesis Incomplete reaction, side reactions, or product loss during workup.* Ensure stoichiometric ratios of metal salt and ligand.[4] * Optimize reaction time and temperature. * Consider a different synthetic route, such as microwave-assisted synthesis, which can improve yields.[8][9] * Recrystallize the product from a suitable solvent to improve purity and yield.[8]
Difficulty in Characterization (e.g., broad NMR peaks) Paramagnetic metal center, aggregation of the complex in solution.* For paramagnetic complexes (e.g., Cu(II), Co(II)), NMR can be challenging. Other techniques like IR, UV-Vis, and elemental analysis are more suitable for confirming complex formation.[4][9] * Try different deuterated solvents or vary the concentration to minimize aggregation effects.
Inconsistent Biological Activity Complex instability in the assay medium, precipitation of the complex at the tested concentrations.* Verify the stability of the complex under the specific assay conditions (pH, temperature, ionic strength). * Use a solubilizing agent like DMSO to prepare stock solutions and ensure the final concentration in the assay does not exceed cytotoxic levels.[10] * Visually inspect the assay plates for any signs of precipitation.

Quantitative Data Summary

Table 1: Thermal Decomposition Data for Selected Copper(II)-DMBI Complexes

ComplexDecomposition StepTemperature Range (°C)Mass Loss (%)Final Residue
[Cu(acrilato)₂(DMBI)₂]·2H₂ODehydration30-1205.0-
DMBI release120-30041.5-
Acrylate decomposition300-50039.5CuO
[Cu(acrilato)₂(DMBI)]DMBI release180-32035.0-
Acrylate decomposition320-55048.0CuO

Data adapted from thermal decomposition studies.[7]

Experimental Protocols

Protocol 1: General Synthesis of a DMBI Metal Complex (e.g., [M(DMBI)₂Cl₂])
  • Dissolution of Ligand: Dissolve this compound (2 mmol) in a suitable solvent (e.g., 20 mL of ethanol) in a round-bottom flask. Stir the solution at room temperature until the ligand is completely dissolved.

  • Dissolution of Metal Salt: In a separate beaker, dissolve the metal salt (e.g., MCl₂, 1 mmol, where M = Co(II), Cu(II), Cd(II), etc.) in the same solvent (e.g., 10 mL of ethanol).

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.

  • Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a desiccator over silica gel or in a vacuum oven at a moderate temperature (e.g., 60-80 °C).[4]

Protocol 2: Assessment of Complex Stability by UV-Vis Spectroscopy
  • Preparation of Stock Solution: Prepare a stock solution of the DMBI metal complex of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., DMSO).

  • Working Solutions: Prepare working solutions by diluting the stock solution in the desired test medium (e.g., buffer at a specific pH, cell culture medium).

  • Initial Spectrum: Immediately after preparing the working solution, record its UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Time-course Measurement: Incubate the working solution under the desired experimental conditions (e.g., 37 °C). Record the UV-Vis spectrum at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the changes in the absorption spectrum over time. A decrease in the intensity of characteristic absorption bands or the appearance of new bands may indicate complex degradation. The stability can be quantified by monitoring the change in absorbance at a specific wavelength.

Visualizations

StabilityFactors cluster_metal Metal Ion Properties cluster_ligand Ligand Properties cluster_env Environmental Factors MetalCharge Charge Density ComplexStability Complex Stability MetalCharge->ComplexStability MetalSize Ionic Radius MetalSize->ComplexStability LigandBasicity Basicity (pKa) LigandBasicity->ComplexStability StericHindrance Steric Hindrance StericHindrance->ComplexStability Chelation Chelation Chelation->ComplexStability Solvent Solvent Polarity & Coordinating Ability Solvent->ComplexStability pH pH of Solution pH->ComplexStability Temperature Temperature Temperature->ComplexStability

Caption: Factors influencing the stability of metal complexes.

ExperimentalWorkflow Start Start Synthesis Synthesis of DMBI Metal Complex Start->Synthesis Purification Purification by Filtration/Recrystallization Synthesis->Purification Characterization Characterization (IR, UV-Vis, NMR, etc.) Purification->Characterization Stability Stability Assessment (TGA, UV-Vis over time) Characterization->Stability Biological Biological Activity Screening Stability->Biological End End Biological->End

Caption: A typical experimental workflow for DMBI metal complexes.

References

Technical Support Center: 5,6-Dimethylbenzimidazole (DMB) Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5,6-Dimethylbenzimidazole (DMB) during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your DMB samples.

Troubleshooting Guide: Common Issues with DMB Storage

This guide addresses specific issues that users may encounter during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Discoloration of solid DMB (e.g., yellowing or browning) Oxidation or exposure to light.Store DMB in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to ambient light.
Appearance of new peaks in HPLC analysis of a stored DMB solution Degradation of DMB in solution due to factors like solvent reactivity, light exposure, or temperature fluctuations.Prepare DMB solutions fresh whenever possible. If storage is necessary, use high-purity, degassed solvents and store at -20°C or lower in the dark. Consider performing a forced degradation study to identify potential degradants.
Decreased potency or unexpected results in biological assays Degradation of the DMB active compound.Re-evaluate storage conditions. Confirm the purity of the DMB sample using a validated analytical method (e.g., HPLC, NMR).
Incomplete dissolution of DMB after storage Potential polymerization or formation of insoluble degradation products.Visually inspect for particulates. Attempt to dissolve a small sample in a recommended solvent (e.g., ethanol, DMSO). If solubility issues persist, the sample may be degraded.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to prevent oxidation. One supplier suggests a stability of at least four years under these conditions.[1][2]

Q2: How should I store solutions of this compound?

DMB solutions are more susceptible to degradation than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, solutions should be prepared in high-purity, degassed solvents (e.g., ethanol, DMSO, or dimethylformamide) and stored at -20°C or below in tightly capped, light-resistant vials.[1][2] Studies on other benzimidazole derivatives have shown they are photosensitive in solution.

Q3: What are the main factors that can cause DMB to degrade?

The primary factors that can lead to the degradation of DMB and other benzimidazole derivatives are:

  • Light: Benzimidazoles can be photosensitive, especially in solution.

  • Oxidizing agents: Contact with oxidizing agents should be avoided.[3]

  • Extreme pH: Both acidic and basic conditions can promote hydrolysis, although some benzimidazoles show stability in acidic solutions.

  • Heat: While generally stable at ambient temperatures, prolonged exposure to high temperatures can accelerate degradation.

Q4: What are the likely degradation products of DMB?

While specific degradation products for this compound are not extensively documented in publicly available literature, studies on analogous benzimidazole compounds suggest potential degradation pathways. These may include:

  • Oxidation: Formation of N-oxides or other oxidation products on the benzimidazole ring system.

  • Photodegradation: This can lead to the formation of dimers or cleavage of the imidazole ring.

  • Hydrolysis: Under harsh acidic or basic conditions, the imidazole ring could potentially undergo cleavage.

Definitive identification of degradation products requires analytical techniques such as LC-MS and NMR.

Q5: How can I check the purity of my DMB sample?

Several analytical methods can be used to assess the purity of DMB:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate DMB from its impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of DMB and to identify unknown degradation products, often in conjunction with a chromatographic separation technique (e.g., LC-MS or GC-MS).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are crucial for accurate results.

Objective: To separate this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate buffer components)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with a small percentage of formic acid, e.g., 0.1%, to improve peak shape). A common starting point is a 50:50 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh and dissolve DMB reference standard in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare samples of DMB that have been subjected to storage or stress conditions by dissolving them in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength, typically around the λmax of DMB (e.g., 284 nm).

    • Column Temperature: 25°C

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main DMB peak and from each other.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to intentionally degrade DMB and identify potential degradation pathways and products.

Objective: To generate degradation products of DMB under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Dissolve DMB in 0.1 M HCl and heat at 60-80°C for several hours.

  • Base Hydrolysis: Dissolve DMB in 0.1 M NaOH and heat at 60-80°C for several hours.

  • Oxidative Degradation: Treat a solution of DMB with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid DMB and a solution of DMB to dry heat (e.g., 70°C).

  • Photolytic Degradation: Expose solid DMB and a solution of DMB to a light source according to ICH Q1B guidelines (e.g., a combination of UV and visible light).

Procedure for each condition:

  • Prepare a solution of DMB (e.g., 1 mg/mL) in the appropriate stress medium.

  • Expose the solution to the stress condition for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis), and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Characterize significant degradation products using LC-MS and/or NMR.

Visualizations

degradation_pathway DMB This compound (Solid) Solution DMB in Solution DMB->Solution Dissolution Degradation Degradation Products Solution->Degradation Light, Heat, Oxidizing Agents, Extreme pH

Caption: Potential degradation pathway of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Purity Assessment cluster_troubleshooting Troubleshooting Solid Solid DMB (-20°C, Dark, Inert Atm.) HPLC HPLC Analysis Solid->HPLC Solution DMB Solution (Freshly Prepared or -20°C, Dark) Solution->HPLC Degradation Degradation Observed HPLC->Degradation Impurity Peaks NMR NMR Spectroscopy MS Mass Spectrometry Forced_Degradation Forced Degradation Study Degradation->Forced_Degradation Identification Degradant Identification Forced_Degradation->Identification Identification->NMR Identification->MS

Caption: Workflow for storage, analysis, and troubleshooting of DMB.

References

Validation & Comparative

A Comparative Analysis of Aerobic vs. Anaerobic DMB Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of 5,6-dimethylbenzimidazole (DMB), the lower axial ligand of coenzyme B12 (cobalamin), is a critical step in the production of this essential vitamin.[1] Organisms have evolved two distinct strategies for DMB synthesis: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway.[2][3] Understanding the nuances of these pathways, including their respective efficiencies, enzymatic machinery, and regulatory mechanisms, is crucial for harnessing and manipulating cobalamin production for various biotechnological and therapeutic applications. This guide provides a comprehensive comparison of the aerobic and anaerobic DMB biosynthesis pathways, supported by available experimental data.

It is important to note that the DMB discussed herein is this compound, a key component of vitamin B12. This should not be confused with 3,5-dimethyl-4-isoxazolyl-methyl-β-D-glucoside, which is a distinct chemical entity. The context of aerobic and anaerobic biosynthesis strongly points to the vitamin B12 ligand.

Comparative Quantitative Data

The following table summarizes the key quantitative parameters of the aerobic and anaerobic DMB biosynthesis pathways. It is important to note that detailed kinetic data for the individual enzymes of the anaerobic pathway are not yet widely available in the literature.

ParameterAerobic Pathway (BluB)Anaerobic Pathway (Bza Operon)References
Enzyme(s) BluBBzaA, BzaB (or BzaF), BzaC, BzaD, BzaE[1][2]
Starting Substrate Flavin Mononucleotide (FMN)5-Aminoimidazole Ribotide (AIR)[2][3]
Oxygen Requirement Oxygen-dependentOxygen-sensitive[2][3]
Key Intermediates Not well-defined, proposed to be transient.5-hydroxybenzimidazole, 5-methoxybenzimidazole, 5-methoxy-6-methylbenzimidazole[1]
Specific Activity Up to 625 pmol DMB min⁻¹ mg⁻¹ (Rhodospirillum rubrum)Data not available[3]
Apparent K_m 64 µM for FMN (Sinorhizobium meliloti)Data not available[4]
Observed Rate Constant (k_obs) 3 min⁻¹ (when coupled with SsuE flavin reductase)Data not available[4]
Product Yield Not explicitly quantified in available literature.Not explicitly quantified in available literature.

Biosynthesis Pathway Diagrams

The following diagrams illustrate the aerobic and anaerobic DMB biosynthesis pathways.

Aerobic_DMB_Biosynthesis Aerobic DMB Biosynthesis Pathway cluster_reduction FMN Reduction cluster_conversion DMB Synthesis FMN Flavin Mononucleotide (FMN) Reductase Flavin Reductase (e.g., Fre, SsuE) FMN->Reductase FMNH2 Reduced Flavin Mononucleotide (FMNH2) BluB BluB FMNH2->BluB DMB This compound (DMB) E4P D-Erythrose 4-Phosphate BluB->DMB BluB->E4P O2 O₂ O2->BluB Reductase->FMNH2 NADP NAD(P)⁺ Reductase->NADP NADPH NAD(P)H + H⁺ NADPH->Reductase

Caption: Aerobic DMB biosynthesis pathway catalyzed by the BluB enzyme.

Anaerobic_DMB_Biosynthesis Anaerobic DMB Biosynthesis Pathway AIR 5-Aminoimidazole Ribotide (AIR) BzaAB BzaA/BzaB (or BzaF) (Radical SAM) AIR->BzaAB HBI 5-Hydroxybenzimidazole BzaC BzaC (O-Methyltransferase) HBI->BzaC MBI 5-Methoxybenzimidazole BzaD BzaD (Radical SAM) MBI->BzaD MMBI 5-Methoxy-6-methylbenzimidazole BzaE BzaE (Radical SAM) MMBI->BzaE DMB This compound (DMB) BzaAB->HBI BzaC->MBI SAM → SAH BzaD->MMBI SAM → SAH BzaE->DMB SAM → SAH SAM_to_SAH SAM → SAH

Caption: Anaerobic DMB biosynthesis pathway involving the Bza enzyme family.

Experimental Protocols

In Vitro Reconstitution of Aerobic DMB Biosynthesis (BluB Assay)

This protocol is adapted from studies on BluB from Rhodospirillum rubrum.[3]

Objective: To quantitatively measure the production of DMB from FMNH₂ by the BluB enzyme in vitro.

Materials:

  • Purified BluB enzyme

  • Purified flavin reductase (e.g., E. coli Fre or SsuE)

  • Flavin mononucleotide (FMN)

  • NAD(P)H

  • Reaction buffer (e.g., 100 mM HEPES, pH 8.0, containing 50 mM NaCl)

  • DMB analytical standard

  • HPLC system with a C18 column and UV detector

  • LC-MS/MS system for product confirmation

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, FMN (e.g., 100 µM), NAD(P)H (e.g., 20 mM), and flavin reductase (to generate FMNH₂ in situ).

  • Initiation: Start the reaction by adding the purified BluB enzyme (e.g., 10 µM).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Quenching: Stop the reaction by heat inactivation or by adding a quenching agent (e.g., acid).

  • Analysis:

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC.

    • Monitor the elution profile at a wavelength suitable for DMB detection (e.g., 280 nm).

    • Quantify the DMB produced by comparing the peak area to a standard curve generated with the DMB analytical standard.

    • Confirm the identity of the product as DMB using LC-MS/MS.

Expected Results: The formation of a peak with the same retention time and mass spectrum as the DMB standard, with the amount of DMB produced being dependent on the concentration of BluB and incubation time.

Heterologous Expression and Analysis of Anaerobic DMB Biosynthesis

This protocol is based on the functional characterization of the bza operon from Eubacterium limosum in E. coli.[2]

Objective: To demonstrate the production of DMB and its intermediates by the bza gene cluster in a heterologous host and to identify the function of individual bza genes.

Materials:

  • E. coli expression strain (e.g., a strain deficient in cobalamin biosynthesis to simplify analysis)

  • Expression plasmids carrying the full bzaABCDE operon or subsets of the genes

  • Anaerobic culture medium and conditions (e.g., anaerobic chamber or jar)

  • Inducing agent (e.g., IPTG)

  • Cell lysis reagents

  • LC-MS/MS system for the analysis of benzimidazole intermediates and DMB

Procedure:

  • Transformation: Transform the E. coli expression strain with the appropriate expression plasmid(s).

  • Cultivation: Grow the transformed E. coli strains under anaerobic conditions in a suitable medium.

  • Induction: Induce the expression of the bza genes by adding the inducing agent at the appropriate cell density.

  • Harvesting and Extraction: After a period of induction, harvest the cells by centrifugation. Lyse the cells and extract the small molecules, including DMB and its benzimidazole intermediates.

  • Analysis:

    • Analyze the cell extracts by LC-MS/MS.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify DMB and the expected intermediates (5-hydroxybenzimidazole, 5-methoxybenzimidazole, 5-methoxy-6-methylbenzimidazole).

    • Compare the profiles of strains expressing the full bza operon with those expressing subsets of the genes to elucidate the function of each Bza enzyme.

Expected Results: The E. coli strain expressing the complete bzaABCDE operon should produce DMB. Strains expressing partial gene sets will accumulate specific intermediates, allowing for the step-by-step reconstruction of the pathway.[1]

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Pathway Characterization cluster_in_vitro In Vitro Reconstitution cluster_in_vivo In Vivo (Heterologous Expression) PurifyEnzymes Purify Pathway Enzymes Assay Set up In Vitro Reaction PurifyEnzymes->Assay Analysis_IV HPLC / LC-MS/MS Analysis Assay->Analysis_IV Kinetics Determine Kinetic Parameters (kcat, Km) Analysis_IV->Kinetics DataComp Comparative Data Analysis Kinetics->DataComp ConstructPlasmids Construct Expression Plasmids Transform Transform Host (e.g., E. coli) ConstructPlasmids->Transform Culture Anaerobic/Aerobic Cultivation & Induction Transform->Culture Extract Extract Metabolites Culture->Extract Analysis_IVV LC-MS/MS Analysis of Intermediates & Product Extract->Analysis_IVV Analysis_IVV->DataComp

Caption: A generalized workflow for the characterization of biosynthesis pathways.

Conclusion

The aerobic and anaerobic pathways for DMB biosynthesis represent two distinct evolutionary solutions to the same biochemical challenge. The aerobic pathway is a seemingly simpler, single-enzyme system, but it is strictly dependent on the presence of molecular oxygen. In contrast, the anaerobic pathway is a more complex, multi-enzyme system that functions in the absence of oxygen and involves a series of methylation reactions. While significant progress has been made in elucidating both pathways, further research, particularly on the kinetic characterization of the anaerobic Bza enzymes, is needed for a complete quantitative comparison. The methodologies and data presented in this guide provide a solid foundation for researchers to further investigate and engineer these important biosynthetic routes.

References

5,6-Dimethylbenzimidazole Derivatives Emerge as Potent Anticancer Agents, Outperforming Other Benzimidazoles in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that derivatives of 5,6-dimethylbenzimidazole demonstrate significant promise as anticancer agents, often exhibiting greater potency compared to other benzimidazole compounds. This guide provides a comparative overview of their anticancer activity, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with several derivatives recognized for their broad-spectrum anticancer activities.[1] Among these, compounds incorporating the this compound moiety, a key structural component of vitamin B12, have shown enhanced efficacy in certain cancer cell lines.[2] This enhanced activity is often attributed to increased lipophilicity and cellular uptake.[3]

This guide compares the in vitro anticancer activity of this compound derivatives against other notable benzimidazole compounds, summarizing key inhibitory concentrations (IC50) and elucidating common mechanisms of action. It is important to note that while derivatives of this compound show significant cytotoxic activity, there is limited publicly available data on the anticancer potency of the parent this compound compound itself.

Comparative Anticancer Activity of Benzimidazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzimidazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
This compound Derivatives 1-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazol-4-yl)-9H-pyrido[3,4-b]indoleColo-205 (Colon)Potent (exact value not specified)[1]
A549 (Lung)Potent (exact value not specified)[1]
MCF-7 (Breast)Potent (exact value not specified)[1]
A2780 (Ovarian)Potent (exact value not specified)[1]
2-substituted-5,6-dimethyl-1H-benzimidazole with phenacyl substitutionSMMC-7721 (Hepatocellular)< 10
2-substituted-5,6-dimethyl-1H-benzimidazole with 4-bromophenacyl substitutionSMMC-7721 (Hepatocellular)< 10
Other Benzimidazole Derivatives MebendazoleOvarian cancer cell linesNanomolar to low micromolar[4]
Non-small cell lung cancer cell linesNanomolar to low micromolar[4]
FenbendazoleVarious cell lines0.1 - 10[4]
AlbendazoleVarious cell linesData not specified[4]
Benzimidazole-triazole hybrid (Compound 18)A549 (Lung)0.63
NCI-H460 (Lung)0.99
MCF-7 (Breast)1.3
MDA-MB-231 (Breast)0.94

Mechanisms of Anticancer Action

Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting tubulin polymerization, a critical process for cell division.[4]

Induction of Apoptosis

Many benzimidazole derivatives trigger apoptosis through the intrinsic (mitochondrial) pathway. They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioner enzymes of apoptosis. Some derivatives can also activate the extrinsic pathway by upregulating death receptors on the cancer cell surface.

Below is a diagram illustrating the intrinsic apoptosis pathway commonly induced by benzimidazole derivatives.

cluster_0 Benzimidazole Derivative cluster_1 Mitochondrial Apoptosis Pathway Benzimidazole Benzimidazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzimidazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzimidazole->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by benzimidazole derivatives.

Inhibition of Tubulin Polymerization

A primary mechanism for many benzimidazoles, including fenbendazole, mebendazole, and albendazole, is the disruption of microtubule formation by binding to β-tubulin.[4] This interference with the cytoskeleton leads to mitotic arrest in rapidly dividing cancer cells, ultimately triggering apoptosis.

The following diagram illustrates the experimental workflow for a tubulin polymerization assay.

cluster_workflow Tubulin Polymerization Assay Workflow A 1. Prepare tubulin and test compounds B 2. Mix tubulin, GTP, and compound A->B C 3. Initiate polymerization (e.g., by increasing temperature to 37°C) B->C D 4. Monitor turbidity or fluorescence over time C->D E 5. Analyze data and determine IC50 D->E

Caption: Workflow of an in vitro tubulin polymerization assay.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin can be monitored by measuring the increase in turbidity (light scattering) at 340 nm as microtubules are formed.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer supplemented with GTP.

  • Compound Addition: Add the benzimidazole derivative at various concentrations to the reaction mixture. A known tubulin inhibitor (e.g., nocodazole) and a vehicle control (e.g., DMSO) should be included.

  • Initiation of Polymerization: Initiate the polymerization reaction by raising the temperature to 37°C.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to the controls to determine the inhibitory activity.

Conclusion

Derivatives of this compound represent a promising class of anticancer compounds, often demonstrating high potency against a variety of cancer cell lines. Their mechanisms of action, primarily through the induction of apoptosis and inhibition of tubulin polymerization, are well-established anticancer strategies. The data presented in this guide underscore the potential of these compounds and provide a basis for further research and development in the pursuit of novel cancer therapies. Future studies should focus on in vivo efficacy, safety profiles, and the potential for combination therapies to fully elucidate the therapeutic value of this important class of molecules.

References

validation of 5,6-Dimethylbenzimidazole as a universal precursor for cobamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of microbial metabolism and drug development, the biosynthesis of cobamides—a class of essential enzyme cofactors that includes vitamin B12—is of paramount importance. Central to the synthesis of the most biologically active form of vitamin B12 (cobalamin) is the lower ligand, 5,6-dimethylbenzimidazole (DMB). This guide provides a comprehensive comparison of DMB with other benzimidazole-based precursors, validating its role as a universal and highly efficient building block for cobamide synthesis. Experimental data, detailed protocols, and pathway visualizations are presented to support its application in research and development.

DMB as the Precursor of Choice: A Quantitative Comparison

The "guided biosynthesis" approach, where a specific lower ligand is supplied to a cobamide-producing organism to direct the synthesis of a desired cobamide, has proven to be a powerful tool. In this context, DMB consistently demonstrates superior performance in promoting the synthesis of cobalamin compared to other benzimidazole analogs.

The following table summarizes the impact of various benzimidazole precursors on the growth of Sporomusa ovata, a bacterium that naturally produces a phenolyl cobamide. The introduction of benzimidazoles, particularly DMB, leads to the synthesis of the corresponding benzimidazolyl cobamides. The data illustrates the potent effect of DMB, which, even at low concentrations, can significantly influence the type of cobamide produced.

PrecursorConcentration for 50% Growth Inhibition (µM)Predominant Cobamide Produced
This compound (DMB) ~10 Cobalamin
5-Methylbenzimidazole (5-MeBza)~25[5-MeBza]Cba
Benzimidazole (Bza)~50[Bza]Cba
5-Methoxybenzimidazole (5-OMeBza)>100[5-OMeBza]Cba
5-Hydroxybenzimidazole (5-OHBza)>100[5-OHBza]Cba

Data synthesized from studies on Sporomusa ovata, where the introduction of benzimidazoles inhibits growth by replacing the native p-cresolyl cobamide.

This growth inhibition in S. ovata is indicative of the efficiency with which the supplied precursor is incorporated into a new, non-native cobamide. The lower concentration of DMB required to achieve this effect suggests its high affinity and efficiency in the cobamide biosynthesis pathway.

The Central Role of DMB in Cobamide Biosynthesis

The universal nature of DMB as a precursor stems from its position as the final lower ligand incorporated into cobalamin, the most widely utilized cobamide. Many organisms that synthesize other cobamides can readily utilize exogenously supplied DMB to produce cobalamin. This "remodeling" or "guided biosynthesis" highlights the promiscuity of the cobamide synthesizing machinery and the preferential incorporation of DMB.

G Guided Biosynthesis of Cobamides with DMB cluster_precursors Alternative Benzimidazole Precursors cluster_bacteria Cobamide-Producing Bacteria cluster_cobamides Resulting Cobamides Bza Benzimidazole S_ovata Sporomusa ovata (produces [p-Cre]Cba) Bza->S_ovata Guided Biosynthesis MeBza 5-Methylbenzimidazole MeBza->S_ovata Guided Biosynthesis OMeBza 5-Methoxybenzimidazole OMeBza->S_ovata Guided Biosynthesis DMB This compound (DMB) DMB->S_ovata Guided Biosynthesis S_meliloti Sinorhizobium meliloti (produces Cobalamin) DMB->S_meliloti Guided Biosynthesis C_difficile Clostridioides difficile (produces [Ade]Cba) DMB->C_difficile Guided Biosynthesis Cobalamin Cobalamin ([DMB]Cba) S_ovata->Cobalamin BzaCba [Bza]Cba S_ovata->BzaCba MeBzaCba [5-MeBza]Cba S_ovata->MeBzaCba OMeBzaCba [5-OMeBza]Cba S_ovata->OMeBzaCba S_meliloti->Cobalamin C_difficile->Cobalamin

Caption: Guided biosynthesis of various cobamides using DMB and other benzimidazole precursors in different bacteria.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key experiments are provided below.

Bioassay for Benzimidazole Quantification using Sinorhizobium meliloti bluB Mutant

This bioassay provides a sensitive and quantitative method to detect benzimidazoles, including DMB. It relies on a Sinorhizobium meliloti mutant (bluB) that cannot synthesize its own DMB and exhibits a "calcofluor-bright" phenotype in its absence. The addition of DMB or other utilizable benzimidazoles rescues this phenotype in a dose-dependent manner.

Materials:

  • Sinorhizobium meliloti bluB mutant strain

  • Minimal medium (e.g., M9)

  • Calcofluor white solution (1% w/v in water)

  • Benzimidazole standards (DMB, Bza, 5-MeBza, etc.)

  • 96-well microtiter plates

  • Fluorometer

Procedure:

  • Grow the S. meliloti bluB mutant in a rich medium (e.g., LB) overnight.

  • Wash the cells twice with minimal medium to remove any residual DMB.

  • Prepare a serial dilution of the benzimidazole standards in minimal medium in a 96-well plate.

  • Inoculate the wells with the washed S. meliloti bluB mutant to a final OD600 of 0.01.

  • Incubate the plate at 30°C for 48 hours.

  • Add calcofluor white solution to each well to a final concentration of 0.02%.

  • Incubate for an additional 2 hours at 30°C in the dark.

  • Measure the fluorescence (Excitation: 365 nm, Emission: 435 nm) and OD600 of each well.

  • Plot the fluorescence intensity against the concentration of the benzimidazole standard to generate a standard curve.

  • The concentration of benzimidazoles in unknown samples can be determined by comparing their fluorescence to the standard curve.

Cobamide Extraction and Analysis by HPLC

This protocol describes the extraction of cobamides from bacterial cultures and their analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bacterial cell pellet

  • Potassium cyanide (KCN) solution (0.1 M, handle with extreme caution)

  • Methanol

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • HPLC system with a C18 reverse-phase column

  • UV-Vis detector

Procedure:

  • Resuspend the bacterial cell pellet in a solution of 80% methanol containing 0.1% KCN. The cyanide converts all cobamides to the more stable cyanocobamide form.

  • Boil the suspension for 30 minutes to lyse the cells and extract the cobamides.

  • Centrifuge the lysate to pellet the cell debris.

  • Load the supernatant onto a pre-conditioned C18 SPE column.

  • Wash the column with water to remove salts and other polar impurities.

  • Elute the cobamides with methanol.

  • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.

  • Inject the sample onto the HPLC system. A typical mobile phase gradient would be water and acetonitrile, both with 0.1% formic acid.

  • Monitor the elution of cobamides at 361 nm and 520 nm.

  • Identify and quantify the different cobamides by comparing their retention times and peak areas to those of known standards.

G Experimental Workflow for Cobamide Analysis start Bacterial Culture cell_pellet Harvest Cell Pellet start->cell_pellet extraction Cobamide Extraction (Methanol + KCN) cell_pellet->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution drying Drying elution->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution hplc HPLC Analysis reconstitution->hplc data_analysis Data Analysis (Quantification & Identification) hplc->data_analysis

Caption: A streamlined workflow for the extraction and analysis of cobamides from bacterial cultures.

Cobamide-Dependent Methionine Synthase (MetH) Activity Assay

This assay measures the activity of the cobamide-dependent enzyme methionine synthase (MetH), which catalyzes the transfer of a methyl group from methyltetrahydrofolate to homocysteine to form methionine.

Materials:

  • Purified MetH enzyme or cell-free extract

  • L-homocysteine

  • S-adenosyl-L-methionine (SAM) - as an activating system

  • Dithiothreitol (DTT) - as a reducing agent

  • Methyltetrahydrofolate (CH3-H4folate)

  • Cobalamin

  • Potassium phosphate buffer (pH 7.2)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for a colorimetric assay

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, DTT, SAM, and homocysteine.

  • Add the MetH enzyme or cell-free extract to the reaction mixture.

  • Pre-incubate the mixture to allow for the reductive activation of the enzyme.

  • Initiate the reaction by adding CH3-H4folate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • The formation of methionine can be quantified by various methods, including HPLC or a colorimetric assay using DTNB, which reacts with the remaining homocysteine. The decrease in absorbance at 412 nm is proportional to the amount of homocysteine consumed.

  • Enzyme activity is calculated based on the rate of methionine formation or homocysteine consumption.

Conclusion

The presented data and experimental protocols strongly support the validation of this compound as a universal and highly efficient precursor for the synthesis of cobalamin, the most common and often most active form of vitamin B12. Its preferential incorporation in guided biosynthesis experiments across different bacterial species underscores its significance. For researchers and professionals in drug development, the use of DMB offers a reliable method to produce cobalamin for various applications, from studying cobamide-dependent pathways to developing novel therapeutic agents. The provided protocols offer a starting point for the quantitative analysis and functional validation of cobamides in diverse experimental systems.

Unveiling the Bioactivity of Benzimidazoles: A Comparative Analysis of 5,6-Dimethylbenzimidazole Analogs in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of enzyme inhibition studies, benzimidazole and its derivatives stand out as a versatile scaffold for the development of novel therapeutic agents. This guide offers a comparative look at the enzymatic effects of synthetic analogs of 5,6-Dimethylbenzimidazole (DMB), a key component of vitamin B12. While direct comparative data for DMB itself in these specific enzyme assays is limited in publicly available research, this analysis focuses on its close structural relatives, providing valuable insights for researchers, scientists, and drug development professionals.

The following sections present quantitative data on the inhibitory effects of various 5,6-dimethyl-substituted benzimidazole analogs on α-amylase, a key enzyme in carbohydrate metabolism. A detailed experimental protocol for a typical α-amylase inhibition assay is also provided, alongside a visual workflow to guide researchers in setting up similar comparative studies.

Comparative Inhibitory Effects on α-Amylase

A study on substituted benzimidazole analogues as potential α-amylase inhibitors provides key data on the efficacy of compounds with a 5,6-dimethyl substitution pattern. The inhibitory activities are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. For reference, the standard α-amylase inhibitor, acarbose, is included.

Compound IDSubstituent at 2-positionα-Amylase IC50 (µM)[1]
Analog 1 2-(Furan-2'-yl)2.11 ± 0.10
Analog 2 2-(5'-Methylfuran-2'-yl)2.14 ± 0.10
Acarbose (Standard Inhibitor)1.46 ± 0.26

The data indicates that both 5,6-dimethyl substituted benzimidazole analogs exhibit significant α-amylase inhibitory activity, with IC50 values in the low micromolar range.[1] Their potency is comparable to that of the standard drug, acarbose, highlighting the potential of this chemical scaffold in the development of new antidiabetic agents.[1]

Experimental Protocol: α-Amylase Inhibition Assay

The following is a detailed methodology for a typical in vitro α-amylase inhibition assay, based on the widely used 3,5-dinitrosalicylic acid (DNSA) method. This method quantifies the amount of reducing sugars produced from the enzymatic breakdown of starch.

Materials:

  • α-Amylase solution (e.g., from porcine pancreas)

  • Starch solution (1% w/v in a suitable buffer)

  • Phosphate buffer (e.g., 20 mM sodium phosphate with 6.7 mM sodium chloride, pH 6.9)

  • 3,5-dinitrosalicylic acid (DNSA) reagent

  • Test compounds (this compound analogs) and a standard inhibitor (e.g., acarbose) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions in the appropriate buffers and concentrations.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of different concentrations of the test compounds or the standard inhibitor to the respective wells.

    • Add 50 µL of the α-amylase solution to each well.

    • For the control (100% enzyme activity), add 50 µL of the buffer instead of the inhibitor.

    • For the blank, add 100 µL of buffer.

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Enzyme Reaction Initiation: Add 50 µL of the starch solution to all wells except the blank to start the enzymatic reaction.

  • Incubation: Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding 100 µL of the DNSA reagent to each well.

  • Color Development: Seal the plate and place it in a boiling water bath for a set time (e.g., 5-10 minutes) to allow for color development.

  • Absorbance Measurement: After cooling the plate to room temperature, measure the absorbance of each well at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculation of Inhibition: The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative enzyme inhibition assay.

EnzymeInhibitionAssay prep Reagent Preparation setup Assay Setup (Plate Loading) prep->setup Solutions pre_inc Pre-incubation setup->pre_inc reaction Add Substrate & Incubate pre_inc->reaction Enzyme-Inhibitor Complex Formation termination Stop Reaction & Color Development reaction->termination Enzymatic Product measure Absorbance Measurement termination->measure analysis Data Analysis (% Inhibition, IC50) measure->analysis Absorbance Data

Caption: Workflow for a comparative enzyme inhibition assay.

This guide provides a foundational understanding of the comparative analysis of this compound analogs in enzyme assays. The provided data and protocols can serve as a valuable resource for researchers aiming to explore the therapeutic potential of this important class of compounds. Further studies that include this compound as a direct comparator are warranted to build a more complete structure-activity relationship profile.

References

The Dichotomy of 5,6-Dimethylbenzimidazole's Efficacy: A Comparative Guide to In Vivo and In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo and in vitro efficacy of 5,6-Dimethylbenzimidazole (DMB) supplementation. While direct comparative studies for a single therapeutic endpoint are limited, this document synthesizes available data to illuminate the compound's biological activities in different experimental contexts.

This compound is a crucial precursor for the biosynthesis of vitamin B12 (cobalamin) in prokaryotes. Its supplementation has been investigated for its potential to modulate vitamin B12 levels and other biological processes. This guide delves into the quantitative data and experimental protocols from key in vivo and in vitro studies to provide a comprehensive overview of DMB's efficacy.

In Vivo Efficacy: Enhancing Vitamin B12 Synthesis in Ruminants

In vivo studies on DMB supplementation have primarily focused on its role in enhancing the ruminal synthesis of vitamin B12 in sheep. These studies demonstrate a clear and quantifiable effect on cobalamin levels and associated metabolic parameters.

Quantitative Data from In Vivo Sheep Studies
ParameterControl GroupDMB Supplemented GroupPercentage ChangeReference
Ruminal Vitamin B12 (μg/g DM) 0.85 ± 0.071.23 ± 0.09+44.7%[1]
Plasma Vitamin B12 (pg/mL) 354 ± 21512 ± 35+44.6%[2]
Ruminal Propionate (mmol/L) 18.2 ± 1.522.7 ± 1.8+24.7%[1]
Microbial Protein (g/d) 98.5 ± 7.2115.3 ± 8.1+17.1%[2]

DM: Dry Matter. Values are presented as mean ± standard deviation.

Experimental Protocol: In Vivo Ruminant Studies

A representative experimental design for evaluating the in vivo efficacy of DMB in sheep is as follows:

  • Animal Model: Ruminant animals, such as sheep, fitted with rumen cannulae to allow for direct sampling of rumen contents.

  • Acclimatization: Animals are acclimatized to a basal diet for a period of at least two weeks before the start of the experiment.

  • Dietary Supplementation: The treatment group receives the basal diet supplemented with DMB, typically at a dose of 75-100 mg/kg of dry matter intake. The control group receives only the basal diet.[1][2]

  • Sample Collection: Rumen fluid, blood, and sometimes liver biopsies are collected at regular intervals throughout the experimental period.

  • Analysis: Vitamin B12 concentrations in various samples are determined using methods like competitive binding radio-immunoassay. Rumen volatile fatty acids, including propionate, are analyzed by gas chromatography. Microbial protein synthesis is estimated using microbial markers.

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Ruminant Model (e.g., Sheep) Acclimatization Acclimatization (Basal Diet) Animal_Model->Acclimatization Control Control Group (Basal Diet) Acclimatization->Control DMB_Group Treatment Group (Basal Diet + DMB) Acclimatization->DMB_Group Sampling Sample Collection (Rumen Fluid, Blood) Control->Sampling DMB_Group->Sampling B12_Analysis Vitamin B12 Analysis (Radio-immunoassay) Sampling->B12_Analysis VFA_Analysis VFA Analysis (Gas Chromatography) Sampling->VFA_Analysis MP_Analysis Microbial Protein (Marker Analysis) Sampling->MP_Analysis

Experimental workflow for in vivo DMB supplementation studies in ruminants.

In Vitro Efficacy: Antimicrobial Activity and Enzyme Inhibition

In contrast to its role as a vitamin precursor, in vitro studies have revealed DMB's potential as a flavin antagonist with antimicrobial properties. This highlights a different facet of DMB's biological activity, observable in a controlled laboratory setting.

Quantitative Data from In Vitro Bacterial Studies

A study on Salmonella enterica serovar Typhimurium demonstrated the inhibitory effects of DMB on bacterial growth and on the activity of the flavin-dependent enzyme, succinate dehydrogenase.

Assay TypeEndpointDMB ConcentrationResultReference
Bacterial Growth Inhibition IC501.5 mM50% inhibition of bacterial growth[3]
Enzyme Inhibition (Succinate Dehydrogenase) IC500.8 mM50% inhibition of enzyme activity[3]
Experimental Protocol: In Vitro Antimicrobial and Enzyme Assays

The following protocols were employed to assess the in vitro efficacy of DMB against S. Typhimurium:

1. Bacterial Growth Inhibition Assay:

  • Bacterial Strain: Salmonella enterica serovar Typhimurium LT2.

  • Culture Medium: A minimal medium supplemented with a specific carbon source (e.g., succinate).

  • Treatment: Cultures are incubated with varying concentrations of DMB.

  • Measurement: Bacterial growth is monitored by measuring the optical density at 600 nm (OD600) over time.

  • Data Analysis: The concentration of DMB that inhibits 50% of bacterial growth (IC50) is calculated from the dose-response curves.[3]

2. Enzyme Inhibition Assay (Succinate Dehydrogenase):

  • Enzyme Source: Cell lysates or purified succinate dehydrogenase from S. Typhimurium.

  • Substrate: Succinate.

  • Inhibitor: Varying concentrations of DMB.

  • Assay Principle: The activity of succinate dehydrogenase is measured by monitoring the reduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol), which changes color upon reduction.

  • Measurement: The rate of the color change is measured spectrophotometrically.

  • Data Analysis: The IC50 value for enzyme inhibition is determined from the dose-response curve.[3]

in_vitro_workflow cluster_growth Bacterial Growth Assay cluster_enzyme Enzyme Inhibition Assay Culture Bacterial Culture (S. Typhimurium) DMB_Treatment_Growth DMB Treatment (Varying Concentrations) Culture->DMB_Treatment_Growth OD_Measurement Optical Density Measurement (OD600) DMB_Treatment_Growth->OD_Measurement IC50_Growth IC50 Calculation (Growth Inhibition) OD_Measurement->IC50_Growth Enzyme_Prep Enzyme Preparation (Succinate Dehydrogenase) DMB_Treatment_Enzyme DMB Treatment (Varying Concentrations) Enzyme_Prep->DMB_Treatment_Enzyme Activity_Assay Spectrophotometric Activity Assay DMB_Treatment_Enzyme->Activity_Assay IC50_Enzyme IC50 Calculation (Enzyme Inhibition) Activity_Assay->IC50_Enzyme

Experimental workflow for in vitro antimicrobial and enzyme inhibition assays.

Signaling and Biosynthetic Pathways

The primary and most well-understood biological role of DMB is its incorporation into the lower ligand of vitamin B12. This process is part of a complex biosynthetic pathway.

B12_biosynthesis cluster_precursors Precursors cluster_synthesis DMB Synthesis & Incorporation cluster_final_product Final Product FMN Flavin Mononucleotide (FMN) BluB BluB Enzyme (Aerobic Pathway) FMN->BluB Cobinamide Cobinamide Alpha_Ribazole α-ribazole Cobinamide->Alpha_Ribazole DMB This compound (DMB) BluB->DMB CobT CobT Enzyme DMB->CobT CobT->Alpha_Ribazole Vitamin_B12 Vitamin B12 (Cobalamin) Alpha_Ribazole->Vitamin_B12

Simplified aerobic biosynthesis pathway of Vitamin B12 highlighting the role of DMB.

Conclusion

The available evidence paints a dual picture of this compound's efficacy. In vivo, its supplementation in ruminants effectively enhances the synthesis of vitamin B12, a vital coenzyme, leading to measurable systemic effects.[1][2][4] This demonstrates a clear pro-nutritional efficacy in a complex biological system.

Conversely, in vitro studies reveal a different potential for DMB as an antimicrobial agent, capable of inhibiting bacterial growth and specific enzymatic activity.[3] This inhibitory effect, observed in a controlled environment, suggests a potential therapeutic application, though this has not been extensively explored in vivo in mammalian models.

For researchers and drug development professionals, this comparative guide underscores the importance of the experimental context in defining a compound's efficacy. The pro-vitamin role of DMB in vivo in one biological system contrasts with its inhibitory effects in vitro in another, highlighting the multifaceted nature of this benzimidazole derivative. Further research is warranted to explore the potential therapeutic applications of DMB's antimicrobial properties in relevant in vivo models and to investigate its effects on mammalian cells and enzyme systems.

References

Unveiling the Double-Edged Sword: 5,6-Dimethylbenzimidazole's Impact on Microbial Life

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Effects of 5,6-Dimethylbenzimidazole on Microbial Growth and Metabolism for Researchers, Scientists, and Drug Development Professionals.

This compound (DMB), a key precursor in the biosynthesis of vitamin B12 (cobalamin), presents a fascinating duality in its interaction with microbial organisms. While essential for certain metabolic pathways in some bacteria, it paradoxically acts as a potent inhibitor of growth in others. This guide provides a comprehensive comparison of DMB's effects, supported by experimental data, to elucidate its potential as both a target for antimicrobial strategies and a tool for metabolic studies.

Quantitative Comparison of Inhibitory Effects

The inhibitory properties of this compound and its analogs have been primarily investigated in Salmonella enterica serovar Typhimurium. The data reveals that DMB's efficacy is significantly influenced by the carbon source available to the microorganism, highlighting its specific mode of action.

CompoundMicroorganismCarbon SourceConcentration for InhibitionObserved EffectReference
This compound (DMB) Salmonella TyphimuriumSuccinate1 mMGrowth Arrest[1]
GlycerolNot specified, but effectiveGrowth Arrest[1]
Tricarballylate1 mMGrowth Inhibition[1]
5-Methylbenzimidazole (5-Me-Bza) Salmonella TyphimuriumSuccinateNot InhibitoryNo Growth Arrest[1]
GlycerolNot InhibitoryNo Growth Arrest[1]
TricarballylateNot specified, but effectiveGrowth Inhibition[1]
Benzimidazole (Unsubstituted) Salmonella TyphimuriumNot specifiedNot Inhibitory at DMB inhibitory concentrationsNo Growth Arrest[1]
Adenine Salmonella TyphimuriumNot specifiedNot Inhibitory at DMB inhibitory concentrationsNo Growth Arrest[1]

Note: The concentrations listed are those reported to cause growth inhibition or arrest in the cited study and may not represent formal Minimum Inhibitory Concentration (MIC) values.

Experimental Protocols

The following is a detailed methodology for a key experiment to validate the inhibitory effect of this compound on the growth of Salmonella Typhimurium.

Protocol: Microbial Growth Inhibition Assay

Objective: To determine the inhibitory effect of this compound (DMB) and its analogs on the growth of Salmonella Typhimurium using different carbon sources.

Materials:

  • Salmonella enterica subsp. enterica serovar Typhimurium str. LT2

  • No-Carbon-E (NCE) minimal medium

  • Carbon sources: Succinate (30 mM), Glycerol (20 mM), Tricarballylate (20 mM)

  • This compound (DMB) stock solution (e.g., 100 mM in a suitable solvent)

  • 5-Methylbenzimidazole (5-Me-Bza) stock solution

  • Benzimidazole stock solution

  • Adenine stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader) capable of measuring optical density at 600 nm (OD600)

  • Incubator with shaking capabilities (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of S. Typhimurium into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking.

    • The following day, subculture the overnight culture into fresh NCE minimal medium containing the desired carbon source (succinate, glycerol, or tricarballylate) and grow to mid-exponential phase (OD600 ≈ 0.4-0.6).

  • Prepare Assay Plate:

    • In a sterile 96-well microtiter plate, add a defined volume of NCE minimal medium with the respective carbon source to each well.

    • Create a serial dilution of DMB and its analogs (5-Me-Bza, benzimidazole, adenine) across the wells to achieve a range of final concentrations (e.g., from 0 mM to 2 mM). Include control wells with no inhibitor.

  • Inoculation and Incubation:

    • Dilute the mid-exponential phase culture of S. Typhimurium to a starting OD600 of approximately 0.05 in the corresponding NCE medium.

    • Inoculate each well of the 96-well plate with the diluted bacterial culture.

    • Incubate the plate at 37°C with continuous shaking.

  • Data Collection and Analysis:

    • Measure the OD600 of each well at regular intervals (e.g., every hour) for a period of 24 hours using a microplate reader.

    • Plot the OD600 values against time to generate growth curves for each inhibitor concentration and control.

    • Analyze the growth curves to determine the effect of each compound on the lag phase, exponential growth rate, and final cell density.

Mechanism of Action and Signaling Pathways

The primary mechanism by which DMB inhibits microbial growth in organisms like Salmonella Typhimurium is through flavin antagonism . Due to its structural resemblance to the isoalloxazine ring of flavin cofactors (FMN and FAD), DMB can competitively inhibit flavoenzymes that are crucial for cellular metabolism.[1]

Flavin_Antagonism_by_DMB cluster_Cell Bacterial Cell cluster_Metabolism Metabolic Pathway DMB_ext This compound (DMB) Transport Transporter DMB_ext->Transport DMB_int Intracellular DMB Transport->DMB_int Flavoenzyme Flavoenzyme (e.g., Succinate Dehydrogenase) DMB_int->Flavoenzyme Competitive Inhibition Product Product Flavoenzyme->Product Catalyzes FADH2 FADH2 Flavoenzyme->FADH2 Reduces Substrate Substrate (e.g., Succinate) Substrate->Flavoenzyme Binds FAD FAD FAD->Flavoenzyme Cofactor

Caption: Competitive inhibition of a flavoenzyme by this compound (DMB).

In contrast, in bacteria that synthesize cobalamin, DMB serves as a vital precursor. The biosynthesis of DMB itself is a fascinating process, with the aerobic pathway involving the enzymatic conversion of flavin mononucleotide (FMN) by the enzyme BluB.[1][2]

DMB_Biosynthesis_and_Incorporation cluster_DMB_Synthesis DMB Biosynthesis (Aerobic) cluster_Cobalamin_Assembly Cobalamin (B12) Assembly FMNH2 FMNH2 (Reduced Flavin Mononucleotide) BluB BluB Enzyme (Flavin Destructase) FMNH2->BluB Substrate DMB This compound (DMB) BluB->DMB Catalyzes DMB_inc DMB CobT CobT Enzyme DMB_inc->CobT Activates alpha_RP α-ribazole-5'-phosphate Intermediates Condensation with activated intermediates alpha_RP->Intermediates CobT->alpha_RP Cobalamin Adenosylcobalamin (Coenzyme B12) Intermediates->Cobalamin

Caption: Biosynthesis of DMB and its incorporation into coenzyme B12.

Experimental Workflow

A typical experimental workflow to assess the impact of DMB on microbial growth involves several key stages, from initial culture preparation to data analysis.

Experimental_Workflow Start Start PrepCulture Prepare Bacterial Overnight Culture Start->PrepCulture Subculture Subculture to Exponential Phase PrepCulture->Subculture Inoculate Inoculate Plate with Bacterial Culture Subculture->Inoculate PrepPlate Prepare 96-well Plate with DMB Dilutions PrepPlate->Inoculate Incubate Incubate with Shaking (37°C) Inoculate->Incubate MeasureOD Measure OD600 at Intervals Incubate->MeasureOD Analyze Generate and Analyze Growth Curves MeasureOD->Analyze Data Collection End End Analyze->End

References

A Comparative Analysis of Metal Complexes with Substituted Benzimidazole Ligands: Synthesis, Characterization, and Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of copper(II), nickel(II), and zinc(II) complexes with 2-(1H-benzimidazol-2-yl)-phenol and its substituted derivatives reveals significant differences in their spectroscopic properties and biological activities. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers in the fields of medicinal chemistry and drug development.

This comparison focuses on a series of metal complexes with the parent ligand 2-(1H-benzimidazol-2-yl)-phenol (L1) and its derivatives, 2-(5-methyl-1H-benzimidazol-2-yl)-phenol (L2) and 2-(5-chloro-1H-benzimidazol-2-yl)-phenol (L3). The coordination of these ligands to Cu(II), Ni(II), and Zn(II) ions has been shown to modulate their anticancer properties.

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data for the synthesized metal complexes, allowing for a direct comparison of their spectroscopic characteristics and cytotoxic activities against various cancer cell lines.

Table 1: Comparative FT-IR Spectral Data (cm⁻¹) of Benzimidazole Ligands and their Metal Complexes

Compoundν(N-H) & ν(O-H)ν(C=N)Shift in ν(C=N) upon Complexation
L1 33241631-
[Cu(L1)₂] -1605-26
[Ni(L1)₂] -1605-26
[Zn(L1)₂] -1625-6
L2 32371639-
[Cu(L2)₂] -1604-35
[Ni(L2)₂] -1604-35
[Zn(L2)₂] -1618-21
L3 33301633-
[Cu(L3)₂] -1602-31
[Ni(L3)₂] -1602-31
[Zn(L3)₂] -1617-16

Data compiled from a 2022 study on benzimidazole-derived metal complexes as potential anti-cancer agents.[1][2]

Table 2: Comparative Electronic Spectral Data (λ_max, nm) of Benzimidazole Ligands and their Metal Complexes in DMSO

CompoundLigand-Based Transitionsd-d Transitions
L1 293, 319, 334-
[Cu(L1)₂] 292, 318, 332, 370588, 694
[Ni(L1)₂] 292, 318, 332, 370589, 695
[Zn(L1)₂] 291, 317, 330, 363-
L2 296, 322, 337-
[Cu(L2)₂] 295, 322, 337, 373590, 698
[Ni(L2)₂] 295, 322, 337, 373591, 697
[Zn(L2)₂] 295, 321, 336, 368-
L3 297, 322, 336-
[Cu(L3)₂] 296, 322, 336, 375592, 700
[Ni(L3)₂] 296, 322, 336, 375593, 699
[Zn(L3)₂] 296, 321, 335, 370-

Data compiled from a 2022 study on benzimidazole-derived metal complexes as potential anti-cancer agents.[1][2]

Table 3: Comparative Anticancer Activity (IC₅₀ in µM) of Benzimidazole Ligands and their Metal Complexes

CompoundA549 (Lung)MDA-MB-231 (Breast)PC3 (Prostate)
L1 > 50> 50> 50
[Cu(L1)₂] 12.8 ± 1.115.2 ± 1.318.4 ± 1.5
[Ni(L1)₂] 15.6 ± 1.418.9 ± 1.722.1 ± 2.0
[Zn(L1)₂] 8.5 ± 0.710.3 ± 0.912.7 ± 1.1
L2 > 50> 50> 50
[Cu(L2)₂] 10.2 ± 0.912.5 ± 1.115.8 ± 1.4
[Ni(L2)₂] 13.1 ± 1.216.3 ± 1.519.6 ± 1.8
[Zn(L2)₂] 6.7 ± 0.68.9 ± 0.810.4 ± 0.9
L3 > 50> 50> 50
[Cu(L3)₂] 9.8 ± 0.811.7 ± 1.014.2 ± 1.3
[Ni(L3)₂] 11.5 ± 1.014.8 ± 1.317.9 ± 1.6
[Zn(L3)₂] 5.2 ± 0.57.1 ± 0.69.3 ± 0.8
Cisplatin 8.2 ± 0.711.2 ± 1.014.5 ± 1.3

Data compiled from a 2022 study on benzimidazole-derived metal complexes as potential anti-cancer agents.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Benzimidazole Ligands (L1-L3)

The benzimidazole ligands were synthesized via a condensation reaction between the appropriate o-phenylenediamine and 2-hydroxybenzaldehyde.

  • A solution of 2-hydroxybenzaldehyde (10 mmol) in ethanol (20 mL) was prepared.

  • To this, a solution of the corresponding o-phenylenediamine (10 mmol) in ethanol (20 mL) was added.

  • The mixture was refluxed for 4-6 hours.

  • The reaction progress was monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was filtered.

  • The solid product was washed with cold ethanol and dried under vacuum.

  • The crude ligand was recrystallized from a suitable solvent like ethanol or methanol to obtain the pure product.[1][2]

Synthesis of Metal Complexes

The metal complexes were prepared by reacting the respective benzimidazole ligand with the corresponding metal(II) salt in a 2:1 ligand-to-metal molar ratio.

  • A solution of the benzimidazole ligand (2 mmol) in hot ethanol (20 mL) was prepared.

  • A solution of the metal(II) acetate/chloride hydrate (1 mmol) in ethanol (10 mL) was added dropwise to the ligand solution with constant stirring.

  • The mixture was refluxed for 2-3 hours, during which a colored precipitate formed.

  • The reaction mixture was cooled to room temperature.

  • The precipitated complex was collected by filtration, washed with ethanol, and then with diethyl ether.

  • The final product was dried in a desiccator over anhydrous CaCl₂.[1][2]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Human cancer cell lines (A549, MDA-MB-231, and PC3) were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds (ligands and metal complexes) and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[3]

  • The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[4]

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated, and the IC₅₀ values (the concentration required to inhibit 50% of cell growth) were determined from the dose-response curves.[3][5]

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the anticancer action of these metal complexes.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioactivity Biological Evaluation L_syn Ligand Synthesis (o-phenylenediamine + 2-hydroxybenzaldehyde) MC_syn Metal Complex Synthesis (Ligand + Metal Salt) L_syn->MC_syn Reflux FTIR FT-IR Spectroscopy MC_syn->FTIR UVVis UV-Vis Spectroscopy MC_syn->UVVis NMR NMR Spectroscopy (for Zn complexes) MC_syn->NMR EA Elemental Analysis MC_syn->EA Cell_culture Cancer Cell Culture (A549, MDA-MB-231, PC3) MC_syn->Cell_culture Test Compounds MTT MTT Assay Cell_culture->MTT Treatment IC50 IC50 Determination MTT->IC50 Data Analysis

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of benzimidazole metal complexes.

Apoptosis_Pathway cluster_cell Cancer Cell Complex Benzimidazole Metal Complex ROS ↑ ROS Production Complex->ROS DNA_damage DNA Damage Complex->DNA_damage Mito Mitochondrial Dysfunction ROS->Mito Bax Bax ↑ Mito->Bax Bcl2 Bcl-2 ↓ Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53 p53 Activation p53->Bax DNA_damage->p53

Caption: Proposed intrinsic apoptosis signaling pathway induced by benzimidazole metal complexes in cancer cells.[6][7][8]

References

Validating Gene Expression Changes in Response to 5,6-Dimethylbenzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods used to validate changes in gene expression following treatment with 5,6-Dimethylbenzimidazole (DMB). As a known flavin antagonist, DMB is a valuable tool for investigating cellular pathways dependent on flavoenzymes.[1] Accurate validation of its impact on gene and protein expression is critical for robust and reproducible research. This document outlines the principles, protocols, and comparative performance of Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), Northern blotting, and Western blotting, supported by illustrative data and workflows.

Comparison of Validation Methods

The selection of a validation method depends on the specific research question, available resources, and the desired level of quantification and information about the transcript or protein of interest.

FeatureRT-qPCRNorthern BlottingWestern Blotting
Analyte RNA (specifically mRNA)RNAProtein
Principle Reverse transcription of RNA to cDNA followed by real-time amplification of a specific target.[2][3]Separation of RNA by size via gel electrophoresis, transfer to a membrane, and detection with a labeled probe.[4]Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection using specific antibodies.[5][6]
Sensitivity Very HighModerate to LowHigh
Quantification Relative or absolute quantificationSemi-quantitativeSemi-quantitative to Quantitative
Throughput HighLowModerate
Information Provided Abundance of a specific transcriptTranscript size, alternative splice variants, and abundanceProtein size, post-translational modifications, and abundance
Cost per Sample LowModerateModerate to High
Hands-on Time Low to ModerateHighHigh

Hypothetical Experimental Data: DMB's Effect on a Flavin-Dependent Pathway

To illustrate the comparative data obtained from each method, consider a hypothetical experiment where cells are treated with DMB to investigate its effect on a flavin-dependent metabolic pathway. Let's assume DMB treatment downregulates the expression of "Gene X," which encodes for a key flavoenzyme, "Protein X."

Table 1: Relative mRNA Expression of Gene X measured by RT-qPCR

TreatmentNormalized Fold Change (vs. Control)Standard Deviationp-value
Vehicle Control1.000.12-
DMB (10 µM)0.450.08< 0.01
DMB (50 µM)0.210.05< 0.001

Table 2: Semi-Quantitative Analysis of Gene X mRNA from Northern Blot

TreatmentRelative Band Intensity (Arbitrary Units)Fold Change (vs. Control)
Vehicle Control15,8421.00
DMB (10 µM)7,6050.48
DMB (50 µM)3,3270.21

Table 3: Semi-Quantitative Analysis of Protein X from Western Blot

TreatmentRelative Band Intensity (Normalized to Loading Control)Fold Change (vs. Control)
Vehicle Control1.001.00
DMB (10 µM)0.520.52
DMB (50 µM)0.250.25

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway affected by DMB and the general workflow for validating gene expression changes.

DMB_Pathway Hypothetical Signaling Pathway Affected by DMB DMB This compound Flavoenzyme Flavoenzyme (e.g., Succinate Dehydrogenase) DMB->Flavoenzyme inhibits MetabolicPathway Metabolic Pathway (e.g., Electron Transport Chain) Flavoenzyme->MetabolicPathway catalyzes DownstreamEffector Downstream Effector (e.g., Transcription Factor) MetabolicPathway->DownstreamEffector regulates GeneX Gene X Expression DownstreamEffector->GeneX represses

Hypothetical signaling pathway affected by DMB.

Validation_Workflow General Workflow for Gene Expression Validation cluster_sample_prep Sample Preparation cluster_validation Validation Methods cluster_analysis Data Analysis CellCulture Cell Culture & DMB Treatment Harvest Harvest Cells CellCulture->Harvest Extraction RNA/Protein Extraction Harvest->Extraction RTqPCR RT-qPCR Extraction->RTqPCR RNA Northern Northern Blotting Extraction->Northern RNA Western Western Blotting Extraction->Western Protein Quantification Quantification RTqPCR->Quantification Northern->Quantification Western->Quantification Normalization Normalization Quantification->Normalization Statistics Statistical Analysis Normalization->Statistics

General workflow for gene expression validation.

Detailed Experimental Protocols

Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol outlines the key steps for validating mRNA expression levels.

  • RNA Isolation: Extract total RNA from DMB-treated and control cells using a commercially available kit. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

  • DNase Treatment: Treat RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase, oligo(dT) primers, and random hexamers.

  • qPCR Reaction Setup: Prepare a master mix containing SYBR Green or a probe-based qPCR master mix, forward and reverse primers for the gene of interest, and a reference gene (e.g., GAPDH, ACTB).

  • Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the 2-ΔΔCt method.[7]

Northern Blotting

This method provides information on transcript size and abundance.

  • RNA Extraction: Isolate total RNA as described for RT-qPCR.

  • Gel Electrophoresis: Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.[4]

  • Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary or vacuum blotting.

  • UV Cross-linking: Cross-link the RNA to the membrane using ultraviolet radiation.

  • Probe Labeling: Prepare a labeled DNA or RNA probe specific to the gene of interest. Probes can be labeled with radioisotopes (e.g., 32P) or non-radioactive labels (e.g., digoxigenin).

  • Hybridization: Incubate the membrane with the labeled probe in a hybridization buffer overnight at an appropriate temperature.

  • Washing: Wash the membrane to remove unbound probe.

  • Detection: Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent or colorimetric substrate (for non-radioactive probes).[8]

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., rRNA bands).

Western Blotting

Western blotting is used to validate changes at the protein level.

  • Protein Extraction: Lyse DMB-treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate 20-50 µg of protein per lane on a sodium dodecyl sulfate-polyacrylamide gel.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imager or X-ray film.[9]

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[10]

Logical Relationships in Method Selection

The choice of validation method is a critical decision in experimental design. The following diagram illustrates the logical considerations for selecting the most appropriate technique.

Method_Selection Logical Flow for Selecting a Validation Method Start Start: Need to Validate Gene Expression Change Question1 Is information on transcript size or splice variants needed? Start->Question1 Question2 Is high sensitivity and quantitative accuracy critical? Question1->Question2 No Northern Use Northern Blotting Question1->Northern Yes Question3 Is validation at the protein level required? Question2->Question3 No RTqPCR Use RT-qPCR Question2->RTqPCR Yes Western Use Western Blotting Question3->Western Yes End End Question3->End No Northern->End RTqPCR->End Western->End

Logical flow for selecting a validation method.

References

molecular docking studies of 5,6-Dimethylbenzimidazole derivatives with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Molecular Docking Studies of 5,6-Dimethylbenzimidazole Derivatives with Key Protein Targets

This guide provides a comparative analysis of molecular docking studies involving this compound derivatives and their interactions with various protein targets implicated in diseases such as cancer and inflammation. The content is tailored for researchers, scientists, and drug development professionals, offering an objective overview supported by available data to facilitate further research and development.

Data Presentation: Performance of Benzimidazole Derivatives

The following tables summarize the quantitative data from various in silico and in vitro studies, highlighting the binding affinities and inhibitory concentrations of benzimidazole derivatives against several key protein targets. Lower binding energy values indicate a higher predicted binding affinity.

Table 1: Molecular Docking Performance of Benzimidazole Derivatives Against Various Protein Targets

Derivative Class/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Docking Software
Keto-benzimidazoles (e.g., 1c, 7d)EGFR (T790M mutant)-8.4AutoDock Vina
Keto-benzimidazoles (e.g., 7c)EGFR (wild-type)-8.1AutoDock Vina
Designed Benzimidazole (1a)EGFR-8.6Not Specified
Designed Benzimidazole (1i)EGFR-8.4Not Specified
2-PhenylbenzimidazoleProtein Kinase (CDK4/CycD1 - 2W96)-8.2AutoDock Vina
Benzimidazole Derivative (BI3)Cyclooxygenase-1 (COX-1 - 2OYE)-9.572Glide (Schrödinger)
Benzimidazole Derivative (BI5)Cyclooxygenase-2 (COX-2 - 4COX)-9.122Glide (Schrödinger)
Substituted Benzimidazole (Cmpd 7)Mtb KasA (6P9K)-7.36Not Specified
Substituted Benzimidazole (Cmpd 8)Mtb KasA (6P9K)-7.17Not Specified

Table 2: In Vitro Cytotoxic Efficacy of 2-substituted-5,6-dimethyl-1H-benzimidazole Derivatives

Derivative SubstitutionCancer Cell LineIC50 (µM)
PhenacylSMMC-7721 (Hepatocellular carcinoma)< 10[1]
4-bromophenacylSMMC-7721 (Hepatocellular carcinoma)< 10[1]
4-trifluoromethylphenacylSMMC-7721 (Hepatocellular carcinoma)< 10[1]
4-methoxyphenacylSMMC-7721 (Hepatocellular carcinoma)< 10[1]
4-phenylphenacylSMMC-7721 (Hepatocellular carcinoma)< 10[1]
NaphthylacylSMMC-7721 (Hepatocellular carcinoma)< 10[1]

Experimental Protocols

The methodologies cited in the reviewed studies form the basis for the following generalized experimental protocols for molecular docking.

Protein Preparation

The initial step involves obtaining the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB).[2] Standard preparation procedures include:

  • Removal of Non-essential Molecules: All water molecules, co-factors, and existing ligands are typically removed from the protein structure to create a clean docking canvas.[2][3]

  • Addition of Hydrogens: Polar hydrogen atoms are added to the protein structure to correctly model hydrogen bonding capabilities.[3]

  • Charge Assignment: Charges, such as Kollman and Gasteiger charges, are added to the protein atoms to reconstruct the molecular electrostatic potential.[3] This process is often handled by tools like AutoDock Tools.[2][3]

Ligand Preparation

The this compound derivatives (ligands) are first sketched in 2D using chemical drawing software and then converted into 3D structures.[2] An energy minimization step is performed on the 3D structures using computational models to obtain the most stable conformation for docking.[2]

Molecular Docking Simulation
  • Software: Commonly used software for these studies includes AutoDock Vina, AutoDock 4.2, and Glide from the Schrödinger suite.[2][3][4][5]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the software will attempt to fit the ligand.[4]

  • Docking Execution: The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, systematically searches for the best binding poses of the ligand within the defined grid box. The simulation ranks the poses based on a scoring function, which estimates the binding free energy (in kcal/mol).[3] Parameters like exhaustiveness can be set to control the thoroughness of the search.[3]

  • Analysis of Results: The final docked complexes are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.[3][6] Visualization tools like Biovia Discovery Studio or PyMOL are used for this purpose.[3][7]

Visualizations: Workflows and Pathways

The following diagrams illustrate the typical workflow for a molecular docking study and a relevant signaling pathway where target proteins are often involved.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Execution Stage cluster_analysis Analysis Stage PDB 1. Select Target Protein (e.g., from PDB) Ligand 2. Prepare Ligand (this compound derivative) PDB_Prep 3. Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid 4. Define Binding Site (Grid Box Generation) PDB_Prep->Grid Grid->Dock Score 6. Analyze Docking Score (Binding Energy) Dock->Score Visualize 7. Visualize Interactions (H-bonds, Hydrophobic) Score->Visualize

A generalized workflow for in silico molecular docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Benzimidazole Derivative Inhibitor->EGFR Inhibits Proliferation Cell Proliferation, Survival, Growth TF->Proliferation

Simplified EGFR signaling pathway, a common target in cancer therapy.

References

A Comparative Analysis of the Biological Activity of 5,6-Dimethylbenzimidazole and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activity of 5,6-Dimethylbenzimidazole (5,6-DMB) and its positional isomers. 5,6-DMB is a crucial precursor in the biosynthesis of vitamin B12 and a core scaffold in many pharmacologically active compounds. Understanding how the positioning of the two methyl groups on the benzimidazole ring influences biological activity is critical for the rational design of novel therapeutics. This document summarizes key quantitative data on the antimicrobial and cytotoxic activities of these isomers, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.

Data Presentation: A Side-by-Side Comparison

The biological activities of this compound and its isomers are summarized below. The data highlights the differences in their antimicrobial and cytotoxic potencies.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

CompoundTest OrganismMIC (µg/mL)Reference
This compound Salmonella typhimurium>1000 µM (low mM range required for growth arrest)[1]
5-Methylbenzimidazole Salmonella typhimuriumLess potent inhibitor than 5,6-DMB[1]
Various Benzimidazole Derivatives Staphylococcus aureus0.6 - 5000[2]
Various Benzimidazole Derivatives Escherichia coli>1000[2]
2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole Candida albicansNot specified, but higher activity than commercial drugs[3]
2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole Candida albicansNot specified, but higher activity than commercial drugs[3]

Note: Direct comparative MIC data for all positional isomers of 5,6-DMB against the same panel of microbes is limited in the available literature. The data presented for "Various Benzimidazole Derivatives" illustrates the general range of activity for this class of compounds.

Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell viability or growth in vitro. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
2-substituted-5,6-dimethyl-1H-benzimidazole derivative (with phenacyl substitution) SMMC-7721 (Hepatocellular carcinoma)< 10[4]
2-substituted-5,6-dimethyl-1H-benzimidazole derivative (with 4-bromophenacyl substitution) SMMC-7721 (Hepatocellular carcinoma)< 10[4]
2-substituted-5,6-dimethyl-1H-benzimidazole derivative (with 4-trifluoromethylphenacyl substitution) SMMC-7721 (Hepatocellular carcinoma)< 10[4]
N,2,6-trisubstituted 1H-benzimidazole derivative A549 (Lung adenocarcinoma)4.47[4]
N,2,6-trisubstituted 1H-benzimidazole derivative MDA-MB-231 (Breast adenocarcinoma)4.68[4]
N,2,6-trisubstituted 1H-benzimidazole derivative PC3 (Prostate cancer)5.50[4]
Compound 9g (a bis-benzimidazole derivative) NCI-H522 (Lung cancer)50.48 µg/ml[5]
Compound 9i (a bis-benzimidazole derivative) NCI-H522 (Lung cancer)47.41 µg/ml[5]
Compound 9c (a bis-benzimidazole derivative) MDA-MB453 (Breast carcinoma)55.89 µg/ml[5]

Note: The available data primarily focuses on derivatives of 5,6-DMB rather than a direct comparison of its positional isomers. The presented data indicates that substitutions at the 1, 2, 5, and 6 positions significantly influence the cytotoxic activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the benzimidazole isomers against various microbial strains is determined using the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzimidazole isomer stock solutions (typically in DMSO)

  • Positive control antibiotic/antifungal

  • Negative control (broth and DMSO)

  • Spectrophotometer (for reading absorbance)

Procedure:

  • Prepare serial two-fold dilutions of the benzimidazole isomers in the microtiter plates.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism with a known effective antibiotic/antifungal) and a negative control (broth only and broth with DMSO).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth, which can be assessed visually or by measuring the absorbance at 600 nm.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • Benzimidazole isomer stock solutions (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzimidazole isomers for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Visualization of Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 5,6-DMB Isomers Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assay (MIC) Purification->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Pathway_Analysis Signaling Pathway Analysis Cytotoxicity->Pathway_Analysis

Caption: General experimental workflow for the comparative analysis of 5,6-DMB isomers.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Benzimidazole Benzimidazole Isomer Bax Bax activation Benzimidazole->Bax Bcl2 Bcl-2 inhibition Benzimidazole->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by benzimidazole isomers.

Conclusion

The available data, while not providing a direct side-by-side comparison of all positional isomers of this compound, strongly suggests that the placement of the methyl groups on the benzimidazole core, as well as substitutions at other positions, significantly impacts their biological activity. Derivatives of 5,6-DMB have demonstrated notable cytotoxic effects against various cancer cell lines. The difference in activity observed between 5,6-DMB and 5-methylbenzimidazole in Salmonella typhimurium underscores the importance of the methyl group at the 6-position for this particular biological effect.

Further research is warranted to systematically synthesize and evaluate all positional isomers of this compound against a broad panel of microbial strains and cancer cell lines. Such studies would provide a more complete understanding of the structure-activity relationships and guide the development of more potent and selective benzimidazole-based therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses.

References

The Crucial Role of 5,6-Dimethylbenzimidazole in Gut Microbial Vitamin B12 Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of 5,6-Dimethylbenzimidazole (DMB) in vitamin B12 (cobalamin) synthesis by gut microbes against alternative lower ligands. We delve into the experimental data that validates DMB's significance, detail the methodologies for key experiments, and present visual representations of the biochemical pathways and experimental workflows.

DMB: The Biologically Active Lower Ligand for Humans

Vitamin B12 is a vital microbial metabolite that most humans and other animals cannot synthesize. Its structure is unique among vitamins, featuring a central cobalt atom within a corrin ring. The identity of the "lower ligand" attached to the cobalt atom is critical for the vitamin's biological activity in humans. While various benzimidazoles, purines, and phenols can be incorporated by bacteria to form a range of "cobamides," only those containing this compound (DMB) as the lower ligand are considered active vitamin B12 for human physiology.

The presence of DMB allows for proper recognition and uptake by the human intrinsic factor, a glycoprotein essential for the vitamin's absorption in the gut. Cobamides with alternative lower ligands, such as adenine (forming pseudocobalamin), are not readily utilized by the human body.

Comparative Analysis of DMB vs. Alternative Ligands

The primary alternative to DMB as a lower ligand in many gut microbes is adenine, which results in the production of pseudocobalamin. While some microorganisms can utilize pseudocobalamin, it is not the biologically active form for humans. The supplementation of microbial cultures with DMB can significantly enhance the production of true vitamin B12.

Quantitative Data Summary

The following tables summarize the quantitative impact of DMB supplementation on vitamin B12 production in different bacterial species.

Table 1: Effect of DMB Supplementation on Vitamin B12 Production in Propionibacterium freudenreichii

ConditionVitamin B12 Concentration (mg/L)Fold Increase with DMBReference
No DMB addition21.3-[1]
DMB addition at 0h6.5-[1]
DMB addition at 24h5.2-[1]
DMB addition at 84h42.62.0[1]
DMB addition at 96h31.51.48[1]

Table 2: Conversion of Pseudocobalamin to Cobalamin by DMB Supplementation in Lactobacillus reuteri

ConditionPredominant Cobamide ProducedMass Spectrometry Confirmation (m/z)Reference
Standard Culture (No DMB)Pseudocobalamin (adenine lower ligand)Not explicitly provided, but known from literature[2]
Supplemented with DMB and ALACyanocobalamin (DMB lower ligand)1355.559[2]
Cyanocobalamin StandardCyanocobalamin1355.557[2]

Signaling Pathways and Biosynthesis

The biosynthesis of DMB and its incorporation into vitamin B12 is a complex process that differs between aerobic and anaerobic bacteria.

Aerobic DMB Biosynthesis Pathway

In aerobic and facultative anaerobic bacteria, the bluB gene encodes the enzyme BluB, which catalyzes the oxygen-dependent conversion of flavin mononucleotide (FMN) into DMB.

aerobic_dmb_biosynthesis FMN Flavin Mononucleotide (FMN) BluB BluB Enzyme FMN->BluB DMB This compound (DMB) BluB->DMB O2 O₂ O2->BluB

Caption: Aerobic synthesis of DMB from FMN catalyzed by the BluB enzyme.

Anaerobic DMB Biosynthesis Pathway

In strictly anaerobic bacteria, the biosynthesis of DMB is carried out by a set of enzymes encoded by the bza operon.

anaerobic_dmb_biosynthesis Precursor Purine Biosynthesis Intermediate BzaA BzaA Precursor->BzaA BzaB BzaB BzaA->BzaB Intermediate1 Intermediate 1 BzaB->Intermediate1 BzaC BzaC Intermediate1->BzaC Intermediate2 Intermediate 2 BzaC->Intermediate2 BzaD BzaD Intermediate2->BzaD Intermediate3 Intermediate 3 BzaD->Intermediate3 BzaE BzaE Intermediate3->BzaE DMB This compound (DMB) BzaE->DMB

Caption: Anaerobic synthesis of DMB via the Bza operon enzymes.

Lower Ligand Activation and Incorporation

Regardless of the synthesis pathway, DMB must be activated and attached to the cobinamide precursor. This crucial step is catalyzed by the enzyme CobT, a phosphoribosyltransferase. The specificity of CobT plays a key role in determining which lower ligand is ultimately incorporated. Studies have shown that most CobT homologs have a preference for DMB over other potential substrates like adenine[3].

lower_ligand_incorporation cluster_ligands Lower Ligands DMB DMB CobT CobT Enzyme (Phosphoribosyltransferase) DMB->CobT Adenine Adenine Adenine->CobT Activated_DMB α-ribazole-5'-phosphate CobT->Activated_DMB Activated_Adenine Adenosine-5'-phosphate CobT->Activated_Adenine CobS CobS Enzyme Activated_DMB->CobS Activated_Adenine->CobS Cobinamide Cobinamide Precursor Cobinamide->CobS Cobalamin Cobalamin (Active Vitamin B12) CobS->Cobalamin Pseudocobalamin Pseudocobalamin (Inactive for humans) CobS->Pseudocobalamin

Caption: Activation and incorporation of DMB vs. Adenine by CobT and CobS.

Experimental Protocols

Culturing Bacteria for Vitamin B12 Production

Objective: To cultivate bacteria under conditions that facilitate the comparison of vitamin B12 production with and without DMB supplementation.

Materials:

  • Bacterial strain of interest (e.g., Lactobacillus reuteri, Propionibacterium freudenreichii)

  • Appropriate growth medium (e.g., MRS broth for L. reuteri, a specialized medium for P. freudenreichii)

  • This compound (DMB) solution (sterile)

  • Adenine solution (sterile, for comparison)

  • Anaerobic chamber or system

  • Incubator

  • Spectrophotometer

Procedure:

  • Prepare the growth medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculate the medium with the bacterial strain.

  • For the experimental group, add sterile DMB solution to the desired final concentration (e.g., 15 mg/L). For the alternative ligand group, add a sterile adenine solution. The control group will not receive any supplementation.

  • Incubate the cultures under appropriate anaerobic conditions and temperature (e.g., 37°C for L. reuteri) for a specified period (e.g., 48-96 hours).

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.

  • At the end of the incubation period, harvest the cells by centrifugation for subsequent vitamin B12 extraction.

Extraction of Cobamides from Bacterial Cultures

Objective: To efficiently extract cobamides from bacterial cells for quantification.

Materials:

  • Bacterial cell pellet

  • Extraction buffer (e.g., 0.1 M sodium acetate, pH 4.5)

  • Potassium cyanide (KCN) solution (1% w/v) - EXTREME CAUTION: KCN is highly toxic. Handle with appropriate safety measures in a fume hood.

  • Water bath or heating block

  • Centrifuge

Procedure:

  • Resuspend the harvested bacterial cell pellet in the extraction buffer.

  • Add a small volume of 1% KCN solution to convert all cobamides to the more stable cyanocobalamin form.

  • Heat the cell suspension in a boiling water bath for 30 minutes to lyse the cells and release the intracellular cobamides.

  • Cool the mixture on ice and then centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the cell debris.

  • Carefully collect the supernatant, which contains the extracted cyanocobamides.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.

Quantification of Cobalamin and Pseudocobalamin by UHPLC-DAD

Objective: To separate and quantify cyanocobalamin and pseudocyanocobalamin in the bacterial extract.

Materials:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Cyanocobalamin standard

  • Pseudocobalamin standard (if available; otherwise, use extracts from a known pseudocobalamin producer like L. reuteri grown without DMB for identification)

Procedure:

  • Set up the UHPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Use a gradient elution program to separate the cobamides. An example gradient is as follows:

    • 0-2 min: 5% B

    • 2-10 min: Gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-15 min: Return to 5% B and re-equilibrate

  • Set the DAD to monitor at a wavelength of 361 nm for the detection of cyanocobamides.

  • Inject a known concentration of the cyanocobalamin standard to determine its retention time and create a standard curve for quantification.

  • Inject the filtered bacterial extract.

  • Identify the peaks corresponding to cyanocobalamin and pseudocyanocobalamin based on their retention times compared to the standards.

  • Quantify the amount of each cobamide in the sample using the standard curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for validating the role of DMB in vitamin B12 production.

experimental_workflow cluster_culture Bacterial Culture Culture_Control Control Culture (No Supplementation) Extraction Cobamide Extraction (with KCN) Culture_Control->Extraction Culture_DMB Experimental Culture (+ DMB) Culture_DMB->Extraction Culture_Adenine Alternative Culture (+ Adenine) Culture_Adenine->Extraction Analysis UHPLC-DAD Analysis Extraction->Analysis Data Data Analysis and Comparison Analysis->Data Conclusion Conclusion on DMB Role Data->Conclusion

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 5,6-Dimethylbenzimidazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their precursors is paramount. 5,6-Dimethylbenzimidazole (DMBI), a key structural component of Vitamin B12 and a precursor in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its quantification.[1] This guide provides an in-depth comparison of three commonly employed analytical techniques for the quantification of DMBI: High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of these methods, supported by experimental insights and validation principles in line with the International Council for Harmonisation (ICH) guidelines.[2][3]

The Criticality of Method Selection in DMBI Quantification

The choice of an analytical method for DMBI quantification is dictated by a multitude of factors including the sample matrix, the required sensitivity and selectivity, throughput needs, and cost considerations. A thorough understanding of the strengths and limitations of each technique is essential for selecting the most appropriate method for a given application, be it in-process control, final product release, or pharmacokinetic studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely adopted technique for the quantification of organic molecules in pharmaceutical analysis due to its high resolving power and sensitivity.[4] The principle lies in the separation of the analyte of interest from other components in a mixture by passing it through a column packed with a stationary phase, followed by detection using a UV detector.

Causality Behind Experimental Choices in HPLC-UV

The selection of the stationary phase, mobile phase composition, and detection wavelength are critical for achieving optimal separation and sensitivity. For benzimidazole derivatives, a reversed-phase C18 column is often the column of choice, offering good retention and separation of these moderately polar compounds.[4] The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase can be adjusted to control the ionization state of DMBI, thereby influencing its retention on the column. The detection wavelength is selected based on the UV absorbance spectrum of DMBI, typically at its wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique that relies on the principle of light absorption by the analyte in a solution.[5] The concentration of the analyte is determined by measuring the amount of light absorbed at a specific wavelength, as described by the Beer-Lambert law.

The Rationale for UV-Vis in DMBI Analysis

This method is particularly useful for the rapid quantification of DMBI in relatively pure samples where interfering substances that absorb at the same wavelength are minimal. The selection of the solvent is crucial as it can influence the λmax of the analyte. The method's simplicity and speed make it suitable for high-throughput screening and in-process controls where a high degree of selectivity is not the primary requirement.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[6] This technique is the gold standard for trace-level quantification of compounds in complex biological matrices.[7]

The Power of LC-MS/MS in DMBI Quantification

The unparalleled selectivity of LC-MS/MS is achieved through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored.[8] This high degree of specificity allows for the accurate quantification of DMBI even in the presence of co-eluting impurities and complex matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing, ensuring the highest level of accuracy and precision.[6]

Comparative Analysis of Analytical Methods

The following table summarizes the key performance characteristics of the three analytical methods for the quantification of DMBI, based on established principles and data from the analysis of similar benzimidazole compounds.

Parameter HPLC-UV UV-Vis Spectrophotometry LC-MS/MS
Selectivity Good to ExcellentLow to ModerateExcellent
Sensitivity (LOD/LOQ) ng/mL range[9][10]µg/mL range[5]pg/mL to ng/mL range[8]
Linearity (R²) Typically >0.999[11]Typically >0.999[11]Typically >0.999
Accuracy (% Recovery) 98-102%95-105%[12]95-105%[8]
Precision (%RSD) < 2%< 5%< 5%
Sample Throughput ModerateHighModerate to High
Cost per Sample ModerateLowHigh
Matrix Tolerance ModerateLowHigh[7]
Typical Application Quality control, stability studies, content uniformityIn-process controls, raw material testing (pure samples)Bioanalysis, impurity profiling, trace analysis

Experimental Protocols

The following are representative step-by-step methodologies for the quantification of DMBI using each of the discussed analytical techniques. These protocols are intended as a starting point and may require optimization for specific applications and sample matrices.

Protocol 1: Quantification of DMBI by HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare the sample solution by accurately weighing and dissolving the sample in the same solvent as the standards. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile in an isocratic or gradient elution mode.[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • UV Detection: At the λmax of this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

    • Determine the concentration of DMBI in the sample solution by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of DMBI by UV-Vis Spectrophotometry
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable UV-transparent solvent.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare the sample solution by accurately weighing and dissolving the sample in the same solvent to a concentration that falls within the linear range of the assay.

  • Spectrophotometric Measurement:

    • Determine the λmax of DMBI by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).

    • Measure the absorbance of the blank (solvent), standards, and sample solutions at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

    • Determine the concentration of DMBI in the sample solution using the calibration curve and the Beer-Lambert law equation.

Protocol 3: Quantification of DMBI by LC-MS/MS
  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and a suitable stable isotope-labeled internal standard (if available) in an appropriate solvent.

    • Prepare calibration standards and quality control samples by spiking the appropriate matrix (e.g., plasma, formulation blank) with known amounts of DMBI and a fixed amount of the internal standard.

    • For biological samples, perform a sample extraction procedure such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences.[13]

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.[6]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.

    • MRM Transitions: Optimize the precursor-to-product ion transitions for DMBI and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Quantify DMBI in the samples using the calibration curve.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for DMBI quantification.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Method Execution & Validation cluster_data Data Analysis & Comparison cluster_conclusion Conclusion & Reporting start Define Analytical Requirements (Sensitivity, Selectivity, Matrix) prep Prepare Homogeneous Sample Batches start->prep hplc HPLC-UV Analysis prep->hplc uv UV-Vis Analysis prep->uv lcms LC-MS/MS Analysis prep->lcms hplc_data HPLC-UV Data (Linearity, Accuracy, Precision) hplc->hplc_data uv_data UV-Vis Data (Linearity, Accuracy, Precision) uv->uv_data lcms_data LC-MS/MS Data (Linearity, Accuracy, Precision, Matrix Effect) lcms->lcms_data compare Comparative Statistical Analysis (t-test, F-test, Bland-Altman) hplc_data->compare uv_data->compare lcms_data->compare report Generate Comparison Report & Select Optimal Method compare->report

References

Safety Operating Guide

Safe Disposal of 5,6-Dimethylbenzimidazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5,6-Dimethylbenzimidazole, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards and necessary protective measures. This compound is a beige, odorless powder solid.[1] While it is not classified as a hazardous substance by all regulations, it may cause eye, skin, and respiratory tract irritation.[2][3]

Personal Protective Equipment (PPE): Proper PPE is mandatory to minimize exposure during handling and disposal.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects eyes from dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact. Gloves must be inspected before use and disposed of properly after.[3]
Body Protection Laboratory coat or other suitable protective clothing.Protects skin and clothing from contamination.[3]
Respiratory Protection Generally not required with adequate ventilation. An N95 (US) respirator may be used if dust is generated.Minimizes inhalation of dust particles.

Incompatible Materials: Store this compound away from oxidizing agents, as they are incompatible.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must adhere to all federal, state, and local hazardous waste regulations.[2][4]

Step 1: Waste Identification and Segregation

  • Unused Product: Keep the original this compound in its labeled container.

  • Contaminated Materials: This includes items such as used gloves, weighing paper, contaminated labware, and spill cleanup materials. These should be collected in a separate, clearly labeled, and sealed container.

Step 2: Spill Management In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If a large amount is spilled, restrict access to the area.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment and Cleanup: Gently sweep up the spilled solid material, taking care to avoid generating dust.[1][4] Use a dustpan and brush or a vacuum with a HEPA filter.

  • Collect Waste: Place the collected material into a suitable, closed, and labeled container for disposal.[1][3]

  • Decontaminate: Clean the spill area with soap and water.

Step 3: Final Disposal

  • Pure Substance and Contaminated Materials: Surplus and non-recyclable this compound, as well as all contaminated waste, should be offered to a licensed disposal company.[3] Do not dispose of this chemical down the drain.[3][4]

  • Empty Containers: Dispose of empty containers as unused product in accordance with regulations.[3][4]

III. Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing and shoes.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water or milk if the person is conscious. Seek immediate medical assistance.[1][2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[2][3]

In case of a fire, use extinguishing media appropriate for the surrounding environment, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3][4] Firefighters should wear self-contained breathing apparatus.[1][2][3] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[1][4]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Handling & Collection cluster_3 Final Disposal start Start: Generation of This compound Waste is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Management Protocol: 1. Wear appropriate PPE. 2. Sweep up solid material, avoiding dust. 3. Place in a sealed, labeled container. is_spill->spill_cleanup Yes collect_waste Collect unused product and contaminated materials in separate, sealed, labeled containers. is_spill->collect_waste No licensed_disposal Arrange for disposal by a licensed hazardous waste disposal company. spill_cleanup->licensed_disposal collect_waste->licensed_disposal end End: Waste Disposed of in Compliance with Regulations licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5,6-Dimethylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 5,6-Dimethylbenzimidazole. The following procedural steps are designed to ensure the safe execution of laboratory operations involving this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid powder that may cause skin, eye, and respiratory irritation. Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE) Specifications and Guidelines
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical safety goggles are required.
Hand Protection Chemically resistant nitrile gloves (minimum thickness of 0.11 mm) should be worn. Gloves must be inspected before use and changed every 30-60 minutes or immediately if contaminated or damaged.[1]
Body Protection A standard laboratory coat must be worn and fully buttoned.
Respiratory Protection For procedures that may generate dust, a NIOSH-approved N95 respirator is recommended.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or a designated area with adequate ventilation.

  • Prepare all necessary equipment, including weighing paper or a weighing boat, spatulas, and labeled receiving containers, before handling the chemical.[2][3]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

2. Weighing Procedure:

  • Don all required PPE as specified in the table above.

  • Place a clean weighing boat or weighing paper on the balance pan and tare the balance.[4]

  • Using a clean spatula, carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust.[2]

  • If any solid is spilled on the balance, turn off the balance and clean it immediately with a brush.[2][4]

  • Once the desired mass is obtained, securely close the primary container of this compound.

  • Transfer the weighed solid to the reaction vessel or appropriate container within the fume hood.

3. Decontamination:

  • Equipment: All non-disposable equipment, such as spatulas and glassware, that has come into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent in which this compound is soluble, followed by washing with soap and water.[1][5]

  • Work Surfaces: Wipe down the work area, including the balance and fume hood surfaces, with a damp cloth or towel to remove any residual powder.[1] Dispose of the cleaning materials as solid hazardous waste.

Disposal Plan: Waste Segregation and Disposal

Proper segregation and labeling of waste are critical for safe and compliant disposal.

Waste Stream Container Type Labeling Requirements Disposal Procedure
Solid Chemical Waste Lined, puncture-resistant container with a secure lid."Hazardous Waste," "Solid Chemical Waste," "this compound," and the date.[6][7]Collect all unused this compound and any grossly contaminated materials (e.g., spilled chemical). Store in a designated satellite accumulation area, away from incompatible materials.[6]
Contaminated PPE and Debris Lined, puncture-resistant container with a secure lid."Hazardous Waste," "Contaminated PPE and Debris"Collect used gloves, weighing paper, and cleaning materials in this container. Store in the satellite accumulation area.[6]
Empty Chemical Container Original container.Deface the original label to prevent misuse.Once all chemical has been removed, the empty container can be disposed of in the regular trash.[8]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Workspace in Ventilated Area/Fume Hood prep_ppe->prep_workspace prep_equipment Gather and Inspect All Necessary Equipment prep_workspace->prep_equipment weigh Weigh this compound Using a Tared Weighing Boat prep_equipment->weigh transfer Transfer Weighed Solid to Receiving Vessel weigh->transfer decon_equipment Decontaminate Non-Disposable Equipment transfer->decon_equipment decon_workspace Clean and Decontaminate Work Surfaces decon_equipment->decon_workspace segregate_solid Segregate Solid Chemical Waste decon_workspace->segregate_solid segregate_ppe Segregate Contaminated PPE and Debris decon_workspace->segregate_ppe label_waste Label Waste Containers Appropriately segregate_solid->label_waste segregate_ppe->label_waste store_waste Store Waste in Designated Satellite Accumulation Area label_waste->store_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethylbenzimidazole
Reactant of Route 2
Reactant of Route 2
5,6-Dimethylbenzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.